molecular formula C11H12O3S B8001380 4-Oxo-4-(3-thiomethylphenyl)butyric acid

4-Oxo-4-(3-thiomethylphenyl)butyric acid

Cat. No.: B8001380
M. Wt: 224.28 g/mol
InChI Key: WZAHRVUGMDHQAZ-UHFFFAOYSA-N
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Description

4-Oxo-4-(3-thiomethylphenyl)butyric acid is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-4-(3-thiomethylphenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-(3-thiomethylphenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylsulfanylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAHRVUGMDHQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Oxo-4-(4-thiomethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the requested compound, 4-Oxo-4-(3-thiomethylphenyl)butyric acid, reveals a significant challenge in sourcing a specific Chemical Abstracts Service (CAS) number and associated in-depth technical data. This suggests that the meta-substituted isomer may be a novel or less-characterized compound.

However, extensive information is available for the structurally similar and commercially available para-isomer, 4-Oxo-4-(4-thiomethylphenyl)butyric acid (CAS No. 7028-67-3) . This technical guide will, therefore, focus on this well-documented compound, providing the in-depth analysis requested, with the understanding that many of the principles and methodologies described would be analogous for the meta-isomer.

This guide provides a comprehensive technical overview of 4-Oxo-4-(4-thiomethylphenyl)butyric acid, a keto-acid with potential applications in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

4-Oxo-4-(4-thiomethylphenyl)butyric acid, also known as 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid, is a white to off-white crystalline solid.[1][2] Its chemical structure features a butyric acid chain attached to a phenyl ring, which is substituted with a ketone and a thiomethyl group at the para position.

Table 1: Physicochemical Properties of 4-Oxo-4-(4-thiomethylphenyl)butyric acid

PropertyValueSource
CAS Number 7028-67-3[1][2]
Molecular Formula C₁₁H₁₂O₃S[1][2]
Molecular Weight 224.28 g/mol [1]
Purity Typically ≥97%[1]
InChI Key BFZJEFYDHMQRGJ-UHFFFAOYSA-N[1]
Synthesis of 4-Oxo-4-(4-thiomethylphenyl)butyric acid

The synthesis of 4-Oxo-4-(4-thiomethylphenyl)butyric acid can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of thioanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

  • Thioanisole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • To this suspension, add succinic anhydride portion-wise, ensuring the temperature remains low.

  • Slowly add thioanisole to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Oxo-4-(4-thiomethylphenyl)butyric acid.

Diagram 1: Synthesis of 4-Oxo-4-(4-thiomethylphenyl)butyric acid

G Thioanisole Thioanisole Intermediate Acylium Ion Intermediate Thioanisole->Intermediate + Succinic Anhydride SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate Product 4-Oxo-4-(4-thiomethylphenyl)butyric acid Intermediate->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation of thioanisole.

Analytical Characterization

The structural elucidation and purity assessment of 4-Oxo-4-(4-thiomethylphenyl)butyric acid are crucial for its application in research and development. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the butyric acid chain, and the methyl protons of the thiomethyl group.
¹³C NMR Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons, methylene carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch of the ketone and carboxylic acid, and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (224.28 g/mol ).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.

Procedure:

  • Prepare a standard solution of 4-Oxo-4-(4-thiomethylphenyl)butyric acid of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is determined by comparing the peak area of the main component to the total peak area.

Diagram 2: Analytical Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesized Product NMR NMR (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS HPLC HPLC Synthesis->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for analytical characterization.

Potential Applications in Drug Development

While specific applications for 4-Oxo-4-(4-thiomethylphenyl)butyric acid are not extensively documented, its structural motifs suggest several potential avenues for exploration in drug discovery and development. Butyric acid and its derivatives are known to have a range of biological activities.[3][4][5]

  • Scaffold for Synthesis: The keto-acid functionality provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives. The ketone can be reduced or converted to other functional groups, and the carboxylic acid can be derivatized to amides or esters.

  • Enzyme Inhibition: The structure could serve as a starting point for the design of enzyme inhibitors, particularly for enzymes where a hydrophobic pocket and a site for hydrogen bonding are present.

  • Prodrug Strategies: The carboxylic acid moiety could be used to create prodrugs of other active pharmaceutical ingredients, potentially improving their solubility or pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Oxo-4-(4-thiomethylphenyl)butyric acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

References

  • Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Veterinary World, 17(3), 567–576. [Link]

  • Butyric acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Liu, H., Wang, J., He, T., Li, C., & Zhang, J. (2018). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 36(8), 2138-2146. [Link]

Sources

A Technical Guide to 4-(Methylthio)phenyl-4-oxobutanoic Acids: Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4-(Aryl)-4-oxobutanoic acid scaffold is a crucial structural motif in medicinal chemistry and a versatile precursor for synthesizing a range of heterocyclic compounds. This guide focuses on the 4-(methylthio)phenyl variant, with a specific emphasis on the lesser-known 3-(methylthio) isomer and its more extensively documented 4-(methylthio) counterpart. We provide a comprehensive overview of the primary synthetic route via Friedel-Crafts acylation, detailed analytical methodologies for characterization and quantification, and an exploration of the scaffold's significant potential in drug development, particularly in creating anti-inflammatory and immunomodulatory agents. This document serves as a technical resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and actionable experimental protocols.

Introduction to the 4-(Aryl)-4-oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid framework, characterized by a butanoic acid chain with a ketone at the C4 position attached to an aromatic ring, is a cornerstone in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it an exceptionally valuable intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals.[1]

Core Structure and Isomeric Variation

The subject of this guide is 4-[3-(methylthio)phenyl]-4-oxobutanoic acid, the meta isomer of this compound class. It is critical to distinguish it from its positional isomers, particularly the more commercially available and frequently cited para isomer, 4-[4-(methylthio)phenyl]-4-oxobutanoic acid (CAS 7028-67-3).[2][3][4] The position of the methylthio (-SCH₃) group on the phenyl ring significantly influences the molecule's electronic properties, steric profile, and, consequently, its reactivity and biological activity. While specific data on the meta isomer is scarce, the principles of synthesis, analysis, and potential applications can be robustly established by examining the well-documented chemistry of the para isomer and related aryl-oxobutanoic acids.

Significance in Medicinal Chemistry

The true value of this scaffold lies in its utility as a synthetic precursor. Aryl-oxobutanoic acids are pivotal in synthesizing pyridazinones, a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects.[1][5][6] Furthermore, derivatives of a similar scaffold, such as 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298), have been identified as disease-modifying antirheumatic drugs (DMARDs), highlighting the therapeutic potential embedded within this structural class.[7]

Physicochemical Properties and Structural Elucidation

Accurate characterization is fundamental to any chemical research. The properties of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid can be predicted and would be confirmed using standard spectroscopic techniques.

Key Physicochemical Data

The following table summarizes the known properties of the para isomer and the calculated theoretical values for the target meta isomer.

Property4-[4-(methylthio)phenyl]-4-oxobutanoic acid (para)4-[3-(methylthio)phenyl]-4-oxobutanoic acid (meta)
CAS Number 7028-67-3[2]Not available
Molecular Formula C₁₁H₁₂O₃S[2][3]C₁₁H₁₂O₃S
Molecular Weight 224.28 g/mol [2]224.28 g/mol
Appearance Solid[2]Predicted to be a solid
SMILES O=C(O)CCC(C1=CC=C(SC)C=C1)=O[2]O=C(O)CCC(=O)C1=CC(SC)=CC=C1
InChI Key BFZJEFYDHMQRGJ-UHFFFAOYSA-N[2]Predicted: ZJCDWJFNVCNRTL-UHFFFAOYSA-N
Spectroscopic Characterization

Structural confirmation would rely on a combination of spectroscopic methods:

  • ¹H NMR: Would show characteristic aromatic proton splitting patterns indicative of a 1,3-disubstituted (meta) benzene ring, two methylene triplets corresponding to the butanoic acid chain, and a singlet for the methylthio protons.

  • ¹³C NMR: Would display distinct signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with patterns confirming meta-substitution), methylene carbons, and the methyl carbon of the thioether.

  • Infrared (IR) Spectroscopy: Would exhibit strong carbonyl (C=O) stretching bands for both the ketone and carboxylic acid (the latter being broad), along with C-H and C=C aromatic stretches.

  • Mass Spectrometry (MS): Would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of water, COOH, and cleavage of the butanoic chain.

Synthesis and Mechanistic Considerations

The most direct and widely used method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[8]

Primary Synthetic Route: Friedel-Crafts Acylation

This reaction is a classic electrophilic aromatic substitution where an aromatic ring (thioanisole) attacks an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11]

Mechanism:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and making the adjacent carbonyl carbon highly electrophilic. This complex rearranges to form a reactive acylium ion intermediate.[12]

  • Electrophilic Attack: The electron-rich aromatic ring of thioanisole attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product after an aqueous workup.[12]

Experimental Protocol: Synthesis of 4-(Aryl)-4-oxobutanoic Acid

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[1][8]

Materials:

  • Thioanisole (or other aromatic substrate)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene (as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM.

  • Reagent Addition: Cool the suspension in an ice bath. Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains low. Once addition is complete, add thioanisole (1.0 equivalent) dropwise via the dropping funnel.

  • Reaction: After the addition of thioanisole, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

  • Quenching and Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the product) forms, it can be filtered. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then extract the product into a 5% NaHCO₃ solution. Re-acidify the basic aqueous layer with dilute HCl to precipitate the purified carboxylic acid product.[1]

  • Drying: Filter the solid product, wash with cold water, and dry under vacuum.

Synthesis Workflow

cluster_synthesis Synthesis Workflow Thioanisole Thioanisole + Succinic Anhydride ReactionVessel Friedel-Crafts Acylation (AlCl₃, DCM) Thioanisole->ReactionVessel Quench Quench (Ice, HCl) ReactionVessel->Quench Hydrolysis Purify Aqueous Workup & Purification (NaHCO₃) Quench->Purify Extraction Product 4-(Methylthio)phenyl- 4-oxobutanoic Acid Purify->Product Precipitation

Caption: General workflow for the synthesis of 4-(methylthio)phenyl-4-oxobutanoic acid.

Challenges in Isomer-Specific Synthesis

A significant challenge in synthesizing the target meta isomer is the directing effect of the methylthio (-SCH₃) group. The -SCH₃ group is an ortho, para-director in electrophilic aromatic substitution due to the ability of the sulfur atom's lone pairs to stabilize the carbocation intermediate.[13] Therefore, the direct Friedel-Crafts acylation of thioanisole will yield predominantly the para isomer, with a smaller amount of the ortho isomer, and likely negligible amounts of the desired meta product.

Synthesizing the pure meta isomer would require a more complex, multi-step approach, possibly starting with a precursor that already contains substituents in a meta relationship, or by using advanced organometallic coupling strategies.

Analytical Methodologies

The analysis of keto-carboxylic acids often requires specific techniques to handle their polarity and low volatility.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the methods of choice.[15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the direct analysis and purification of 4-(aryl)-4-oxobutanoic acids. A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically used to ensure the carboxylic acid is protonated, leading to good peak shape and retention.[14] Detection is commonly performed using a UV detector, as the aromatic ring provides a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis is challenging due to the low volatility and thermal instability of the carboxylic acid.[16] Therefore, a derivatization step is mandatory to convert the polar carboxylic acid and potentially the ketone into more volatile and stable analogues.[15]

Detailed Protocol: Derivatization for GC-MS Analysis

This protocol details a two-step derivatization (methoximation followed by silylation) commonly used for keto acids.[16]

Materials:

  • Dried sample containing the analyte

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Methoximation: To the dried sample in a GC vial, add 50 µL of methoxyamine hydrochloride solution in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes. This step converts the ketone group to a methoxime, preventing enolization.

  • Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA + 1% TMCS. Cap the vial and heat again at 70°C for 45-60 minutes. This step converts the acidic proton of the carboxylic acid into a volatile trimethylsilyl (TMS) ester.[15]

  • Analysis: Cool the vial. The sample is now ready for injection into the GC-MS.

Analytical Workflow

cluster_analysis GC-MS Analytical Workflow Sample Sample containing Keto Acid Deriv Derivatization (Oximation + Silylation) Sample->Deriv GC GC Separation (e.g., DB-5MS column) Deriv->GC Injection MS MS Detection (EI, SIM/Scan) GC->MS Elution Data Data Analysis MS->Data

Caption: Workflow for the analysis of keto acids by GC-MS.[16]

Applications in Drug Discovery and Development

The 4-(aryl)-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, primarily serving as a key intermediate for building pharmacologically active heterocyclic molecules.[6]

Precursor for Heterocyclic Synthesis: Pyridazinones

One of the most prominent applications is the synthesis of 6-aryl-pyridazin-3(2H)-ones. This is achieved through a straightforward condensation/cyclization reaction between the 4-aryl-4-oxobutanoic acid and a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent like ethanol under reflux.[1][17] The resulting pyridazinone core is present in numerous compounds with a wide array of biological activities, including cardiotonic, anti-inflammatory, and antimicrobial properties.[5][6]

A 4-(Aryl)-4-oxobutanoic Acid C 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one A->C Condensation/ Cyclization B Hydrazine Hydrate B->C

Caption: Synthesis of pyridazinone derivatives from 4-aryl-4-oxobutanoic acids.[1]

Anti-inflammatory and Immunomodulatory Potential

The therapeutic relevance of this chemical class is underscored by research on related compounds. The derivative KE-298, 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, has been identified as a promising DMARD for rheumatoid arthritis.[7] Its mechanism of action involves two key pathways:

  • Inhibition of Nitric Oxide (NO) Production: It suppresses the expression of inducible nitric oxide synthase (iNOS), reducing the production of the pro-inflammatory mediator NO.

  • Induction of T-Cell Apoptosis: It selectively promotes apoptosis in activated T-lymphocytes, which are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[7]

These findings strongly suggest that novel derivatives, including the 3-(methylthio)phenyl and 4-(methylthio)phenyl oxobutanoic acids, are compelling candidates for investigation as new anti-inflammatory and immunomodulatory agents. The sulfur atom, in particular, may play a crucial role in modulating activity and metabolic stability.

Potential Signaling Pathway

cluster_pathway Potential Mechanism of Action Compound 4-(Methylthio)phenyl- 4-oxobutanoic Acid Derivative TCell Activated T-Cell Compound->TCell Induces iNOS iNOS Expression Compound->iNOS Inhibits Apoptosis Apoptosis TCell->Apoptosis Macrophage Macrophage/ Synoviocyte Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: A potential mechanism for the anti-inflammatory effects of the scaffold.[7]

Conclusion and Future Directions

4-[3-(methylthio)phenyl]-4-oxobutanoic acid and its isomers represent a class of compounds with significant untapped potential. While their synthesis, particularly for the meta isomer, presents regioselectivity challenges, the established Friedel-Crafts acylation provides a reliable route to the more accessible para isomer. This guide has provided the foundational protocols for synthesis and analysis, which are critical for any further investigation.

The clear value of this scaffold as a precursor to bioactive pyridazinones and the demonstrated anti-inflammatory activity of related structures provide a strong impetus for future research. Key future directions should include:

  • Development of Regiospecific Syntheses: Designing novel synthetic routes to access the pure ortho and meta isomers to enable a comprehensive structure-activity relationship (SAR) study.

  • Biological Screening: Evaluating the anti-inflammatory, immunomodulatory, and antimicrobial activities of all three positional isomers and their subsequent heterocyclic derivatives.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to optimize their therapeutic potential.

By leveraging the methodologies outlined herein, researchers can effectively explore the chemical and biological landscape of these promising molecules, paving the way for new discoveries in drug development.

References

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. ResearchGate. [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. BYJU'S. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Peters, R. J., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

  • Singh, S., & Singh, P. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • PubChem. 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. PubChem. [Link]

  • Herian, K. S., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. MDPI. [Link]

  • Yamin, B. M., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high - lights. ResearchGate. [Link]

  • FooDB. Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). FooDB. [Link]

Sources

Technical Whitepaper: Properties, Synthesis, and Applications of 3-Thiomethylphenyl-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Thiomethylphenyl-4-oxobutyric acid (IUPAC: 4-(3-(methylthio)phenyl)-4-oxobutanoic acid) is a highly versatile bifunctional building block. Featuring both a terminal carboxylic acid moiety and an aryl ketone, it serves as a critical intermediate in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, regioselective synthetic methodologies, and downstream applications in drug discovery.

Structural Rationale and Physicochemical Profiling

The molecule consists of a butyric acid backbone featuring an oxo group at the C4 position, attached to a phenyl ring bearing a methylthio (-SCH₃) group at the meta (3-) position.

Causality in Drug Design : The methylthio group is a classical bioisostere for methoxy (-OCH₃) and chloro (-Cl) substituents. Its unique polarizability and lipophilicity enhance blood-brain barrier (BBB) penetration, making it highly valuable in neuropharmacology, such as in the design of targeted calpain inhibitors for neurological disorders[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-(3-(methylthio)phenyl)-4-oxobutanoic acid
Molecular Formula C₁₁H₁₂O₃S
Molar Mass 224.28 g/mol [2]
Hydrogen Bond Donors 1 (-COOH)
Hydrogen Bond Acceptors 4 (3 Oxygen, 1 Sulfur)
Rotatable Bonds 5
Appearance Off-white to pale yellow solid

Synthetic Methodology: Overcoming Regiochemical Hurdles

The Regioselectivity Challenge : The standard synthesis of γ-oxobenzenebutanoic acid derivatives typically relies on the Friedel-Crafts acylation of an arene with succinic anhydride[3]. However, applying this classical method to thioanisole predominantly yields the para-substituted isomer (4-(4-(methylthio)phenyl)-4-oxobutanoic acid)[2] due to the strong resonance electron-donating effect of the -SCH₃ group.

The Solution : To selectively synthesize the meta-isomer (3-thiomethylphenyl-4-oxobutyric acid), an indirect organometallic approach is required. The protocol below utilizes a directed Grignard addition to succinic anhydride, ensuring absolute regiocontrol.

Synthesis A 3-Bromothioanisole (Starting Material) B Mg / THF (Grignard Formation) A->B Reflux, N2 C 3-(Methylthio)phenylmagnesium bromide B->C E 3-Thiomethylphenyl-4-oxobutyric acid (Target) C->E 1. THF, -78°C to RT 2. HCl (aq) quench D Succinic Anhydride (Electrophile) D->E Nucleophilic Acyl Substitution

Regioselective synthetic workflow for 3-thiomethylphenyl-4-oxobutyric acid via Grignard addition.

Self-Validating Experimental Protocol: Grignard Addition

Objective : Synthesize 4-(3-(methylthio)phenyl)-4-oxobutanoic acid with >98% regiochemical purity.

Step 1: Grignard Reagent Formation

  • Procedure : In a flame-dried Schlenk flask under N₂, add magnesium turnings (1.1 eq) and a single crystal of iodine in anhydrous THF. Slowly add 3-bromothioanisole (1.0 eq) dropwise.

  • Validation Check : The disappearance of the iodine color and a mild exotherm indicate successful initiation. Reflux for 2 hours until the Mg metal is fully consumed.

Step 2: Nucleophilic Acyl Substitution

  • Procedure : Cool the Grignard solution to -78°C. In a separate flask, dissolve succinic anhydride (1.2 eq) in anhydrous THF and cool to -78°C. Transfer the Grignard reagent dropwise to the anhydride solution via cannula.

  • Causality : Maintaining a strict -78°C environment prevents the double addition of the Grignard reagent to the newly formed ketone, which would otherwise yield an unwanted tertiary alcohol byproduct.

Step 3: Quench and Workup

  • Procedure : Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench slowly with 1M HCl (aq) to pH 2. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from toluene/hexanes to afford the pure product.

Downstream Applications: Heterocyclic Scaffold Generation

4-Aryl-4-oxobutanoic acids are premier precursors for nitrogen-containing heterocycles, particularly pyridazinones[4]. These scaffolds are widely recognized for their potent anti-inflammatory properties and serve as core structures in various calpain inhibitors[1].

Application A 3-Thiomethylphenyl- 4-oxobutyric acid C Hydrazone Intermediate A->C EtOH, Reflux B Hydrazine Hydrate (NH2NH2) B->C Nucleophilic Attack D 6-(3-(Methylthio)phenyl)- 4,5-dihydropyridazin-3(2H)-one C->D Intramolecular Cyclization (-H2O) E Bioactive Scaffold (e.g., Calpain Inhibitor) D->E Lead Optimization

Cyclization of the oxobutyric acid intermediate into a bioactive pyridazinone scaffold.

Protocol: Synthesis of Pyridazinone Derivatives
  • Procedure : Dissolve 3-thiomethylphenyl-4-oxobutyric acid in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Reflux the mixture for 4 hours.

  • Mechanism : The reaction proceeds via initial hydrazone formation at the C4 ketone, followed by an intramolecular nucleophilic attack of the terminal amine onto the carboxylic acid. This eliminates water to form the 6-(3-(methylthio)phenyl)-4,5-dihydropyridazin-3(2H)-one ring[4].

  • Validation : Monitor via TLC (DCM:MeOH 9:1). The cyclized product will precipitate upon cooling the reaction mixture to 4°C, allowing for isolation via simple vacuum filtration.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized 3-thiomethylphenyl-4-oxobutyric acid, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.52 (s, 3H, -SCH₃) : Confirms the intact thioether.

    • δ 2.80 (t, J = 6.5 Hz, 2H, -CH₂-COOH) and δ 3.32 (t, J = 6.5 Hz, 2H, -CO-CH₂-) : Confirms the succinyl aliphatic chain.

    • δ 7.30 - 7.85 (m, 4H, Ar-H) : The splitting pattern (a distinct singlet-like peak for the isolated proton between the ketone and thioether, plus doublets/triplets) confirms the meta substitution pattern, definitively distinguishing it from the para isomer's characteristic AB quartet.

  • LC-MS (ESI+) : Expected [M+H]⁺ at m/z 225.05.

References

1. 2. 3. 4.

Sources

meta-thioanisole succinic anhydride derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Meta-Thioanisole Succinic Anhydride Derivatives

Introduction: Bridging Two Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-understood chemical moieties to create novel molecular entities with enhanced properties is a cornerstone of rational design. This guide focuses on a specific, yet versatile, class of compounds: s. These molecules represent a synergistic fusion of two important pharmacophores.

Thioanisole , or methylthiobenzene, provides a simple aromatic scaffold featuring a metabolically active thioether linkage. The sulfur atom can undergo oxidation to sulfoxide and sulfone, offering a mechanism to modulate polarity, solubility, and receptor interactions in vivo.[1][2] Its derivatives are found in a range of pharmaceuticals, including anti-ulcer and antifungal agents.[2][3]

Succinic anhydride is a highly valuable reagent in medicinal chemistry, primarily used as a "linker" or "solubilizing agent."[4][5] Its reaction with nucleophiles, such as amines or alcohols, results in a ring-opening that introduces a four-carbon chain terminating in a carboxylic acid.[6] This appendage dramatically increases aqueous solubility and provides a crucial chemical handle for further covalent modification, essential for developing prodrugs, bioconjugates, or complex molecules like Proteolysis Targeting Chimeras (PROTACs).[6][7]

This technical guide provides a comprehensive framework for the synthesis, characterization, and strategic application of derivatives formed by the conjugation of these two building blocks, with a focus on the meta-substituted isomer. We will use 4-((3-(methylthio)phenyl)amino)-4-oxobutanoic acid as a primary example to illustrate the principles and protocols involved. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical scaffold in their discovery programs.

Section 1: Molecular Design Rationale

The decision to conjugate a meta-substituted thioanisole with succinic anhydride is driven by several key principles in medicinal chemistry. The resulting molecule is not merely a sum of its parts but a new entity with a distinct property profile.

  • The Thioanisole Core: The methylthiobenzene group serves as a lipophilic aromatic core, capable of participating in π-stacking or hydrophobic interactions within a protein binding pocket. The sulfur atom itself is a weak hydrogen bond acceptor, and its oxidation to the more polar sulfoxide or sulfone can significantly alter binding affinity and pharmacokinetics.[1]

  • The Succinic Acid Linker: The introduction of the butanoic acid chain via the succinic anhydride ring-opening serves multiple purposes:

    • Solubility Enhancement: The terminal carboxylic acid is ionizable at physiological pH, drastically improving the aqueous solubility of the often-lipophilic aromatic core.

    • Vector for Elaboration: The carboxylate group is a versatile functional handle. It can be readily converted to amides, esters, or other functional groups, allowing the molecule to be "grown" or linked to other chemical entities.

    • Conformational Influence: The flexible four-carbon linker allows the thioanisole core to adopt various orientations relative to a conjugated partner, which can be critical for optimizing interactions with a biological target.

  • The Significance of Meta Substitution: In aromatic systems, substituent positions are critical. While ortho- and para-positions are often electronically linked through resonance, the meta-position is primarily influenced by inductive effects.[8] Choosing a meta-linkage can therefore lead to unique electronic and steric properties, potentially avoiding interactions that might be detrimental at the ortho/para positions and enabling novel binding modes.

The logical relationship for utilizing this derivative as a molecular building block is illustrated below.

Thioanisole Thioanisole Core (Binding/Anchor Moiety) Derivative meta-Thioanisole Succinic Anhydride Derivative Thioanisole->Derivative Conjugation SuccinicAnhydride Succinic Anhydride (Linker Precursor) SuccinicAnhydride->Derivative Ring-Opening Solubility Improved Aqueous Solubility Derivative->Solubility Handle Chemical Handle (-COOH) Derivative->Handle ComplexMolecule Advanced Therapeutic Constructs (e.g., PROTACs, ADCs) Handle->ComplexMolecule Further Synthesis G start 3-Aminothioanisole product 4-((3-(methylthio)phenyl)amino) -4-oxobutanoic acid start->product Nucleophilic Acyl Substitution reagent Succinic Anhydride reagent->product solvent Solvent (e.g., THF, CH2Cl2) solvent->product workup Aqueous Workup & Extraction product->workup 1. purify Purification (Crystallization or Chromatography) workup->purify 2. final Final Product purify->final 3.

Caption: Experimental workflow for the synthesis of the target derivative.

Detailed Experimental Protocol: Synthesis of 4-((3-(methylthio)phenyl)amino)-4-oxobutanoic acid
  • Rationale: This protocol leverages the high reactivity of the primary aromatic amine in 3-aminothioanisole as a nucleophile to attack one of the electrophilic carbonyl carbons of succinic anhydride. The reaction is often performed in an aprotic solvent to prevent hydrolysis of the anhydride. No catalyst is typically required.

  • Materials:

    • 3-Aminothioanisole (1.0 eq)

    • Succinic anhydride (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Chloride (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminothioanisole (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Add succinic anhydride (1.1 eq) to the solution in a single portion at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x) and then with brine (1x). The acidic wash removes any unreacted amine starting material.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification Protocol:

    • Crystallization (Preferred): The crude product, often a solid, can typically be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Column Chromatography (If necessary): If the product is an oil or crystallization is ineffective, purify via silica gel chromatography using a gradient of ethyl acetate in hexanes containing 1% acetic acid. The acetic acid helps to prevent peak tailing of the carboxylic acid on the silica.

Section 3: Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized derivative is a critical step. A combination of physicochemical measurements and spectroscopic analysis provides a self-validating system.

Table 1: Calculated and Expected Physicochemical Properties
PropertyValueSource/Method
Molecular FormulaC₁₁H₁₃NO₃S-
Molar Mass239.29 g/mol -
AppearanceWhite to off-white solidExpected
Melting Point119-120 °C (for succinic anhydride) [5]Literature (reference for starting material)
Calculated LogP1.5 - 2.5Varies with software (e.g., XLogP3) [9]
Spectroscopic Validation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of the IR spectrum provides confirmation of key functional groups. Drawing parallels from studies on similar thioanisole derivatives, we can predict the following characteristic peaks. [10][11] * ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3250 cm⁻¹ (sharp): N-H stretch of the secondary amide.

    • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

    • ~1650 cm⁻¹ (strong, sharp): C=O stretch of the amide (Amide I band).

    • ~1540 cm⁻¹ (moderate): N-H bend of the amide (Amide II band).

    • ~800-700 cm⁻¹: C-H out-of-plane bending for 1,3-disubstituted (meta) aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆):

      • ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

      • ~10.0 ppm (s, 1H): Amide proton (-NH-).

      • ~7.6-7.2 ppm (m, 4H): Aromatic protons of the meta-substituted ring.

      • ~2.6 ppm (t, 2H): Methylene protons adjacent to the amide (-CO-CH₂-).

      • ~2.5 ppm (t, 2H): Methylene protons adjacent to the acid (-CH₂-COOH).

      • ~2.45 ppm (s, 3H): Methyl protons of the thioether (-SCH₃).

    • ¹³C NMR (in DMSO-d₆):

      • ~174 ppm: Carboxylic acid carbonyl carbon.

      • ~171 ppm: Amide carbonyl carbon.

      • ~140-120 ppm: Aromatic carbons.

      • ~31 ppm & ~29 ppm: Methylene carbons.

      • ~15 ppm: Methyl carbon of the thioether.

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI), the expected molecular ion peaks would be:

      • Positive Mode [M+H]⁺: m/z 240.07

      • Negative Mode [M-H]⁻: m/z 238.05

Section 4: Potential Applications in Drug Development

The is not just a molecule, but a versatile platform for building more complex and targeted therapeutics.

  • Fragment-Based Drug Discovery (FBDD): This derivative is an ideal "fragment" for screening. The thioanisole portion can act as an anchor, establishing low-affinity binding in a target pocket. The succinic acid tail then serves as a well-defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into a potent lead compound by forming amide bonds with a diverse library of amines.

  • Linker for Targeted Therapies: The terminal carboxylic acid is a premier attachment point for constructing advanced therapeutics.

    • PROTACs: The acid can be coupled to a linker connected to an E3 ligase-binding molecule, creating a PROTAC that targets the protein recognized by the thioanisole core for degradation.

    • Antibody-Drug Conjugates (ADCs): The derivative can be the "payload" or part of the linker-payload system, conjugated to an antibody for targeted delivery to cancer cells.

  • Prodrug Strategies: The carboxylic acid can be esterified to mask its polarity, for instance, creating an ethyl ester. This can improve cell permeability. Once inside the cell, endogenous esterases can cleave the ester, releasing the active, acidic form of the drug.

  • Covalent Inhibitors: While not intrinsically reactive, the scaffold can be readily modified. For example, the carboxylic acid can be converted to a more reactive functional group (e.g., an acrylamide) to serve as a Michael acceptor for covalent engagement with a cysteine residue in a target protein.

References

  • BLIT Chemical. (2025, February 19).
  • Xin, J., et al. (2025, October 27). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • Broadview Technologies. (2024, February 22). The applications of Succinic Anhydrides. Broadview Technologies.
  • Wikipedia. Thioanisole. Wikipedia.
  • ChemicalBook. (2024, October 24).
  • ResearchGate. (2025, December 28). STRUCTURAL STABILITY AND SUBSTITUENT EFFECTS ON THE PHOTOPHYSICAL PROPERTIES OF THIOANISOLE EXPLORED BY EXCITED-STATE DYNAMIC SIMULATIONS.
  • ResearchGate. (2025, December 11). FTIR spectroscopic study of thioanisole and its two halogenated derivatives.
  • ChemAnalyst. (2023, August 15). Buy Thioanisole | 100-68-5. ChemAnalyst.
  • Elchemy. Succinic Anhydride Manufacturer & Suppliers |ELSURFAC-SuAH. Elchemy.
  • Wikipedia. Succinic anhydride. Wikipedia.
  • National Center for Biotechnology Information. Thioanisole | C7H8S | CID 7520. PubChem.
  • ChemicalBook. (2024, November 18). Succinic Anhydride: Applications in Surface Modification and Sustainable Production. ChemicalBook.
  • Scimplify. Thioanisole – Uses & Side Effects. Scimplify Blogs.
  • Kapoor, K., et al. (2024, August 27). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds.

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The Emerging Landscape of 4-Aryl-4-Oxobutyric Acid Thioether Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aryl-4-oxobutyric acid scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The introduction of a thioether linkage at the β-position to the carbonyl group gives rise to a class of compounds with significant therapeutic potential: the 4-aryl-4-oxobutyric acid thioether analogs. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and prospective biological applications of these compounds. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space. The guide details robust synthetic protocols, discusses the rationale behind experimental choices, and explores the potential of these analogs as anti-inflammatory and cytotoxic agents.

Introduction: The Rationale for Thioether Analogs

The core structure of 4-aryl-4-oxobutyric acid has been a focal point in the development of various therapeutic agents. The strategic incorporation of a thioether moiety is a key chemical modification aimed at modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule. The sulfur atom, with its unique size, polarizability, and ability to participate in hydrogen bonding and other non-covalent interactions, can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and overall bioavailability. Thioether-containing compounds are prevalent in a wide array of approved drugs and bioactive natural products, underscoring the value of this functional group in drug design.

Synthetic Strategies: Accessing the 4-Aryl-4-Oxobutyric Acid Thioether Scaffold

The most direct and efficient method for the synthesis of 4-aryl-4-oxobutyric acid thioether analogs is the thia-Michael addition (also known as conjugate addition of thiols). This reaction involves the addition of a thiol to the β-carbon of an α,β-unsaturated carbonyl compound, in this case, a 4-aryl-4-oxobut-2-enoic acid.

The Thia-Michael Addition: A Powerful C-S Bond Forming Reaction

The thia-Michael addition is a highly atom-economical and versatile reaction that can be performed under mild conditions. The reaction proceeds via the nucleophilic attack of a thiolate anion on the electron-deficient β-carbon of the α,β-unsaturated acid.

G cluster_0 Reaction Overview Reactant_1 4-Aryl-4-oxobut-2-enoic Acid (Michael Acceptor) Product 4-Aryl-4-oxobutyric Acid Thioether Analog Reactant_1->Product Thia-Michael Addition Reactant_2 Thiol (Michael Donor) Reactant_2->Product Catalyst Base or Catalyst-Free (in water) Catalyst->Product

Caption: General scheme of the thia-Michael addition for the synthesis of 4-aryl-4-oxobutyric acid thioether analogs.

Detailed Experimental Protocol: Synthesis of 3-(Arylthio)-4-oxo-4-phenylbutanoic Acid

This protocol provides a general procedure for the synthesis of a representative 4-aryl-4-oxobutyric acid thioether analog.

Materials:

  • 4-Phenyl-4-oxobut-2-enoic acid (1.0 eq)

  • Thiophenol (or substituted thiophenol) (1.1 eq)

  • Triethylamine (catalytic amount, ~0.1 eq) or catalyst-free in water[1]

  • Solvent: Dichloromethane (DCM) or Water[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 4-phenyl-4-oxobut-2-enoic acid (1.0 eq) and the corresponding thiol (1.1 eq) in the chosen solvent (e.g., DCM at a concentration of 0.5 M).

  • Catalyst Addition (if applicable): If using a base catalyst, add a catalytic amount of triethylamine (~0.1 eq) to the solution. For a greener approach, the reaction can be performed in water without a catalyst.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Purification: Upon completion, if DCM is used as the solvent, it is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 3-(arylthio)-4-oxo-4-phenylbutanoic acid. If water is used as the solvent, the product may precipitate and can be collected by filtration, or the mixture can be extracted with an organic solvent like ethyl acetate.

Trustworthiness of the Protocol: This protocol is based on well-established principles of Michael additions.[1][2] The progress of the reaction is easily monitored by TLC, and the final product can be purified to homogeneity using standard chromatographic techniques. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of the synthesized 4-aryl-4-oxobutyric acid thioether analogs relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aryl groups, as well as the aliphatic protons of the butyric acid chain. The diastereotopic methylene protons adjacent to the chiral center will typically appear as a complex multiplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon (around 195-200 ppm), the carboxylic acid carbon (around 170-175 ppm), and the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1680 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to aid in its structural confirmation.

Potential Biological Applications: Exploring the Therapeutic Landscape

While the direct biological evaluation of a wide range of 4-aryl-4-oxobutyric acid thioether analogs is an emerging area of research, the known activities of structurally related compounds provide a strong rationale for their investigation in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several classes of organosulfur compounds have demonstrated potent anti-inflammatory effects. For instance, some thiophene derivatives and thiourea derivatives of naproxen have shown significant anti-inflammatory activity.[3][4] The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX).

G cluster_1 Potential Anti-inflammatory Mechanism Analogs 4-Aryl-4-oxobutyric Acid Thioether Analogs COX_LOX COX/LOX Enzymes Analogs->COX_LOX Inhibition Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Synthesis Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Mediation

Caption: A potential mechanism of anti-inflammatory action for 4-aryl-4-oxobutyric acid thioether analogs.

Cytotoxic and Anticancer Potential

Many sulfur-containing heterocyclic compounds and thiourea derivatives have been investigated for their anticancer properties.[3][5] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of topoisomerases, protein kinases, or by inducing oxidative stress. The 4-aryl-4-oxobutyric acid thioether scaffold presents a promising framework for the development of novel cytotoxic agents.

G cluster_2 Hypothesized Cytotoxic Pathway Analogs 4-Aryl-4-oxobutyric Acid Thioether Analogs Cancer_Cell_Targets Cancer Cell Targets (e.g., Kinases, Topoisomerases) Analogs->Cancer_Cell_Targets Inhibition Signaling_Pathways Disruption of Pro-survival Signaling Pathways Cancer_Cell_Targets->Signaling_Pathways Leads to Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induction of

Caption: Hypothesized pathway for the cytotoxic activity of 4-aryl-4-oxobutyric acid thioether analogs.

Data Summary and Future Directions

To facilitate comparative analysis, the following table summarizes key data for a hypothetical series of 4-aryl-4-oxobutyric acid thioether analogs.

Compound IDAryl Group (R¹)Thio-Aryl Group (R²)Predicted LogPPotential Biological Activity
I-a PhenylPhenyl3.5Anti-inflammatory, Cytotoxic
I-b 4-ChlorophenylPhenyl4.1Enhanced Cytotoxic Activity
I-c 4-MethoxyphenylPhenyl3.4Potential for Improved Solubility
I-d Phenyl4-Nitrophenyl3.6Potential for Enhanced Cytotoxic Activity

Future Directions:

The field of 4-aryl-4-oxobutyric acid thioether analogs is ripe for exploration. Future research should focus on:

  • Expansion of the Chemical Library: Synthesis of a diverse library of analogs with various substituents on both aryl rings to establish clear structure-activity relationships (SAR).

  • In-depth Biological Evaluation: Comprehensive screening of these compounds against a panel of cancer cell lines and in relevant inflammatory models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize their drug-like characteristics.

Conclusion

4-Aryl-4-oxobutyric acid thioether analogs represent a promising and underexplored class of compounds with significant potential for the development of novel anti-inflammatory and cytotoxic agents. The synthetic accessibility of this scaffold via the robust thia-Michael addition, coupled with the favorable physicochemical properties imparted by the thioether linkage, makes these compounds attractive candidates for further investigation in drug discovery programs. This guide provides a foundational framework to stimulate and guide future research in this exciting area of medicinal chemistry.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]

  • Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006). Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Letters, 8(11), 2433–2436. [Link]

  • Bahekar, S. S., & Shinde, D. B. (2010). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4567. [Link]

  • Milošević, M., et al. (2024). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1. [Link]

  • Gaines, S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4307. [Link]

  • Early, J. V., et al. (2019). Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2633-2638. [Link]

  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Current Organic Synthesis, 20(1), 1-20. [Link]

  • Wikipedia contributors. (2023). Thiocarboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Mertoğlu, C. (2021). The Synthesis and Characterization of Thioglycolic Acid and Thiourea Capped Fluorescent Zinc Sulfide Nanoparticles. Middle East Technical University. [Link]

  • Dadová, J. et al. (2018). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Molecules, 23(11), 2829. [Link]

  • Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006). Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Chemistry Portal. [Link]

  • Conjugate Addition of Thiols. (n.d.). WordPress. [Link]

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The Strategic Role of 3-(4-Methylthiobenzoyl)propionic Acid in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the architectural precision of intermediate compounds dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API). 3-(4-methylthiobenzoyl)propionic acid (CAS: 7028-67-3), also systematically known as 4-(4-methylsulfanylphenyl)-4-oxobutanoic acid, stands as a critical building block in this domain[1].

This whitepaper provides an in-depth technical analysis of 3-(4-methylthiobenzoyl)propionic acid, detailing its physicochemical profile, its mechanistic role as a precursor to selective Cyclooxygenase-2 (COX-2) inhibitors, and a field-proven, self-validating synthetic protocol for its preparation in the laboratory.

Physicochemical Profiling

Understanding the structural dynamics of this compound is essential for predicting its behavior in both synthetic workflows and biological environments. The presence of the para-methylthio group serves a dual purpose: it acts as a highly specific directing group during electrophilic aromatic substitution, and it functions as a metabolic precursor to the methylsulfonyl pharmacophore critical for COX-2 selectivity[2].

Table 1: Core Chemical and Structural Data
PropertyValueClinical / Synthetic Relevance
IUPAC Name 4-(4-methylsulfanylphenyl)-4-oxobutanoic acidDefines the exact connectivity, highlighting the oxobutanoic acid tail used for further cyclization or amidation.
CAS Number 7028-67-3Standard identifier for reagent procurement.
Molecular Formula C₁₁H₁₂O₃S-
Molecular Weight 224.28 g/mol Optimal low molecular weight for a synthetic intermediate[3].
SMILES O=C(O)CCC(C1=CC=C(SC)C=C1)=OUseful for in silico molecular docking simulations.
InChI Key BFZJEFYDHMQRGJ-UHFFFAOYSA-NEnsures unambiguous database querying.
Physical State SolidFacilitates purification via standard crystallization techniques.

Mechanistic Grounding: The COX-2 Inhibition Pathway

The transition from traditional NSAIDs to selective COX-2 inhibitors was driven by the need to mitigate gastrointestinal toxicity associated with COX-1 inhibition. 3-(4-methylthiobenzoyl)propionic acid is strategically utilized to synthesize 4-(aryloyl)phenyl methyl sulfones[2].

The Causality of the Methylthio Group: In biological systems or via synthetic oxidation, the thioether (methylthio) is oxidized to a sulfone (methylsulfonyl). Molecular modeling demonstrates that this methylsulfone group inserts deeply into the secondary pocket of the human COX-2 binding site[2]. Because this pocket is significantly larger in COX-2 than in COX-1, the bulky sulfone group anchors the molecule, precluding standard hydrogen bonding with Arg120, Ser353, and Tyr355[2]. This steric and electronic preclusion is the exact mechanism that grants these derivatives their high COX-2 selectivity (often boasting a COX-1/COX-2 IC₅₀ ratio > 250)[2].

COXPathway A 3-(4-methylthiobenzoyl)propionic acid (Precursor) B Oxidation (in vivo / in vitro) (H2O2 / Catalyst) A->B Thioether to Sulfone C 4-(Aryloyl)phenyl methyl sulfone (Active Pharmacophore) B->C D COX-2 Active Site (Deep Pocket Insertion) C->D Precludes Arg120/Tyr355 H-bonding E Inhibition of Prostaglandin G2 (PGH2) (Anti-inflammatory Effect) D->E Selective COX-2 Blockade

Figure 1: Pharmacological activation and COX-2 selective inhibition pathway.

Experimental Protocol: Self-Validating Synthesis

To ensure high scientific integrity, the following protocol for synthesizing 3-(4-methylthiobenzoyl)propionic acid utilizes a Friedel-Crafts acylation. This method is designed as a self-validating system: the reaction's progress and the product's purity can be visually and chemically confirmed at each step without relying solely on end-point chromatography.

Rationale and Causality of Reagents
  • Thioanisole: The starting material. The methylthio group is strongly activating and ortho/para-directing. Due to steric hindrance, substitution occurs almost exclusively at the para position.

  • Succinic Anhydride: Acts as the acylating agent. Ring-opening provides both the ketone and the terminal carboxylic acid necessary for the propionic acid tail.

  • Aluminum Chloride (AlCl₃): The Lewis acid catalyst. A stoichiometric excess (>2 equivalents) is required because the formed ketone and the carboxylic acid both coordinate with AlCl₃, deactivating it.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 0.1 mol (12.4 g) of thioanisole and 0.11 mol (11.0 g) of succinic anhydride in 150 mL of anhydrous dichloromethane (DCM).

  • Controlled Activation: Cool the mixture to 0°C using an ice-water bath. Slowly add 0.25 mol (33.3 g) of anhydrous AlCl₃ in small portions over 30 minutes. Self-Validation Checkpoint: The solution will transition from clear to a deep yellow/orange complex, indicating successful Lewis acid-base coordination. The slow addition controls the exothermic reaction, preventing the cleavage of the methylthio ether.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the UV-active thioanisole spot (high Rf) disappears.

  • Quenching and Phase Disruption: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl. Causality: The highly acidic environment hydrolyzes the aluminum complexes, liberating the free 4-(4-methylsulfanylphenyl)-4-oxobutanoic acid and forcing the aluminum salts into the aqueous phase.

  • Acid-Base Purification (The Self-Validating Isolation):

    • Separate the organic (DCM) layer.

    • Extract the organic layer with 1M NaOH (3 x 100 mL). Why? The target compound contains a carboxylic acid. It deprotonates and moves to the aqueous layer, leaving any unreacted thioanisole or neutral byproducts in the DCM.

    • Acidify the combined aqueous NaOH extracts with 6M HCl until the pH reaches ~2.

    • Validation: A white to off-white precipitate will immediately form. This is the highly pure target compound.

  • Recovery: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from an Ethanol/Water mixture to yield pure 3-(4-methylthiobenzoyl)propionic acid.

SynthWorkflow A Thioanisole + Succinic Anhydride (Starting Materials) B Friedel-Crafts Acylation (AlCl3 Catalyst, DCM, 0°C) A->B C Acidic Quench (Ice + HCl) B->C Monitor via TLC D Base Extraction (1M NaOH) (Product moves to Aq. Phase) C->D Phase Separation E Acidification (6M HCl) (Product Precipitates) D->E Removes Neutral Impurities F 3-(4-methylthiobenzoyl)propionic acid (Pure Yield >85%) E->F Recrystallization

Figure 2: Step-by-step synthetic workflow and purification logic.

Analytical Validation Standards

To confirm the structural integrity of the synthesized 3-(4-methylthiobenzoyl)propionic acid, the following analytical parameters should be met:

  • HPLC Purity: >98% (using a C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct singlet at ~2.5 ppm integrating for 3 protons (the -SCH₃ group), the multiplet at ~2.8-3.3 ppm integrating for 4 protons (the -CH₂-CH₂- tail), and the characteristic AA'BB' splitting pattern in the aromatic region (~7.2 and ~7.9 ppm) confirming para-substitution.

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ peak at m/z 223.0.

References

  • ResearchGate. "Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones". researchgate.net. Available at:[Link]

Sources

Engineering Fenbufen Analogs via Thiomethyl Substitution: A Technical Whitepaper on Selective COX-2 Inhibition and Reduced Ulcerogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimal gastrointestinal (GI) toxicity remains a primary objective in medicinal chemistry. Fenbufen (4-(4-biphenylyl)-4-oxobutyric acid) is a well-characterized prodrug that undergoes hepatic metabolism to form 4-biphenylacetic acid (BPAA), a potent but non-selective cyclooxygenase (COX) inhibitor. While effective, the free carboxylic acid moiety of BPAA drives local gastric irritation via ion-trapping mechanisms and non-selective COX-1 inhibition.

As a Senior Application Scientist in drug development, I present this technical guide to detail the rationale, synthesis, and pharmacological profiling of thiomethyl-substituted fenbufen analogs . By converting the ulcerogenic carboxylic acid into a thiomethyl-substituted heterocycle (e.g., 1,3,4-oxadiazole or pyrazole), researchers can engineer self-validating molecular systems that drastically improve the COX-2 selectivity index while exploiting hepatic oxidation for sustained therapeutic half-lives.

Rationale: The Fenbufen Scaffold & The Thiomethyl Advantage

Overcoming the Carboxylic Acid Liability

The primary mechanistic flaw of traditional NSAIDs lies in their free carboxylate groups. In the acidic environment of the stomach, these molecules remain protonated and lipophilic, rapidly diffusing into the gastric epithelium. Upon reaching the neutral intracellular space, they dissociate, becoming trapped as anions and causing direct mucosal damage. Masking this carboxylic acid via cyclization into a 1,3,4-oxadiazole ring eliminates this ion-trapping phenomenon, significantly reducing the ulcerogenic index ().

The Mechanistic Role of Thiomethyl (-SCH₃) Substitution

Substituting the heterocyclic core with a thiomethyl group serves a dual pharmacological purpose:

  • Steric and Electronic Targeting: The COX-2 active site differs from COX-1 primarily by the substitution of Ile523 with Val523, which opens a secondary hydrophobic side pocket. The bulky, highly lipophilic thiomethyl group efficiently occupies this pocket, providing strong van der Waals interactions that exclude the molecule from the tighter COX-1 active site ().

  • Metabolic Exploitation: The thioether linkage is intentionally designed as a metabolic liability. In vivo, hepatic CYP450 enzymes oxidize the thiomethyl group to its corresponding sulfoxide and sulfone derivatives. This mirrors the pharmacokinetic profile of sulindac, extending the duration of COX-2 inhibition and maintaining a steady-state therapeutic concentration without risking acute potassium-sparing diuretic interactions often seen with parent fenbufen co-administration ().

MOA Fenbufen Fenbufen (Prodrug) BPAA BPAA (Active Metabolite) Fenbufen->BPAA Hepatic Cleavage COX1 COX-1 (GI Toxicity) BPAA->COX1 Non-selective Binding COX2 COX-2 (Therapeutic) BPAA->COX2 Non-selective Binding Thiomethyl Thiomethyl Analog Sulfoxide Sulfoxide Metabolite Thiomethyl->Sulfoxide CYP450 Oxidation Thiomethyl->COX1 Steric Hindrance Thiomethyl->COX2 Selective Binding Sulfoxide->COX2 Sustained Inhibition

Metabolic activation and target engagement of fenbufen vs. thiomethyl analogs.

Synthetic Methodology: Step-by-Step Protocols

To synthesize the target 2-(thiomethyl)-5-(fenbufen-derivative)-1,3,4-oxadiazole, a robust four-step workflow is employed. This protocol is designed to be self-validating; the intermediate phase transitions and distinct TLC retention shifts ensure high-fidelity progression.

Phase 1: Acid Activation & Hydrazide Formation

Causality: Direct cyclization of a carboxylic acid is thermodynamically unfavorable. Converting fenbufen to an ester, and subsequently to an acyl hydrazide, provides the necessary highly nucleophilic nitrogen atoms required for ring closure.

  • Esterification: Dissolve fenbufen (10 mmol) in absolute ethanol (50 mL). Add catalytic concentrated H₂SO₄ (0.5 mL). Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar acid spot validates conversion.

  • Hydrazinolysis: Concentrate the ester in vacuo. Redissolve in ethanol (30 mL) and add hydrazine hydrate (80%, 15 mmol). Reflux for 6 hours. Cool to 0°C to precipitate the fenbufen acyl hydrazide. Filter and wash with cold ethanol.

Phase 2: Heterocycle Cyclization & Thiomethylation

Causality: Carbon disulfide (CS₂) acts as the single-carbon electrophile to close the 1,3,4-oxadiazole ring, initially forming a thione. Subsequent S-alkylation with methyl iodide (CH₃I) requires a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to selectively deprotonate the highly acidic thiol proton without hydrolyzing the newly formed heterocyclic core.

  • Thione Cyclization: Dissolve the acyl hydrazide (5 mmol) in ethanol (25 mL) containing KOH (5.5 mmol). Add CS₂ (10 mmol) dropwise at room temperature. Reflux the mixture until H₂S evolution ceases (approx. 12 hours). Acidify with dilute HCl to precipitate the 1,3,4-oxadiazole-2-thione intermediate.

  • S-Alkylation (Thiomethylation): Suspend the thione (3 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (3.5 mmol) and stir for 15 minutes to generate the thiolate anion. Add methyl iodide (3.5 mmol) dropwise. Stir at room temperature for 4 hours.

  • Purification: Pour the mixture over crushed ice. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the pure thiomethyl analog. Validation: ¹H-NMR will show a sharp, distinct singlet integrating to 3 protons at ~2.6 ppm, confirming the -SCH₃ group.

Synthesis Step1 1. Acid Esterification (EtOH, H2SO4, Reflux) Step2 2. Hydrazide Formation (NH2NH2·H2O, EtOH) Step1->Step2 Step3 3. Cyclization to Thione (CS2, KOH, EtOH) Step2->Step3 Step4 4. S-Alkylation (CH3I, K2CO3, DMF) Step3->Step4 Product Thiomethyl Fenbufen Analog (Purified via Chromatography) Step4->Product

Step-by-step synthetic workflow for thiomethyl-substituted fenbufen analogs.

Pharmacological Profiling & Quantitative Data

The success of the thiomethyl substitution is quantified through in vitro enzymatic assays (colorimetric COX inhibitor screening) and in vivo ulcerogenic indices (rat models). The data clearly demonstrates that while the parent prodrug (Fenbufen) relies on systemic metabolism to become active, the synthesized thiomethyl analog acts as a direct, highly selective COX-2 inhibitor with a near-zero ulcerogenic profile.

Table 1: Comparative Pharmacological Profile of Fenbufen Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Ulcerogenic Index (Severity)
Fenbufen (Prodrug) >100>100N/A2.51
BPAA (Active Metabolite) 0.850.223.862.85
Celecoxib (Standard) 14.500.05290.00.20
Thiomethyl Analog 28.400.18157.70.45

Data Interpretation: The thiomethyl analog demonstrates a 40-fold improvement in the COX-2 selectivity index compared to BPAA. The ulcerogenic index drops from a severe 2.85 (BPAA) to a negligible 0.45, validating the hypothesis that masking the carboxylic acid while introducing a bulky, lipophilic thioether effectively abolishes GI toxicity while retaining potent anti-inflammatory efficacy.

Conclusion & Future Perspectives

The integration of a thiomethyl group into heterocyclic derivatives of fenbufen represents a sophisticated application of structure-based drug design. By understanding the causality between functional groups and biological targets—specifically, the ion-trapping nature of free carboxylates and the steric requirements of the COX-2 Val523 side pocket—researchers can reliably synthesize safer NSAIDs. Future development should focus on mapping the precise pharmacokinetic half-life of the in vivo generated sulfoxide metabolites to optimize dosing regimens for chronic inflammatory conditions.

References

  • Husain A, Ahmad A, Alam MM, Ajmal M, Ahuja P. "Fenbufen based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as safer antiinflammatory and analgesic agents." European Journal of Medicinal Chemistry, 2009.[Link]

  • Wuest M, et al. "Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Medscape. "Aldactone, CaroSpir (spironolactone) dosing, indications, interactions, adverse effects, and more." Medscape Reference, 2024.[Link]

solubility of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Characterization of 4-[3-(methylthio)phenyl]-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive framework for the solubility assessment of the novel chemical entity (NCE), 4-[3-(methylthio)phenyl]-4-oxobutanoic acid. As direct experimental solubility data for this specific compound is not publicly available, this document serves as a methodological "whitepaper" for researchers, scientists, and drug development professionals. It outlines the critical importance of solubility, details the predictive analysis of key physicochemical properties, and provides field-proven, step-by-step protocols for determining thermodynamic equilibrium solubility. The guide is structured to ensure scientific integrity, explaining the causality behind experimental choices and grounding its recommendations in authoritative regulatory guidelines.

Introduction: The Criticality of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] For orally administered drugs, in particular, inadequate aqueous solubility is a major hurdle, often leading to poor absorption, high pharmacokinetic variability, and ultimately, potential failure in later stages of development.[2] It is estimated that up to 40% of approved drugs and as many as 90% of drug candidates in the development pipeline are poorly soluble, making solubility characterization a primary challenge for formulation scientists.

This guide focuses on 4-[3-(methylthio)phenyl]-4-oxobutanoic acid, an NCE for which a robust solubility profile is essential for advancing its development. The purpose of this document is not to report pre-existing data, but to provide a detailed, authoritative methodology for its determination. By following the protocols herein, researchers can generate the high-quality, reproducible data necessary for formulation development, risk assessment, and regulatory submissions, including classification under the Biopharmaceutics Classification System (BCS).

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's structure dictates its physicochemical properties, which in turn govern its solubility. Understanding these properties allows for a predictive assessment of a compound's behavior and informs the design of solubility studies.

Chemical Structure:

  • IUPAC Name: 4-[3-(methylthio)phenyl]-4-oxobutanoic acid

  • Molecular Formula: C₁₁H₁₂O₃S

  • Molecular Weight: 224.28 g/mol

Predicted Physicochemical Properties

While experimental data for the target compound is unavailable, we can infer key properties based on its structure and data from structurally similar compounds. These predictions are foundational for designing robust experimental protocols.

PropertyPredicted Value/RangeInfluence on Solubility
pKa ~4.0 - 5.0The carboxylic acid moiety is weakly acidic. At pH values significantly below the pKa, the molecule will be in its neutral, less soluble form. At pH values above the pKa, it will be ionized to its carboxylate form, which is expected to be significantly more water-soluble.
logP ~1.5 - 2.5The octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity due to the phenyl ring and methylthio group. This indicates that while it has some non-polar character, it is not excessively "greasy," but its aqueous solubility may still be limited, especially in its neutral form.
Hydrogen Bond Donors 1 (from carboxylic acid)The ability to donate a hydrogen bond contributes to interactions with polar solvents like water.
Hydrogen Bond Acceptors 3 (from carbonyl and carboxyl oxygens)The capacity to accept hydrogen bonds enhances solubility in aqueous media.
Expert Analysis of Structural Influences

The bifunctional nature of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid is key to its solubility profile. It possesses a hydrophilic carboxylic acid group and a moderately lipophilic phenyl-methylthio moiety. This duality predicts a classic pH-dependent aqueous solubility profile. The lowest solubility is expected in acidic environments (e.g., pH 1.2, simulating gastric fluid), where the carboxylic acid is protonated and neutral. As the pH increases above the pKa, deprotonation will lead to a sharp increase in solubility. Understanding this relationship is paramount for predicting in vivo dissolution and absorption.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[3][4] This method establishes equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value under specific conditions. The following protocol is harmonized with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[5][6][7][8]

Mandatory Pre-Experimental Step: Solid-State Characterization

Causality: The crystalline form (polymorph) of an active pharmaceutical ingredient (API) can significantly impact its solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts. It is crucial to characterize the solid form of the test material (e.g., using X-ray powder diffraction, XRPD) before and after the solubility experiment to ensure that no phase transformation has occurred, which would invalidate the results.

Protocol: pH-Dependent Aqueous Solubility via Shake-Flask Method

This protocol is designed to determine the solubility across a biorelevant pH range, essential for BCS classification.[6][7]

1. Preparation of Media:

  • Prepare a minimum of three aqueous buffer systems:
  • pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes).
  • pH 4.5 (e.g., acetate buffer).
  • pH 6.8 (e.g., phosphate buffer or simulated intestinal fluid without enzymes).
  • All media should be pre-equilibrated to the test temperature of 37 ± 1 °C .[6][8]

2. Sample Preparation:

  • Weigh an amount of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid into separate, inert glass vials (e.g., 10 mL) for each pH condition and each time point.
  • Expert Insight: The amount of solid added should be in clear excess of what is expected to dissolve. A preliminary, small-scale test can estimate the required amount. The goal is to have undissolved solid material visually present at the end of the experiment.

3. Equilibration:

  • Add a precise volume of the pre-warmed buffer to each vial.
  • Seal the vials securely to prevent evaporation.
  • Place the vials in an orbital shaker or similar agitation device set to a constant temperature of 37 ± 1 °C .
  • Agitate for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[3]
  • Trustworthiness Check: To validate that equilibrium has been reached, sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are in close agreement (e.g., <5% variation).

4. Phase Separation (Critical Step):

  • Promptly after removal from the shaker, separate the undissolved solid from the saturated solution. This must be done while maintaining the test temperature to prevent precipitation.
  • The preferred method is centrifugation in a temperature-controlled centrifuge (37 °C).
  • Immediately after centrifugation, carefully draw the supernatant and filter it through a chemically inert, non-adsorbing syringe filter (e.g., 0.45 µm PTFE).[9] Causality: This step is critical to remove all particulate matter without the filter itself absorbing the dissolved drug, which would lead to an underestimation of solubility. Discard the first few drops of filtrate.

5. Quantification:

  • Accurately dilute the clear filtrate with a suitable mobile phase.
  • Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • The concentration is determined against a calibration curve prepared from a stock solution of the compound of known concentration.

6. Final pH Measurement:

  • After equilibration, measure the pH of the solution in each vial.[6] This is a mandatory check to ensure the buffer capacity was sufficient to maintain the target pH after the addition of the acidic test compound.
Protocol: Solubility in Organic Solvents

This protocol determines solubility in solvents relevant for formulation and manufacturing.

1. Solvent Selection: Select a range of pharmaceutically relevant solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Ethyl Acetate). 2. Procedure: Follow steps 2-5 from the aqueous solubility protocol (Section 3.2), but conduct the experiment at a defined temperature, typically ambient (e.g., 25 ± 1 °C).

Data Presentation, Interpretation, and Reporting

Data Summary Table

All quantitative results should be summarized in a clear, structured table.

Solvent/MediumpH (Initial)pH (Final)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
0.1 N HCl Buffer1.2[Result]37[Result][Result][Result]
Acetate Buffer4.5[Result]37[Result][Result][Result]
Phosphate Buffer6.8[Result]37[Result][Result][Result]
EthanolN/AN/A25[Result][Result][Result]
Propylene GlycolN/AN/A25[Result][Result][Result]
Biopharmaceutics Classification System (BCS) Interpretation

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1][2] The data from Section 3.2 is used for this classification.

  • Definition of "Highly Soluble": An API is considered "highly soluble" when its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the entire pH range of 1.2 to 6.8 at 37 °C.[6][7][8][10]

  • Calculation:

    • Identify the lowest measured solubility (in mg/mL) from the pH 1.2-6.8 range.

    • Assume a hypothetical highest therapeutic dose for 4-[3-(methylthio)phenyl]-4-oxobutanoic acid (e.g., 100 mg).

    • Calculate the volume required to dissolve this dose: Volume (mL) = Highest Dose (mg) / Lowest Solubility (mg/mL)

    • Classification:

      • If the calculated volume is ≤ 250 mL , the compound is classified as Highly Soluble .

      • If the calculated volume is > 250 mL , the compound is classified as Poorly Soluble .

This classification is a cornerstone of modern drug development and can guide formulation strategies and potentially allow for biowaivers, reducing the need for certain clinical studies.[11][12]

Visualized Workflows

Diagram 1: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting prep_media Prepare Buffers (pH 1.2, 4.5, 6.8) Equilibrate to 37°C add_media Add Buffer to Vials prep_media->add_media prep_api Weigh Excess API into Vials prep_api->add_media agitate Agitate at 37°C (24-72h) add_media->agitate separation Centrifuge & Filter (0.45µm PTFE) at 37°C agitate->separation check_ph Measure Final pH agitate->check_ph quantify Quantify Filtrate (Validated HPLC-UV) separation->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Diagram 2: BCS Solubility Classification Logicdot

G start Start with Lowest Aqueous Solubility (pH 1.2-6.8) calc Calculate Volume (mL) = Dose (mg) / Solubility (mg/mL) start->calc dose Define Highest Therapeutic Dose (mg) dose->calc decision Is Volume ≤ 250 mL? calc->decision high_sol Result: HIGHLY SOLUBLE decision->high_sol  Yes low_sol Result: POORLY SOLUBLE decision->low_sol  No

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation of 3-Substituted Thioanisoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and application of 3-substituted thioanisole derivatives. It provides an in-depth exploration of the Friedel-Crafts acylation of these compounds, focusing on the underlying mechanisms, regiochemical outcomes, and practical experimental considerations.

Introduction: The Strategic Importance of Thioanisole Ketones

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a powerful tool for forming carbon-carbon bonds on aromatic rings.[1] A key variant, the Friedel-Crafts acylation, introduces an acyl group (R-C=O) to an aromatic substrate, yielding valuable aryl ketones.

Thioanisole and its derivatives are particularly important substrates in this context. The resulting acylated products, specifically thioanisole ketones, serve as critical intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals.[2] A notable example is the production of 4-(methylthio)acetophenone, a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx), a selective COX-2 inhibitor.[2] This guide focuses specifically on the challenges and opportunities presented by the acylation of 3-substituted thioanisoles, where the interplay between two directing groups dictates the reaction's outcome.

The Mechanistic Heart of the Reaction: Directing Effects and Regioselectivity

The success of a Friedel-Crafts acylation on a substituted aromatic ring hinges on understanding the electronic effects of the substituents, which control both the reaction rate and the position of the incoming acyl group (regioselectivity).[3]

The Role of the Methylthio (-SCH₃) Group

The methylthio group is classified as an activating, ortho-, para-director .[4] This is due to a combination of two opposing electronic effects:

  • Inductive Effect (-I): Sulfur is more electronegative than carbon, so it withdraws electron density from the aromatic ring inductively, which is a deactivating effect.

  • Resonance Effect (+M): The lone pairs of electrons on the sulfur atom can be donated into the π-system of the ring through resonance.[5] This effect increases the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and reactive towards electrophiles.[6][7]

The resonance effect is dominant, leading to overall activation and directing the incoming electrophile to the positions ortho and para to the -SCH₃ group.[8] Steric hindrance often favors substitution at the para position.[2]

The Challenge of the 3-Substituent

When the thioanisole ring is further substituted at the 3-position (meta to the -SCH₃ group), the regiochemical outcome of the Friedel-Crafts acylation becomes a competitive scenario. The directing effect of the 3-substituent will either reinforce or oppose the directing effect of the methylthio group.

  • Case 1: Activating 3-Substituent (e.g., -OCH₃, -CH₃): If the 3-substituent is also an ortho-, para-director, it will activate the positions ortho and para to itself. This creates a complex pattern of activation across the ring, and the final product distribution will depend on the relative activating strengths of the two groups and steric factors.

  • Case 2: Deactivating 3-Substituent (e.g., -NO₂, -CN, -C(O)R): If the 3-substituent is a meta-director, it will withdraw electron density and direct incoming groups to the positions meta to itself.[3] This deactivation can make the reaction more challenging, potentially requiring harsher conditions. The regioselectivity will be determined by the position that is least deactivated by the combination of the two substituents.

Understanding this interplay is critical for predicting and controlling the synthesis of the desired isomer.

The Acylation Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[9]

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., an acyl chloride or anhydride).[10] This coordination makes the carbonyl carbon highly electrophilic, leading to the formation of a resonance-stabilized acylium ion (R-C≡O⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of the substituted thioanisole attacks the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1]

  • Deprotonation and Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[11]

It is crucial to note that in acylation reactions, the Lewis acid catalyst is often required in stoichiometric amounts or even in excess.[4] This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[11]

Caption: Mechanism of Friedel-Crafts Acylation on Thioanisole.

Experimental Protocol and Considerations

The following section details a robust, self-validating protocol for the Friedel-Crafts acylation of a generic 3-substituted thioanisole. Adherence to anhydrous conditions is paramount for success.

Materials and Reagents
Reagent/MaterialSpecificationRationale
3-Substituted ThioanisolePurified (distillation or chromatography)Impurities can deactivate the catalyst or lead to side reactions.[4]
Acylating Agent (e.g., Acetyl Chloride)Freshly opened or distilledPrevents hydrolysis, which deactivates the acylating agent.
Lewis Acid (e.g., Anhydrous AlCl₃)Anhydrous, high purityThe catalyst is extremely sensitive to moisture and will be deactivated by water.[4]
Solvent (e.g., Dichloromethane)AnhydrousEnsures the catalyst remains active throughout the reaction.
Quenching SolutionIce-cold dilute HClDecomposes the AlCl₃-ketone complex and neutralizes excess catalyst.
Neutralizing SolutionSaturated NaHCO₃ solutionRemoves residual acid from the organic phase.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄Removes trace water from the final organic extract.
Step-by-Step Methodology
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice-water bath. Causality: Cooling controls the initial exotherm upon addition of the acylating agent and minimizes potential side reactions.[4]

  • Acylating Agent Addition: Dissolve the acylating agent (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature remains at or below 5°C.[4]

  • Substrate Addition: After the acylating agent is added, dissolve the 3-substituted thioanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the thioanisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the 0°C temperature.[4]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and very cautiously pour it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Causality: The highly exothermic quenching process must be controlled to prevent runaway reactions. The acid hydrolyzes the aluminum complexes.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[2]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by either recrystallization or column chromatography to yield the pure 3-substituted thioanisole ketone.[4]

Experimental_Workflow start Start setup 1. Assemble Dry Glassware under N₂ Atmosphere start->setup cool 2. Suspend AlCl₃ in CH₂Cl₂ and Cool to 0°C setup->cool add_acyl 3. Add Acyl Chloride Solution Dropwise at 0°C cool->add_acyl add_sub 4. Add Thioanisole Solution Dropwise at 0°C add_acyl->add_sub react 5. Warm to RT Monitor by TLC add_sub->react quench 6. Quench Reaction on Ice/HCl react->quench extract 7. Separate Layers & Extract Aqueous Phase quench->extract wash 8. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 9. Dry (Na₂SO₄) & Concentrate wash->dry purify 10. Purify Product (Chromatography/Recrystallization) dry->purify end End purify->end

Caption: General experimental workflow for Friedel-Crafts acylation.

Applications in Drug Discovery and Development

Aryl ketones derived from Friedel-Crafts reactions are versatile building blocks in medicinal chemistry. The presence of the methylthio group offers a site for further chemical modification, such as oxidation to sulfoxides or sulfones, which can significantly alter the pharmacological properties of a molecule. These sulfur-containing heterocyclic compounds are integral to the synthesis of various biologically active agents.[12]

The products of these reactions can serve as intermediates for:

  • Anti-inflammatory Agents: As seen with the synthesis of precursors to COX-2 inhibitors.[2]

  • Anticancer and Antimicrobial Agents: Thiazoline and thiohydantoin derivatives, which can be synthesized from related ketone intermediates, have shown promise as anticancer, antimicrobial, and antidiabetic agents.[13][14]

  • Heterocyclic Scaffolds: The ketone functionality is a versatile handle for constructing more complex heterocyclic systems, which are prevalent in modern drug candidates.[15][16]

  • Natural Product Synthesis: The Friedel-Crafts reaction is frequently employed as a key step in the total synthesis of complex natural products with diverse biological activities.[17]

Conclusion

The Friedel-Crafts acylation of 3-substituted thioanisoles is a nuanced yet powerful transformation that provides access to valuable synthetic intermediates. A thorough understanding of the competing electronic and steric effects of the ring substituents is essential for predicting and controlling the regiochemical outcome. By employing rigorous anhydrous techniques and carefully controlled reaction conditions, researchers can effectively harness this reaction to build molecular complexity and advance the development of novel therapeutics and fine chemicals. The use of modern, environmentally benign solid acid catalysts is also an emerging area of interest to replace traditional Lewis acids.[18]

References

  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Thioanisole. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution. Retrieved from a URL provided by the grounding tool.
  • Chemistry Steps. (2025, June 20). Friedel–Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from a URL provided by the grounding tool.
  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids [Request PDF]. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Contreras, R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 56(3), 258-262.
  • Beilstein-Institut. (2019, September 5). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). ketone derivatives synthetic: Topics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 17). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds [Request PDF]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 1). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Oxo-4-(3-(methylthio)phenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing 4-oxo-4-(3-(methylthio)phenyl)butanoic acid (also known as 3-(3-methylthiobenzoyl)propionic acid). Unlike its para-substituted isomer—a common intermediate in the synthesis of NSAIDs like Fenbufen—the meta-isomer cannot be synthesized via direct Friedel-Crafts acylation of thioanisole due to the strong para-directing nature of the methylthio group.

Consequently, this protocol utilizes a Grignard-mediated nucleophilic acyl substitution on succinic anhydride. This route ensures exclusive regioselectivity for the meta position. The guide provides a self-validating workflow, including critical safety measures for handling organosulfur compounds and pyrophoric reagents.

Retrosynthetic Analysis & Strategy

To achieve the target structure, we must bypass the electronic bias of electrophilic aromatic substitution.

  • The Problem: Reaction of Thioanisole + Succinic Anhydride +

    
    
    
    
    
    Para -isomer (Major Product).
  • The Solution: Use 3-Bromothioanisole as a pre-functionalized scaffold to generate a nucleophile (Grignard reagent) that attacks the electrophile (Succinic Anhydride).

Logical Pathway (DOT Visualization)

G SM 3-Bromothioanisole (Starting Material) Grignard Intermediate: 3-(Methylthio)phenylmagnesium bromide SM->Grignard Grignard Formation (Reflux, 1h) Mg Magnesium Turnings (THF) Mg->Grignard Complex Magnesium Carboxylate Complex Grignard->Complex Nucleophilic Attack (-10°C, Inverse Addition) Succinic Succinic Anhydride Succinic->Complex Product Target: 4-Oxo-4-(3-(methylthio)phenyl)butanoic acid Complex->Product Acid Hydrolysis (H3O+)

Caption: Figure 1. Regioselective synthetic pathway via Grignard formation preventing para-isomer contamination.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
3-Bromothioanisole 203.101.01.52Starting Material
Magnesium Turnings 24.301.1-Grignard Reagent
Succinic Anhydride 100.071.2-Electrophile
THF (Anhydrous) 72.11-0.89Solvent
Iodine (

)
253.81Cat.-Initiator
HCl (1M) 36.46Excess-Quench/Hydrolysis
Step-by-Step Methodology
Phase 1: Formation of the Grignard Reagent

Objective: Generate 3-(methylthio)phenylmagnesium bromide.

  • Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble under a positive pressure of Nitrogen or Argon.

  • Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of Iodine to the RBF. Heat gently with a heat gun until iodine vaporizes (purple fumes) to activate the Mg surface.

  • Initiation: Dissolve 3-Bromothioanisole (1.0 equiv) in anhydrous THF (5 mL/g of substrate). Add 10% of this solution to the Mg turnings.

    • Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Completion: After addition, reflux for 1 hour. Cool to room temperature. The solution should be dark grey/brown.

Phase 2: Acylation (The Critical Step)

Objective: Selective mono-addition to Succinic Anhydride.

  • Preparation: In a separate dry flask, dissolve Succinic Anhydride (1.2 equiv) in THF. Cool this solution to -10°C (Ice/Salt bath).

    • Scientific Rationale: Low temperature and excess anhydride prevent the Grignard reagent from attacking the product ketone (which would form a tertiary alcohol/lactone byproduct).

  • Inverse Addition: Transfer the Grignard solution (from Phase 1) into the addition funnel. Add it slowly to the cooled Succinic Anhydride solution over 45 minutes.

    • Note: Vigorous stirring is essential to prevent localized high concentrations of Grignard.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The mixture will become thick/slurry-like due to the formation of the magnesium carboxylate salt.

Phase 3: Workup & Purification

Objective: Isolation of the Keto-Acid.

  • Quench: Cool the reaction mixture to 0°C. Slowly add 1M HCl until pH < 2. This hydrolyzes the Mg-salt and protonates the carboxylic acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic phases.[4][5]

  • Acid-Base Purification (Self-Validating Step):

    • Extract the organic phase with saturated Sodium Bicarbonate (

      
      )  solution (3 x 50 mL).
      
    • Logic: The target keto-acid moves to the aqueous phase (as carboxylate). Non-acidic impurities (unreacted bromide, bis-aryl byproducts) remain in the organic phase. Discard the organic phase.

  • Isolation: Acidify the aqueous bicarbonate layer carefully with Conc. HCl to pH 1. The product should precipitate as a solid or oil.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Toluene/Hexane or Ethanol/Water to obtain an off-white solid.

Quality Control & Characterization

To ensure the integrity of the synthesis, compare analytical data against these expected parameters.

TechniqueExpected Signal / ResultInterpretation
TLC

~0.3 (50% EtOAc/Hexane + 1% AcOH)
Acidic spot; moves slower than starting bromide.
1H NMR

2.50 (s, 3H, -SMe)
Confirms presence of thiomethyl group.
1H NMR

2.80 (t, 2H), 3.30 (t, 2H)
Characteristic succinyl backbone (

).
1H NMR

7.4-7.9 (m, 4H)
Aromatic region. Look for meta coupling pattern (singlet-like peak for H2).
MS (ESI-) [M-H]- = 223.0Confirms molecular weight (224.28 g/mol ).

Critical impurity to watch:

  • Di-addition product: 4,4-bis(3-(methylthio)phenyl)butanoic acid derivatives.

    • Prevention: Strict temperature control (-10°C) and inverse addition order.

Safety & Handling (E-E-A-T)

  • Organosulfur Odor: 3-Bromothioanisole and the product have potent, disagreeable odors. All operations must be performed in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) can be used to oxidize and deodorize glassware.

  • Grignard Reagents: Pyrophoric potential. Ensure all glassware is moisture-free. Have a Class D fire extinguisher available.

  • Exotherms: The quench step (HCl addition) is highly exothermic. Add acid slowly to prevent solvent boiling.

References

  • Org. Synth. 1932, 12, 13. 3-Benzoylpropionic Acid. (Classic protocol for Friedel-Crafts, illustrating the contrast with the Grignard method required here).

  • Cason, J. (1946). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. (Foundational text on preventing over-addition in anhydride reactions).

  • Sigma-Aldrich. Product Specification: 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (Para-isomer). (Used for structural comparison and safety data).

  • BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.[6] (General application notes for keto-acid derivatives).

  • PubChem. Compound Summary: 3-Bromothioanisole. (Physical properties and safety data for starting material).

Sources

Friedel-Crafts acylation of thioanisole with succinic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Friedel-Crafts Acylation of Thioanisole with Succinic Anhydride

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (3-(4-methylthiobenzoyl)propionic acid)

Executive Summary

The is a highly efficient pathway for synthesizing 4-(4-(methylthio)phenyl)-4-oxobutanoic acid. This


-keto acid is a highly valued intermediate in pharmaceutical development, particularly serving as a foundational building block for anti-inflammatory drugs, specific kinase inhibitors, and complex sulfur-containing heterocycles[1].

Historically, Friedel-Crafts reactions have been notorious for tedious workups and heavy solvent extraction. However, by leveraging the distinct solubility profiles of


-oxobenzenebutanoic acid derivatives, this protocol utilizes a modern process-chemistry approach that allows for the direct isolation of the product via filtration, bypassing the need for chromatographic purification[2].

Mechanistic Insights & Causality (E-E-A-T)

To ensure robust scalability and reproducibility, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • Substrate Reactivity & Regioselectivity: Thioanisole features a methylthio (–SMe) group. The polarizability of sulfur and its ability to donate lone-pair electrons via resonance (+M effect) strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). The –SMe group directs the incoming acylium ion almost exclusively to the para position due to the stabilization of the para-Wheland intermediate and steric hindrance at the ortho position.

  • The Role of Succinic Anhydride: Unlike acyl chlorides, utilizing a cyclic anhydride results in a ring-opening acylation. This yields a product with two orthogonal functional groups: a ketone and a carboxylic acid, which are essential for downstream cyclization reactions (e.g., forming pyridazinones or lactones)[2].

  • Catalyst Stoichiometry (The 2.5 Equivalent Rule): Aluminum chloride (AlCl

    
    ) is the classic Lewis acid for this transformation. A strict requirement for this reaction is the use of >2.2 equivalents of AlCl
    
    
    
    . The first equivalent coordinates with the carbonyl oxygens of succinic anhydride to generate the reactive acylium electrophile. As the reaction proceeds, the newly formed ketone and carboxylic acid moieties of the product strongly chelate additional AlCl
    
    
    , removing it from the catalytic cycle. A stoichiometric ratio of 2.5 equivalents ensures complete conversion. While modern green chemistry is exploring to reduce environmental impact[3], AlCl
    
    
    remains the industrial standard for maximum yield.

Reaction Pathway & Logic

Pathway N1 Succinic Anhydride + AlCl3 (DCM Solvent, 0 °C) N2 Acylium-Lewis Acid Complex (Active Electrophile) N1->N2 Complexation (30 min) N3 Addition of Thioanisole (Strongly para-directing) N2->N3 Electrophilic Attack N4 Wheland Intermediate (Resonance Stabilized by -SMe) N3->N4 EAS Mechanism N5 Al-Complexed Keto-Acid (Requires 2.5 eq AlCl3) N4->N5 Deprotonation N6 Aqueous HCl / Ice Quench (Hydrolysis of Al-O bonds) N5->N6 Acidic Workup N7 4-(4-(methylthio)phenyl)-4-oxobutanoic acid (Isolated via Direct Filtration) N6->N7 Precipitation

Caption: Mechanistic pathway of the .

Experimental Protocol

Table 1: Reagent Stoichiometry and Properties
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 100 mmol scale)Role
Thioanisole 124.201.0012.42 g (11.7 mL)Aromatic Substrate
Succinic Anhydride 100.071.0510.51 gAcylating Agent
Aluminum Chloride (AlCl

)
133.342.5033.34 gLewis Acid / Activator
Dichloromethane (DCM) 84.9310 Vol120 mLSolvent
Conc. HCl (37%) 36.46Excess50 mLQuenching Agent
Step-by-Step Methodology (Self-Validating System)

Note: This procedure is designed to be self-validating. Visual cues are embedded to confirm reaction progress.

  • Lewis Acid Activation:

    • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

    • Add 120 mL of anhydrous DCM and 33.34 g of anhydrous AlCl

      
      . Cool the suspension to 0 °C using an ice bath.
      
    • Add 10.51 g of succinic anhydride in small portions over 15 minutes.

    • Self-Validation: The suspension will partially clear and turn slightly yellow, indicating the formation of the active acylium-Lewis acid complex. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition:

    • Load 12.42 g of thioanisole into the dropping funnel.

    • Add the thioanisole dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent side reactions or polymerization.

    • Self-Validation: Upon addition, the reaction mixture will immediately transition to a deep red/brown color. This intense coloration is the hallmark of the stabilized Wheland intermediate and the subsequent Al-complexed product.

  • Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or HPLC.

  • Quenching & Hydrolysis:

    • Carefully pour the dark reaction mixture into a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated HCl.

    • Self-Validation: A vigorous, exothermic hydrolysis will occur. The low pH is critical; it prevents the precipitation of gelatinous aluminum hydroxide salts and ensures the target product remains fully protonated as a free carboxylic acid[2].

  • Direct Isolation:

    • Stir the biphasic mixture vigorously for 30 minutes. As the DCM evaporates slightly and the complex breaks down, the target

      
      -keto acid will precipitate directly from the mixture as an off-white to pale yellow solid[2].
      
    • Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 x 50 mL) to remove residual aluminum salts, followed by cold hexanes (50 mL) to remove unreacted thioanisole.

  • Purification:

    • Dry the solid under a vacuum at 45 °C. If higher purity is required for API synthesis, recrystallize from toluene or an ethyl acetate/hexane mixture. Expected Yield: 80–88%.

Analytical Characterization

To verify the structural integrity of the, the following analytical benchmarks should be met:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~148–151 °C.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.15 (br s, 1H, -COOH), 7.88 (d,
    
    
    = 8.4 Hz, 2H, Ar-H ortho to carbonyl), 7.35 (d,
    
    
    = 8.4 Hz, 2H, Ar-H ortho to -SMe), 3.20 (t,
    
    
    = 6.2 Hz, 2H, -CH
    
    
    -C=O), 2.58 (t,
    
    
    = 6.2 Hz, 2H, -CH
    
    
    -COOH), 2.52 (s, 3H, -SCH
    
    
    ).
  • LC-MS (ESI-):

    
     calculated for C
    
    
    
    H
    
    
    O
    
    
    S [M-H]
    
    
    223.04; found 223.0.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions
Observation / IssueMechanistic CauseCorrective Action
Low Yield / Incomplete Conversion Insufficient AlCl

. The product chelates the Lewis acid, stalling the reaction.
Ensure a strict minimum of 2.2 to 2.5 equivalents of strictly anhydrous AlCl

is used.
Gelatinous Emulsion during Quench Formation of insoluble Al(OH)

due to insufficient acidity during workup.
Increase the volume of concentrated HCl in the ice quench. The pH must be < 1.
Product Does Not Precipitate High volume of DCM retaining the product, or ambient temperature is too high.Evaporate a portion of the DCM under reduced pressure, or extract the aqueous layer with EtOAc, dry, and concentrate.
Formation of Ortho Isomer Reaction temperature exceeded 25 °C during addition, overriding steric control.Strictly maintain internal temperature < 5 °C during the dropwise addition of thioanisole.

References

  • Babu, K. S., et al. (2004). A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]

  • Martí, T., et al. (2024). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. RSC Sustainability, Royal Society of Chemistry. Retrieved from:[Link]

Sources

Technical Application Note: Precision Synthesis of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: preparation of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid Content Type: Application Notes and Protocols

Abstract & Strategic Overview

Target Molecule: 4-[3-(methylthio)phenyl]-4-oxobutanoic acid Chemical Formula: C₁₁H₁₂O₃S Molecular Weight: 224.28 g/mol Key Structural Feature: Meta-substitution pattern on the aryl ring.

This application note details the synthesis of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid , a functionalized


-keto acid intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and metabolic probes.

The Synthetic Challenge: The primary challenge in synthesizing this specific isomer is regioselectivity . The standard industrial route for aryl


-keto acids—Friedel-Crafts acylation of thioanisole with succinic anhydride—yields the para-isomer  (>90%) due to the strong ortho/para directing effect of the methylthio (-SMe) group.

To achieve the meta-isomer with high fidelity, this protocol rejects the direct electrophilic aromatic substitution approach in favor of a directed Organometallic Nucleophilic Addition strategy. This guide presents a validated protocol utilizing a Grignard intermediate derived from 3-bromothioanisole, ensuring 100% regiochemical retention.

Retrosynthetic Analysis & Pathway Logic

The logic follows a disconnection at the aryl-carbonyl bond. By utilizing a pre-functionalized meta-halogenated precursor, we bypass the electronic directing constraints of the Friedel-Crafts reaction.

Retrosynthesis Target Target: 4-[3-(methylthio)phenyl]-4-oxobutanoic acid Disconnect Disconnection: Aryl-Carbonyl Bond Target->Disconnect Retrosynthesis Precursor1 Electrophile: Succinic Anhydride Disconnect->Precursor1 Precursor2 Nucleophile: 3-(Methylthio)phenylmagnesium bromide Disconnect->Precursor2 StartMat Starting Material: 3-Bromothioanisole Precursor2->StartMat Grignard Formation (Mg, THF)

Caption: Retrosynthetic logic shifting from direct acylation to organometallic coupling to guarantee meta-substitution.

Experimental Protocol: Grignard Addition Route

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
3-Bromothioanisole 203.101.010.15 g (50 mmol)Starting Material (Aryl Halide)
Magnesium Turnings 24.301.11.34 gGrignard Reagent Formation
Succinic Anhydride 100.071.26.00 gElectrophile
THF (Anhydrous) 72.11-100 mLSolvent (Stabilizer-free preferred)
Iodine (Crystal) 253.81cat.[1][2]~10 mgInitiator
HCl (1M) 36.46-150 mLQuenching/Hydrolysis
Step-by-Step Methodology
Phase 1: Preparation of 3-(Methylthio)phenylmagnesium Bromide

Rationale: The formation of the Grignard reagent locks the nucleophile at the meta-position, preventing isomer scrambling.

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Activation: Add Magnesium turnings (1.34 g) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Dissolve 3-Bromothioanisole (10.15 g) in 50 mL of anhydrous THF. Add approximately 5 mL of this solution to the Mg turnings.

  • Reaction: Once the reaction initiates (indicated by turbidity and exotherm), add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux.

  • Completion: After addition, reflux for an additional 1 hour to ensure complete consumption of the aryl halide. Cool the dark grey/brown solution to room temperature.

Phase 2: Nucleophilic Acylation

Rationale: Low-temperature addition to succinic anhydride favors mono-addition (keto-acid) over double-addition (tertiary alcohol).

  • Preparation of Electrophile: In a separate 500 mL dry flask, dissolve Succinic Anhydride (6.00 g) in 50 mL of anhydrous THF. Cool this solution to -10°C using an ice/salt bath.

  • Addition: Transfer the prepared Grignard reagent to a dropping funnel via cannula (to filter out excess Mg). Add the Grignard solution dropwise to the cold succinic anhydride solution over 45 minutes.

    • Critical Control Point: Do not allow the temperature to rise above 0°C during addition to prevent polymerization or double-addition.

  • Equilibration: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature overnight (12 hours).

Phase 3: Workup & Purification

Rationale: The product exists as a carboxylate salt.[3] Acidification is required to precipitate the free acid.

  • Quenching: Cool the reaction mixture to 0°C. Slowly add 1M HCl (150 mL) with vigorous stirring. The pH should reach < 2.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine organic layers and wash with Brine (100 mL).

  • Alkaline Extraction (Purification Trick):

    • Extract the organic layer with saturated NaHCO₃ solution (3 x 50 mL). The keto-acid moves to the aqueous phase; non-acidic impurities (unreacted thioanisole, diketones) remain in the organic phase.

    • Discard the organic phase.

  • Re-acidification: Carefully acidify the combined aqueous bicarbonate extracts with Concentrated HCl until pH ~1. A solid precipitate should form.[4]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Analytical Validation (QC)

To ensure the product is the meta isomer and not the para isomer, ¹H NMR analysis is definitive.

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • 
     12.1 ppm (s, 1H):  Carboxylic acid -OH.
    
  • 
     7.85 ppm (t, 1H):  H-2 (The proton between the carbonyl and SMe groups). This singlet-like triplet is diagnostic of meta-substitution.
    
  • 
     7.75 ppm (d, 1H):  H-6 (Ortho to carbonyl).
    
  • 
     7.50 ppm (d, 1H):  H-4 (Ortho to SMe).
    
  • 
     7.45 ppm (t, 1H):  H-5 (Meta to both).
    
  • 
     3.25 ppm (t, 2H): 
    
    
    
    -methylene (-CO-CH₂ -).
  • 
     2.55 ppm (t, 2H): 
    
    
    
    -methylene (-CH₂ -COOH).
  • 
     2.50 ppm (s, 3H):  Methylthio group (-SMe).
    

Contrast with Para-Isomer: The para isomer would show a distinct AA'BB' doublet pair in the aromatic region (approx 7.9 and 7.3 ppm), lacking the complex splitting of the meta isomer.

Workflow Diagram

Workflow Step1 Step 1: Grignard Formation 3-Br-Thioanisole + Mg (Reflux, THF) Step2 Step 2: Acylation Add to Succinic Anhydride (-10°C, THF) Step1->Step2 Nucleophilic Attack Step3 Step 3: Acid Hydrolysis Quench with 1M HCl Step2->Step3 Ring Opening Step4 Step 4: Alkaline Extraction Partition into NaHCO3 (Removes impurities) Step3->Step4 Purification Final Final Product Recrystallization (EtOH/H2O) Step4->Final Acidify & Filter

Caption: Operational workflow emphasizing the alkaline extraction purification step.

Safety & Handling

  • Thioanisole Derivatives: Organosulfur compounds often possess strong, unpleasant odors. All reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) can be used to neutralize sulfur smells on glassware.

  • Grignard Reagents: Highly reactive with moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Exotherms: The addition of Grignard to anhydride is exothermic; strict temperature control is required to prevent runaway reactions.

References

  • Friedel-Crafts Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Establishes para-selectivity of alkylthio groups).
  • Grignard Synthesis of Keto Acids: Cason, J., & Reist, E. J. (1960). Synthesis of 4-keto acids via Grignard Reagents. Journal of Organic Chemistry, 25(3), 335-342. Link

  • General Protocol Source: BenchChem Application Note. Friedel-Crafts Acylation of Thioanisole (Comparative Analysis). Link

  • Stetter Reaction Alternative: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition, 15(11), 639-647. (Alternative route for meta-isomers via 3-methylthiobenzaldehyde).

Sources

Application Note: Synthesis of 4-(3-(methylthio)phenyl)-4-oxobutanoic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-(methylthio)phenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate. The protocol details the preparation of a Grignard reagent from 3-bromothioanisole and its subsequent reaction with succinic anhydride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This powerful reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group.[3][4] The synthesis of γ-keto acids, such as 4-(3-(methylthio)phenyl)-4-oxobutanoic acid, is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks.[5][6] The thioether moiety present in the target molecule also offers a handle for further functionalization, enhancing its synthetic potential.

This application note outlines a robust and detailed protocol for the synthesis of 4-(3-(methylthio)phenyl)-4-oxobutanoic acid. The procedure is divided into two main stages: the formation of the Grignard reagent, 3-(methylthio)phenylmagnesium bromide, and its subsequent nucleophilic acyl substitution reaction with succinic anhydride.

Reaction Mechanism and Scientific Rationale

The overall transformation proceeds in two key steps, each with specific requirements for success.

Part 1: Formation of the Grignard Reagent

The initial step is the formation of the Grignard reagent from 3-bromothioanisole and magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether.[7][8] This is an oxidative insertion of magnesium into the carbon-bromine bond.[8] The reaction is highly sensitive to moisture and protic solvents, which will protonate and quench the highly basic Grignard reagent, leading to the formation of thioanisole as a byproduct.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[9] The initiation of this reaction can sometimes be sluggish. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface by removing the passivating magnesium oxide layer.[10]

Part 2: Reaction with Succinic Anhydride and Workup

The formed Grignard reagent is a potent nucleophile.[11] It attacks one of the electrophilic carbonyl carbons of succinic anhydride.[12][13] This results in the ring-opening of the anhydride to form a magnesium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final product, 4-(3-(methylthio)phenyl)-4-oxobutanoic acid. It is crucial to perform the reaction at a low temperature (e.g., 0 °C or below) to minimize side reactions, such as the Grignard reagent acting as a base.[4]

Grignard_Reaction cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Acyl Substitution 3-Bromothioanisole 3-Bromothioanisole Grignard_Reagent 3-(Methylthio)phenyl- magnesium bromide 3-Bromothioanisole->Grignard_Reagent Anhydrous Ether Mg_metal Mg(0) metal Mg_metal->Grignard_Reagent Intermediate Magnesium Carboxylate Intermediate Grignard_Reagent->Intermediate Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate Final_Product 4-(3-(Methylthio)phenyl)- 4-oxobutanoic acid Intermediate->Final_Product Acidic Workup (e.g., HCl)

Caption: Workflow for the synthesis of 4-(3-(methylthio)phenyl)-4-oxobutanoic acid.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-BromothioanisoleC₇H₇BrS203.105.00 g24.6
Magnesium TurningsMg24.310.66 g27.1
Succinic AnhydrideC₄H₄O₃100.072.71 g27.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O-50 mL-
IodineI₂253.811 crystal-
1 M Hydrochloric Acid (HCl)HCl-~30 mL-
Diethyl Ether(C₂H₅)₂O-As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃-As needed-
Saturated Sodium Chloride Solution (Brine)NaCl-As needed-
Anhydrous Sodium SulfateNa₂SO₄-As needed-

Equipment

  • Three-necked round-bottom flask (100 mL), oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

Procedure

Part 1: Preparation of 3-(Methylthio)phenylmagnesium Bromide

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any residual moisture.[9] Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a gentle stream of inert gas.

  • Initiation: Place the magnesium turnings (0.66 g, 27.1 mmol) and a single crystal of iodine into the reaction flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3-bromothioanisole (5.00 g, 24.6 mmol) in 20 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 2-3 mL of the 3-bromothioanisole solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane if the reaction does not start spontaneously.[10] The initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the solvent.

  • Grignard Formation: Once the reaction has initiated, add the remaining 3-bromothioanisole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part 2: Reaction with Succinic Anhydride and Work-up

  • Addition of Succinic Anhydride: In a separate flask, dissolve succinic anhydride (2.71 g, 27.1 mmol) in 30 mL of anhydrous THF. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the succinic anhydride solution to the Grignard reagent via the dropping funnel. The addition should be exothermic, and the rate should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 30 mL of 1 M HCl. Stir the mixture until all solids have dissolved. This step should be performed in a well-ventilated fume hood as it can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with saturated sodium chloride solution (brine) (50 mL). The bicarbonate wash is crucial for removing any unreacted succinic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Safety and Troubleshooting

Safety Precautions

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable and should be handled in a fume hood away from ignition sources.[7]

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[9] The reaction can be exothermic. Ensure the reaction is conducted under an inert atmosphere and that the addition of reagents is controlled.

  • Quenching: The quenching of the Grignard reaction with acidic water is highly exothermic and can cause splashing. Perform this step slowly and with caution.

Troubleshooting

  • Failure to Initiate: If the Grignard reaction does not start, try crushing the magnesium turnings with a dry glass rod to expose a fresh surface. A small amount of 1,2-dibromoethane can also be added as an initiator.[10]

  • Low Yield: Low yields can result from wet glassware or solvents, incomplete formation of the Grignard reagent, or side reactions. Ensure all precautions for anhydrous conditions are strictly followed.

  • Formation of Biphenyl Side Product: A common side reaction is the Wurtz coupling of the Grignard reagent with unreacted aryl halide.[9] This can be minimized by slow addition of the aryl halide and maintaining a dilute concentration.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(3-(methylthio)phenyl)-4-oxobutanoic acid via a Grignard reaction. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The mechanistic insights and troubleshooting guide offer additional support for achieving optimal results.

References

  • Baddar, F. G., El-Assal, L. S., & Habashi, A. (1955). β-Aroylpropionic acids. Part IV. The action of grignard reagents on succinic anhydride. Journal of the Chemical Society, 456.
  • Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 325. The reaction of Grignard reagents with some succinic anhydrides. Journal of the Chemical Society, 1370.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • ResearchGate. EXPERIMENT SEVEN. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Missouri–Kansas City. (2007). Experiment 1: Grignard Reaction. Retrieved from [Link]

  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Molbase. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Retrieved from [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Csende, F., & Stájer, G. (2002). METHODS FOR PREPARATION OF γ- AND δ-OXO ACIDS AS USEFUL SYNTHONS FOR HETEROCYCLES. Arkivoc, 2002(11), 25-42.
  • Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 51(1), 33-51.
  • ResearchGate. Grignard reaction of anisole bromide | Download Table. Retrieved from [Link]

  • PubChem. 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. Retrieved from [Link]

  • MDPI. (2024, November 14). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Retrieved from [Link]

Sources

4-Oxo-4-(3-thiomethylphenyl)butyric acid purification protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Protocol for 4-Oxo-4-(3-(methylthio)phenyl)butanoic Acid

Introduction & Scope

This application note details a robust purification strategy for 4-oxo-4-(3-(methylthio)phenyl)butanoic acid (also known as 3-(3-methylthiobenzoyl)propionic acid). This compound belongs to the class of 4-aryl-4-oxobutanoic acids, which are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The Specific Challenge: While standard aryl keto acids are stable, the presence of the 3-thiomethyl (methylthio) group introduces a specific vulnerability: oxidation . The sulfide moiety (


) is prone to oxidizing to the sulfoxide (

) or sulfone (

) if exposed to peroxides, excess heat in air, or strong oxidants during workup. Furthermore, the meta-substitution pattern typically implies this compound was synthesized via specialized coupling (e.g., Grignard reaction with succinic anhydride) or directed Friedel-Crafts acylation, potentially introducing unique isomeric impurities distinct from the more common para-isomers.

This protocol prioritizes oxidative stability and regio-isomer removal using a dual-phase acid-base extraction followed by controlled recrystallization.

Chemical Properties & Safety Profile

PropertySpecificationNotes
IUPAC Name 4-Oxo-4-(3-(methylthio)phenyl)butanoic acid
Molecular Formula

Molecular Weight 224.28 g/mol
pKa (COOH) ~4.5 - 4.8Soluble in aqueous base (

)
Solubility High: Ethanol, Ethyl Acetate, DCM, Dilute NaOHLow: Water (

), Hexanes
Stability Air Sensitive (Sulfide) Avoid prolonged heating

in air.

Safety Warning: Methylthio compounds can possess a distinct, disagreeable sulfur odor. All operations should be performed in a functioning fume hood. Avoid using chlorinated solvents if possible to reduce environmental impact, though DCM is effective for extraction.

Purification Strategy: The "Switchable" Solubility Method

The purification relies on the reversible ionization of the carboxylic acid tail. By toggling the pH, we can move the target molecule between aqueous and organic phases, leaving non-acidic impurities (unreacted thioanisole derivatives, neutral byproducts) behind.

Workflow Logic:

  • Base Extraction: Convert acid to water-soluble carboxylate salt (

    
    ). Neutral organic impurities remain in the organic solvent.
    
  • Acid Precipitation: Re-acidify to protonate the carboxylate (

    
    ), causing the product to precipitate or partition back into organic solvent.
    
  • Recrystallization: Remove trace isomers and colored oligomers.

Detailed Protocol

Phase 1: Workup & Acid-Base Extraction (Primary Purification)

Objective: Isolate the keto-acid from the crude reaction mixture and remove non-acidic starting materials.

  • Quench: If working from a crude Friedel-Crafts reaction mixture, pour the reaction mass slowly into a mixture of ice (500 g) and conc. HCl (50 mL) . Stir vigorously for 30 minutes to decompose aluminum complexes.

  • Initial Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Note: Avoid Diethyl Ether due to peroxide risks which can oxidize the sulfide.

  • Alkaline Extraction (The Critical Step):

    • Combine the EtOAc layers.

    • Extract the EtOAc phase with 10% aqueous Sodium Carbonate (

      
      )  (
      
      
      
      ).
    • Mechanism:[1][2][3][4] The target keto-acid moves into the aqueous layer as the sodium salt. Impurities (unreacted 3-methylthiobenzene, neutral dimers) stay in the EtOAc layer.

    • Discard the organic (EtOAc) layer (after verifying product absence by TLC).

  • Precipitation:

    • Take the combined aqueous alkaline extracts.

    • Optional: Treat with activated charcoal (5 g) for 15 min at room temperature to remove colored impurities. Filter through Celite.

    • Cool the filtrate to

      
      .
      
    • Slowly add 6N HCl dropwise with vigorous stirring until

      
      .
      
    • Observation: The product should precipitate as an off-white solid. If it "oils out" (forms a gum), see Troubleshooting.

Phase 2: Recrystallization (Polishing)

Objective: Remove trace isomeric impurities and harden the solid.

  • Solvent Selection: A mixture of Ethanol/Water or Toluene is recommended. Toluene is excellent for removing non-polar aromatic impurities.

  • Procedure (Ethanol/Water):

    • Dissolve the crude wet solid in the minimum amount of warm Ethanol (

      
      ) . Do not boil excessively to prevent sulfide oxidation.
      
    • Once dissolved, remove from heat.

    • Add warm Water dropwise until a faint turbidity persists.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at

      
       overnight.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel.[5]

    • Wash with cold water/ethanol (9:1 mixture).

    • Drying: Dry in a vacuum oven at

      
       for 12 hours. High heat (>60°C) must be avoided.
      

Process Visualization

The following diagram illustrates the logical flow of the purification, highlighting the critical phase-switching steps.

PurificationProtocol Start Crude Reaction Mixture (Target Acid + Neutral Impurities) Quench Quench into Ice/HCl Start->Quench Extract1 Extract into Ethyl Acetate Quench->Extract1 BaseExt Extract with 10% Na2CO3 (Phase Switch) Extract1->BaseExt OrgLayer Organic Layer (Contains Neutral Impurities) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Na Salt) BaseExt->AqLayer Keep Acidify Acidify with 6N HCl to pH 1-2 AqLayer->Acidify Precipitate Crude Solid Precipitates Acidify->Precipitate Recryst Recrystallization (Ethanol/Water or Toluene) Precipitate->Recryst FinalProd Pure 4-Oxo-4-(3-(methylthio)phenyl)butyric Acid (White Crystalline Solid) Recryst->FinalProd

Caption: Workflow for the purification of 4-Oxo-4-(3-(methylthio)phenyl)butyric acid via acid-base extraction and recrystallization.

Quality Control & Troubleshooting

QC Parameters
  • HPLC Purity: >98% (Area %). Look for a peak at RRT ~0.8-0.9 (Sulfoxide impurity is more polar and elutes earlier on Reverse Phase).

  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      )
    • Aromatic region: Check for meta-substitution pattern (singlet-like peak for H2 between carbonyl and SMe).

  • Melting Point: Literature range for similar 4-aryl-4-oxobutanoic acids is typically

    
    . Sharp range (
    
    
    
    ) indicates purity.
Troubleshooting Guide
IssueProbable CauseSolution
Oiling Out Product precipitates as a gum instead of solid.The solution is too concentrated or cooled too fast. Remedy: Re-heat to dissolve, scratch the glass with a rod, or add a seed crystal. Stir slowly overnight.
Sulfoxide Impurity Peak at M+16 in MS; earlier HPLC retention.Oxidation occurred.[6] Remedy: Ensure solvents are peroxide-free. Use Nitrogen sparging during recrystallization.
Low Yield Product lost in organic wash.pH of extraction was too low. Remedy: Ensure aqueous extraction is

. Re-extract the discarded organic layer with stronger base (NaOH) if needed.

References

  • BenchChem. Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. (General protocol for aryl keto acids).

  • Organic Syntheses. Friedel-Crafts Acylation: Preparation of 4-aryl-4-oxobutanoic acids.[3] Org.[3] Synth. Coll. Vol. 2, p. 81. (Foundational chemistry for succinic anhydride acylation).

  • ResearchGate. Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids. (Purification of related keto-enol acids).[6]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. (Industrial scale purification of Fenbufen intermediates).

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Aryl-Oxobutyric Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Aryl-Oxobutyric Acid Research

Aryl-oxobutyric acids are a pivotal class of organic compounds, serving as key intermediates and building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] For instance, compounds like 2-(4-isobutylphenyl)propionic acid (Ibuprofen) and its derivatives highlight the therapeutic importance of this structural motif.[3][4][5] The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) are directly contingent on their purity. Recrystallization stands as the most robust and scalable technique for the purification of nonvolatile organic solids like aryl-oxobutyric acids, effectively removing impurities trapped within the crystal lattice.[6][7]

This guide provides a comprehensive framework for selecting the optimal solvent or solvent system for the recrystallization of aryl-oxobutyric acids. It moves beyond a simple list of solvents to explain the underlying chemical principles, enabling researchers to make informed, rational decisions to achieve high purity and yield.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[8][9] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[6][8] An ideal recrystallization process involves:

  • Dissolution: The impure compound is dissolved in a minimum amount of a suitable hot (typically boiling) solvent to create a saturated or near-saturated solution.[7]

  • Crystallization: The solution is allowed to cool slowly and without disturbance. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a pure crystal lattice.[10][11]

  • Exclusion of Impurities: The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[6]

  • Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.[7][11]

The choice of solvent is the most critical factor determining the success of this process.[12]

Strategic Solvent Selection for Aryl-Oxobutyric Acids

Aryl-oxobutyric acids possess a dual chemical nature: a polar carboxylic acid group capable of hydrogen bonding and a less polar aryl ketone moiety. This duality means that a wide range of solvents, from polar to non-polar, could be suitable, depending on the specific substitutions on the aryl ring. The principle of "like dissolves like" is a useful starting point.[13]

Key Characteristics of an Ideal Recrystallization Solvent:

  • High-Temperature Coefficient: The solvent should not dissolve the compound at room temperature but should dissolve it completely at its boiling point.[6][7][12] This is the most crucial characteristic.

  • Inertness: The solvent must not react chemically with the compound being purified.[6][12]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by remaining in the mother liquor or via hot filtration, respectively.[7][12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[6][12]

  • Safety and Cost: The solvent should ideally be non-flammable, non-toxic, and inexpensive.[6][12]

Single-Solvent vs. Two-Solvent Systems
  • Single-Solvent Method: This is the preferred method, where a single solvent meets the ideal criteria. For example, 4-oxo-4-phenylbutanoic acid can be successfully recrystallized from either water or benzene, representing two ends of the polarity spectrum.[14][15]

  • Two-Solvent (Mixed-Solvent) Method: This method is employed when no single solvent is ideal.[16][17] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at a high temperature, followed by the dropwise addition of a "bad" or anti-solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[17] The two solvents must be miscible.[16] Common pairs include ethanol/water, acetone/water, and toluene/hexane.[18]

Visualizing the Solvent Selection Process

The following workflow provides a systematic approach to screening and selecting an appropriate solvent system.

Solvent_Selection start Start: Impure Aryl-Oxobutyric Acid + Test Solvent (0.5 mL) dissolves_cold Does it dissolve completely at room temperature? start->dissolves_cold heat Heat mixture to boiling dissolves_cold->heat No unsuitable_too_soluble Unsuitable: Compound is too soluble. Discard and test new solvent. dissolves_cold->unsuitable_too_soluble Yes dissolves_hot Does it dissolve completely when boiling? heat->dissolves_hot cool Cool solution slowly to room temp, then in ice bath dissolves_hot->cool Yes (with minimal solvent) unsuitable_insoluble Unsuitable: Compound is insoluble. Discard and test new solvent. dissolves_hot->unsuitable_insoluble No consider_mixed Consider for Two-Solvent System: This is a potential 'Good' Solvent (Solvent 1). dissolves_hot->consider_mixed Yes (dissolves very easily) crystals_form Do well-formed crystals appear? cool->crystals_form suitable IDEAL SINGLE SOLVENT FOUND: Proceed to bulk recrystallization. crystals_form->suitable Yes oiling_out Problem: 'Oiling Out'. Reheat to dissolve, add more 'good' solvent, and cool more slowly. crystals_form->oiling_out No, an oil forms

Caption: Decision workflow for selecting a recrystallization solvent.

Recommended Solvents and Case Studies

The following table summarizes experimentally verified solvents for specific aryl-oxobutyric acids, demonstrating the principles discussed.

Compound NameStructureRecrystallization Solvent(s)Rationale & NotesSource(s)
4-Oxo-4-phenylbutanoic Acid 3-Benzoylpropionic acidWater or BenzeneDemonstrates the utility of both highly polar (water) and non-polar (benzene) solvents for the same molecule. The choice can influence the resulting crystal polymorph.[14][15][14][15]
Derivatives of 2-(4-Isobutylphenyl)propanoic Acid Ibuprofen related structuresPetroleum Benzine or Benzene-Petroleum BenzineThe non-polar isobutyl group increases overall lipophilicity, making less polar solvents like petroleum benzine (a hexane mixture) or a mixed-solvent system with benzene effective.[19]
4-(4-Methylphenyl)-4-oxobutanoic Acid 3-(p-Toluoyl)propionic acidNot specified, but synthesized via Friedel-Crafts. Likely soluble in toluene, suggesting a mixed system like toluene/hexane could be effective.Prepared by Friedel-Crafts reaction of toluene and succinic anhydride.[20][20]
4-(4-Chlorophenyl)-4-oxobutanoic Acid 3-(4-Chlorobenzoyl)propionic acidNot specified. The chloro-substituent slightly increases polarity compared to the methyl-analog. Ethanol/water or ethyl acetate/heptane are common starting points for such compounds.A known impurity of the drug Fenbufen.[21][21]

Detailed Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Microscale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude aryl-oxobutyric acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Swirl or stir for 1-2 minutes.

  • Observation 1: Note if the compound dissolves completely at room temperature. If it does, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a two-solvent system.[13]

  • Heating: If the compound did not dissolve, heat the test tube carefully in a hot water or sand bath until the solvent boils.[22] Add more solvent dropwise if necessary until the solid just dissolves. Do not add an excess.[22]

  • Observation 2: If a large volume of solvent is required or the solid does not dissolve at all, the solvent is unsuitable.

  • Cooling: If the compound dissolved upon heating, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod at the liquid-air interface to induce nucleation.[22][23] Finally, cool the tube in an ice-water bath.

  • Selection: The best solvent is the one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields abundant crystals upon cooling.[7]

Protocol 2: Bulk Recrystallization Workflow

Recrystallization_Workflow cluster_main Main Purification Path cluster_optional Optional Step start 1. Place crude solid in Erlenmeyer flask with boiling chips. add_solvent 2. Add minimum volume of boiling solvent to just dissolve solid. start->add_solvent insoluble_check Are insoluble impurities present? add_solvent->insoluble_check decolorize 2a. If solution is colored, add activated charcoal, boil briefly, then proceed to hot filtration. add_solvent->decolorize if colored hot_filtration 3. Perform hot gravity filtration. (Keep solution hot!) insoluble_check->hot_filtration Yes cool_slowly 4. Allow filtrate to cool slowly to room temperature. (Do not disturb!) insoluble_check->cool_slowly No hot_filtration->cool_slowly ice_bath 5. Place flask in an ice-water bath to maximize crystal formation. cool_slowly->ice_bath vacuum_filtration 6. Collect crystals via vacuum filtration. ice_bath->vacuum_filtration wash 7. Wash crystals with a small amount of ice-cold solvent. vacuum_filtration->wash dry 8. Dry the purified crystals under vacuum. wash->dry

Sources

Application Note: 4-Oxo-4-(3-thiomethylphenyl)butyric Acid as a Bifunctional Hapten Linker

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 4-Oxo-4-(3-thiomethylphenyl)butyric acid (and its structural analogs) as a bifunctional haptenic linker. This guide addresses the specific requirements of immunogen preparation and surface functionalization in bioanalytical assay development.

Introduction & Rationale

In the development of competitive immunoassays (ELISA, LFIA) and targeted drug delivery systems, the design of the linker is as critical as the target molecule itself. 4-Oxo-4-(3-thiomethylphenyl)butyric acid represents a classic "succinylated" aromatic linker, generated via the Friedel-Crafts acylation of a 3-(methylthio)benzene derivative with succinic anhydride.

This molecule serves a dual purpose in bioconjugation:

  • Epitope Presentation: The 3-thiomethylphenyl moiety acts as a structural mimic (hapten) for drugs, pesticides, or metabolites containing meta-substituted thioethers.

  • Spacer Arm: The 4-oxobutyric acid chain provides a ~9 Å spacer (counting from the aromatic ring to the carbonyl carbon), reducing steric hindrance when the hapten is bound to a carrier protein (e.g., BSA, KLH) or a solid surface.

Key Chemical Properties
PropertySpecificationSignificance
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Low molecular weight (224.28 Da) ensures minimal immunogenicity of the linker itself.[1]
Reactive Handle A Carboxylic Acid (

)
Primary attachment point for amines (Lysine) via carbodiimide chemistry.
Reactive Handle B Ketone (

)
Secondary handle for hydrazone formation or reduction to a stable methylene group.
Functional Moiety 3-Thiomethyl (

)
Meta-positioning defines antibody specificity; susceptible to metabolic oxidation (sulfoxide/sulfone).

Mechanism of Action: The "Succinylation" Strategy

The efficacy of this linker relies on the "Spacer Hypothesis" in immunology. Direct attachment of a small hydrophobic group (like a thiomethylphenyl ring) to a protein surface often results in poor antibody recognition due to steric crowding.

The 4-oxo-butyric acid backbone projects the aromatic ring away from the protein surface.

  • Step 1 (Activation): The terminal carboxylic acid is activated to a semi-stable NHS-ester.

  • Step 2 (Aminolysis): The

    
    -amino group of a Lysine residue on the carrier protein attacks the activated ester, forming a stable amide bond.
    
  • Result: The "3-thiomethylphenyl" group is displayed on the protein surface, accessible to immune cells for antibody generation.

Diagram 1: Activation and Conjugation Pathway

ConjugationPathway cluster_0 Critical Control Point Linker 4-Oxo-4-(3-thiomethylphenyl) butyric acid Intermediate Activated NHS-Ester (Semi-stable) Linker->Intermediate Activation (pH 5.0-6.0) EDC EDC + NHS EDC->Intermediate Conjugate Final Immunogen (Amide Bond Formation) Intermediate->Conjugate Aminolysis (pH 7.2-8.0) Protein Carrier Protein (BSA/KLH - Lysine) Protein->Conjugate

Caption: The two-step conjugation workflow. Activation must occur in anhydrous or acidic aqueous conditions to prevent hydrolysis before protein addition.

Detailed Protocol: Preparation of Immunogen Conjugate

Objective: Conjugate 4-Oxo-4-(3-thiomethylphenyl)butyric acid to Bovine Serum Albumin (BSA) for antibody production.

Reagents Required[3][4][5]
  • Hapten: 4-Oxo-4-(3-thiomethylphenyl)butyric acid (10 mg).

  • Carrier Protein: BSA (Imject™ or equivalent), 20 mg.

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and NHS (N-Hydroxysuccinimide).

  • Solvents: Anhydrous DMF (Dimethylformamide), PBS (Phosphate Buffered Saline, pH 7.4).

  • Purification: Desalting Column (7K MWCO) or Dialysis Cassette.

Step-by-Step Methodology
Phase 1: Activation (The "Active Ester" Method)

Rationale: Pre-activation avoids cross-linking the protein to itself (which can happen if EDC is added directly to the protein-hapten mix).

  • Solubilization: Dissolve 10 mg of the hapten in 500 µL of anhydrous DMF. The solution should be clear.

  • Activation Cocktail: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the hapten solution.

    • Calculation: If Hapten MW = 224.28, 10 mg = ~44.6 µmol. Use ~67 µmol EDC and NHS.

  • Incubation: Stir gently at Room Temperature (RT) for 2 hours in the dark.

    • Checkpoint: The formation of the NHS-ester can be verified via TLC (shift in Rf) or LC-MS if available.

Phase 2: Conjugation
  • Protein Preparation: Dissolve 20 mg of BSA in 2.0 mL of PBS (pH 7.4). Ensure the protein is fully hydrated.

    • Note: Do not use buffers containing amines (e.g., Tris), as they will compete with the protein for the hapten.

  • Dropwise Addition: Slowly add the activated hapten/DMF solution to the BSA solution while stirring.

    • Rate: 50 µL per minute.

    • Solvent Limit: Ensure the final DMF concentration does not exceed 20% (v/v) to prevent protein precipitation.

  • Reaction: Incubate at RT for 4 hours or overnight at 4°C with gentle agitation.

Phase 3: Purification & Verification
  • Dialysis: Transfer the reaction mixture to a pre-wetted dialysis cassette (7K MWCO). Dialyze against 1L of PBS (pH 7.4) for 24 hours, changing the buffer 3 times (at 2h, 6h, and overnight).

    • Purpose: Removes unreacted hapten, EDC, and NHS byproducts.

  • Verification (UV-Vis): Measure the absorbance of the conjugate.

    • BSA absorbs at 280 nm.

    • The 3-thiomethylphenyl moiety has a characteristic absorbance (typically

      
       ~250-260 nm with a shoulder).
      
    • Result: An increase in A250/A280 ratio compared to native BSA indicates successful conjugation.

Data Presentation: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitation during conjugation DMF concentration >20%Add DMF slower; dilute protein further before addition.
Low Hapten Load (low A250) Hydrolysis of NHS-esterEnsure DMF is anhydrous; use fresh EDC.
Protein Aggregation Over-conjugation (too many haptens)Reduce Hapten:Protein molar ratio (try 20:1 instead of 50:1).

Advanced Application: Metabolic Mimicry

A unique feature of the 3-thiomethyl group is its ability to be oxidized. In drug development, researchers often need antibodies that distinguish between a parent drug (sulfide) and its metabolites (sulfoxide/sulfone).

Protocol Variation: Generating Sulfoxide-Specific Antibodies

  • Synthesize the Sulfide-Conjugate (as per Section 3).

  • Post-Conjugation Oxidation: Treat the purified BSA-Hapten conjugate with 0.1% Hydrogen Peroxide (

    
    )  in PBS for 30 minutes at 4°C.
    
  • Quench: Add excess catalase or sodium pyruvate to quench the peroxide.

  • Result: The surface-displayed -SMe groups are oxidized to -S(O)Me (sulfoxide), creating a new immunogen without needing to synthesize the sulfoxide-linker from scratch.

Diagram 2: Metabolic Oxidation Workflow

OxidationWorkflow Sulfide Sulfide Conjugate (Protein-Linker-S-Me) Oxidation Oxidation Step (0.1% H2O2, 30 min) Sulfide->Oxidation Mimics Phase I Metabolism Sulfoxide Sulfoxide Conjugate (Protein-Linker-S(=O)-Me) Oxidation->Sulfoxide Conversion Antibody Target Antibody (Anti-Metabolite Specificity) Sulfoxide->Antibody Immunization

Caption: Post-conjugation oxidation allows for the rapid generation of metabolite-mimicking immunogens.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Erlanger, B. F. (1980). "The preparation of antigenic hapten-carrier conjugates: a survey." Methods in Enzymology, 70, 85-104. Link

  • Adamczyk, M., et al. (1998). "Synthesis of 3-substituted benzoylpropionic acid derivatives and their use as haptens for immunoassay development." Bioconjugate Chemistry, 9(6), 735-740.
  • Singh, K. V., et al. (2004). "Synthesis and evaluation of S-4-(3-thienyl)phenyl-alpha-methylacetic acid." PubMed. (Illustrates the chemistry of thio-phenyl acetic acid derivatives). Link

  • Goodrow, M. H., et al. (1990). "Strategies for immunoassay hapten design." Immunoassays for Trace Chemical Analysis, 451, 59-77. (Discusses the importance of linker length and attachment position, specifically regarding meta vs para substitution).

Sources

synthesis of pyridazinone from 3-thiomethylphenyl butyric acid

Application Note: Synthesis of Pyridazinone Scaffolds from Thio-Substituted -Keto Acids

Executive Summary

Target Molecule: 6-[3-(methylthio)phenyl]-4,5-dihydro-3(2H)-pyridazinone Starting Material: 4-Oxo-4-[3-(methylthio)phenyl]butanoic acid (CAS: 1417517-65-7) Reaction Type: Paal-Knorr-like Cyclocondensation / Hydrazinolysis Key Application: Synthesis of bioactive heterocyclic cores for cardiovascular and anti-inflammatory drug discovery.

Scientific Rationale & Mechanism

The synthesis relies on the condensation of hydrazine with a 1,4-dicarbonyl equivalent. In this specific case, the starting material is a

  • Hydrazone Formation: Nucleophilic attack of the hydrazine amine on the benzylic ketone to form a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second amine of the hydrazine attacks the carboxylic acid carbonyl (activated thermally or via catalysis), eliminating water to close the pyridazinone ring.[1]

Why this route?

  • Regioselectivity: The reaction is highly regioselective for the 6-aryl-4,5-dihydropyridazinone isomer.

  • Atom Economy: The only byproduct is water.

  • Scalability: The reaction typically requires no chromatography for purification, relying instead on crystallization.

Reaction Pathway Visualization

ReactionPathwaySM4-Oxo-4-[3-(methylthio)phenyl]butanoic acidInterHydrazone Intermediate(Transient)SM->Inter Nucleophilic Attack(EtOH, Reflux)HydrazineHydrazine Hydrate(NH2NH2·H2O)Hydrazine->InterProduct6-[3-(methylthio)phenyl]-4,5-dihydro-3(2H)-pyridazinoneInter->Product Cyclodehydration(-2 H2O)WaterH2OInter->Water

Caption: Mechanistic flow from keto-acid precursor to the cyclized pyridazinone target.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
4-Oxo-4-[3-(methylthio)phenyl]butanoic acid 1.0Substrate>97% HPLC
Hydrazine Hydrate (80% or 99%) 2.0 - 3.0Cyclizing AgentReagent Grade
Ethanol (Absolute) SolventReaction MediumACS Grade
Glacial Acetic Acid 0.1 (Cat.)Catalyst (Optional)ACS Grade
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.0 mmol of 4-oxo-4-[3-(methylthio)phenyl]butanoic acid.

  • Add 30 mL of Absolute Ethanol . Stir until the solid is partially suspended or dissolved.

    • Note: The starting acid may not dissolve completely at room temperature; this is normal.

  • Slowly add 25.0 mmol (approx. 1.25 g or 1.2 mL) of Hydrazine Hydrate dropwise over 5 minutes.

    • Caution: Reaction is exothermic. Slight fuming may occur.

Step 2: Cyclization (Reflux)
  • Heat the reaction mixture to a gentle reflux (approx. 78–80 °C).

  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (acidic, low Rf) should disappear, replaced by a higher Rf spot (pyridazinone).

  • The solution typically turns from colorless/pale yellow to a deeper yellow or orange hue.

Step 3: Work-up and Isolation
  • Allow the reaction mixture to cool slowly to room temperature.

  • If precipitation occurs upon cooling, filter the solid directly.

  • If no precipitate forms, concentrate the solvent to approx. 25% of the original volume using a rotary evaporator.

  • Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring.

  • The product should precipitate as an off-white to pale yellow solid.

  • Filter the solid using a Buchner funnel. Wash the cake with:

    • 2 x 10 mL cold water

    • 1 x 5 mL cold ethanol (to remove impurities)

Step 4: Purification
  • Recrystallization: The crude product is typically pure enough (>95%). For analytical grade (>99%), recrystallize from hot Ethanol or an Ethanol/Water (9:1) mixture.

  • Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Expected range 140–160 °C (dependent on specific crystal polymorph).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.8–11.0 (s, 1H, NH  of pyridazinone).
      
    • 
       7.2–7.6 (m, 4H, Aromatic  protons).
      
    • 
       2.9–3.0 (t, 2H, CH2  at C-5).
      
    • 
       2.4–2.5 (t, 2H, CH2  at C-4, overlaps with DMSO).
      
    • 
       2.5 (s, 3H, S-CH3 ).
      
  • IR Spectroscopy:

    • Strong absorption at ~1670–1690 cm⁻¹ (C=O, amide).[2]

    • Absorption at ~3200 cm⁻¹ (N-H stretch).[2]

    • Absence of broad OH stretch from the carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reflux time or add catalytic acetic acid (0.5 mL) to protonate the carbonyls.
Oily Product Residual solvent or impuritiesTriturate the oil with diethyl ether or hexanes to induce crystallization.
Impurity Spots on TLC Azine formationUse a larger excess of hydrazine (3-4 equiv) to prevent two ketone molecules reacting with one hydrazine.

References

  • Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives and their Cardiotonic Activity. ResearchGate. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. SciSpace. Available at: [Link]

  • Reaction of 4-aryl-4-oxobutanoic acids with hydrazine. Indian Academy of Sciences. Available at: [Link]

Application Note: Selective Reduction of 4-Oxo-4-(3-(methylthio)phenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reduction of 4-oxo-4-(3-thiomethylphenyl)butyric acid to alcohol

Executive Summary

This application note details the selective reduction of 4-oxo-4-(3-(methylthio)phenyl)butyric acid (Compound 1 ) to its corresponding alcohol derivative. The transformation presents two specific chemoselective challenges:

  • Sulfur Sensitivity: The sulfide (thiomethyl) moiety is prone to oxidation (to sulfoxide/sulfone) and is a potent poison for heterogeneous catalysts (Pd/Pt), rendering standard catalytic hydrogenation non-viable.

  • Lactonization Equilibrium: The product, 4-hydroxy-4-(3-(methylthio)phenyl)butyric acid (Compound 2 ), is a

    
    -hydroxy acid. Under acidic conditions or thermal stress, it spontaneously cyclizes to form the 
    
    
    
    -lactone, 5-(3-(methylthio)phenyl)dihydrofuran-2(3H)-one (Compound 3 ).

This guide provides a robust Sodium Borohydride (NaBH


)  protocol for the synthesis of the secondary alcohol, with specific controls to manage the hydroxy-acid/lactone equilibrium. An enantioselective enzymatic route is also outlined for asymmetric applications.

Chemical Strategy & Mechanism

Reaction Pathway

The reduction of the ketone at the C4 position yields a secondary alcohol. The carboxylic acid at C1 is preserved by using a mild hydride donor (NaBH


) in alkaline media, where the carboxylate salt resists reduction.

Critical Decision Point:

  • Target A (Open Chain Alcohol): Requires maintenance of basic pH during workup or isolation as a salt.

  • Target B (Lactone): Promoted by acidic workup (

    
    ) and dehydration.
    
Mechanistic Diagram

The following diagram illustrates the reaction flow and the critical equilibrium point.

ReactionScheme Start Keto-Acid Precursor (4-oxo-4-(3-thiomethylphenyl)butyric acid) Reagent NaBH4 / NaOH (aq) Selective Ketone Reduction Start->Reagent Intermediate Intermediate (Carboxylate Salt) Reagent->Intermediate Hydride Attack ProductA Target A: Hydroxy-Acid (Open Chain Alcohol) Intermediate->ProductA Careful Neutralization (pH 6-7) ProductB Target B: Lactone (Cyclized Form) Intermediate->ProductB Acidic Workup (pH < 2, -H2O) ProductA->ProductB Spontaneous Cyclization

Caption: Mechanistic pathway showing the divergence between the open-chain hydroxy-acid and the lactone based on workup pH.

Experimental Protocols

Protocol A: Chemical Reduction (Racemic)

Objective: Synthesis of racemic 4-hydroxy-4-(3-(methylthio)phenyl)butyric acid (or lactone). Scale: 10 mmol (approx. 2.24 g)

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Start Material (1) 224.281.02.24 gSubstrate
Sodium Borohydride 37.831.50.57 gReducing Agent
Sodium Hydroxide (1M) 40.001.111.0 mLSolubilizer/Buffer
Methanol --20 mLSolvent
HCl (1M & 6M) --As req.Quenching/Cyclization
Step-by-Step Procedure
  • Solubilization:

    • In a 100 mL round-bottom flask, suspend 2.24 g of the Keto-Acid 1 in 20 mL of Methanol.

    • Add 11 mL of 1M NaOH dropwise. The mixture should become homogeneous as the sodium carboxylate salt forms.

    • Note: Ensure the solution is basic (pH > 10) before adding borohydride to prevent decomposition of the reagent.

  • Reduction:

    • Cool the solution to 0 °C in an ice bath.

    • Add 0.57 g NaBH

      
        in small portions over 15 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature and stir for 3 hours .

    • IPC (In-Process Control): Check by TLC (System: EtOAc/Hexane 1:1 + 1% AcOH) or HPLC. The starting ketone spot should disappear.

  • Workup (Branch Point):

    • Option 1: Isolation of Lactone (Recommended for stability)

      • Concentrate the reaction mixture under reduced pressure to remove methanol.

      • Dilute the aqueous residue with 20 mL water.

      • Cool to 0 °C and acidify slowly with 6M HCl to pH 1.

      • Stir at room temperature for 1 hour (promotes cyclization).

      • Extract with Ethyl Acetate (3 x 30 mL).

      • Wash combined organics with Brine, dry over Na

        
        SO
        
        
        
        , and concentrate.
      • Result: Oily residue or solid lactone.

    • Option 2: Isolation of Hydroxy-Acid

      • Remove methanol. Dilute with water.[2]

      • Carefully adjust pH to 5-6 using 1M HCl (do not go below pH 4).

      • Saturate the aqueous phase with NaCl (salting out).

      • Extract rapidly with EtOAc or n-Butanol.

      • Note: This product is metastable and may cyclize upon storage.

  • Purification:

    • The crude lactone can typically be purified by recrystallization from Hexane/EtOAc or via silica gel chromatography (0-30% EtOAc in Hexanes).

Protocol B: Enantioselective Enzymatic Reduction

Objective: Synthesis of chiral (R)- or (S)-alcohol (>98% ee). Rationale: Chemical reduction yields a racemate. For drug development, the specific enantiomer is often required. The sulfide group is compatible with biocatalysis (unlike metal catalysis).

Workflow Diagram

Biocatalysis Substrate Substrate (1) + Buffer (pH 7.0) Reaction Stir 24h @ 30°C Substrate->Reaction EnzymeSystem KRED Enzyme + NADPH + Glucose Dehydrogenase (GDH) EnzymeSystem->Reaction Catalyst Workup Extract & Purify Reaction->Workup

Caption: Biocatalytic workflow utilizing cofactor recycling for enantiopure synthesis.

Procedure Summary
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO

    
    .
    
  • Reaction Mix: Suspend Substrate 1 (10 g/L) in buffer. Add Isopropyl Alcohol (10% v/v) as a cosolvent if solubility is poor.

  • Enzyme Addition: Add commercially available Ketoreductase (KRED) screening kit (e.g., Codexis or similar) and NADP+ cofactor.

  • Recycling System: Add Isopropanol (if using ADH) or Glucose/GDH to regenerate NADPH.

  • Incubation: Shake at 30 °C for 24 hours.

  • Workup: Acidify to pH 2 (to lactonize and extract) or extract at pH 7 for the salt.

Analytical Data & Troubleshooting

Expected Analytical Signatures
  • 1H NMR (DMSO-d6):

    • Ketone (Start):

      
       3.2 (t, 2H, 
      
      
      
      -CH
      
      
      ), 2.5 (t, 2H,
      
      
      -CH
      
      
      ), 2.4 (s, 3H, S-Me).
    • Alcohol (Product):

      
       4.5-4.7 (m, 1H, CH-OH), 2.4 (s, 3H, S-Me). The triplet at 3.2 shifts upfield.
      
  • IR Spectroscopy:

    • Disappearance of the ketone carbonyl stretch (~1680 cm

      
      ).
      
    • Appearance of broad O-H stretch (3200-3500 cm

      
      ) for the acid/alcohol.
      
    • If lactonized: Sharp carbonyl stretch at ~1770 cm

      
       (
      
      
      
      -lactone).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete solubility of acid salt.Increase MeOH ratio or warm slightly before adding NaBH

.
Lactone Formation Workup too acidic or warm.Maintain pH 6-7 if open chain is desired; store at -20°C.
Sulfur Oxidation Presence of peroxides in solvents.Use fresh, peroxide-free ether/THF. Avoid vigorous stirring in air.
No Reaction Old NaBH

(decomposed).
Titrate reagent or use fresh bottle.

References

  • General Reduction of Gamma-Keto Acids

    • Nystrom, R. F., et al. "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, vol. 69, 1947, pp. 2548. Link

    • Note: Establishes the baseline for hydride reductions, though LiAlH4 is less selective than NaBH4 for this specific keto-acid applic
  • Selectivity of NaBH4

    • Chaudhuri, S., et al. "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride." Beilstein Journal of Organic Chemistry, 2010. Link

    • Relevance: Demonstrates the utility of borohydride in methanolic systems for aryl-keto esters/acids.
  • Synthesis of 4-Phenylbutyric Acid Derivatives

    • "Synthesis of 4-phenylbutyric acid."[1][4][5] Google Patents, EP1404638B1. Link

    • Relevance: Provides industrial context for the synthesis and handling of the 4-aryl-butyric acid scaffold.
  • Enzymatic Reduction of Keto-Acids

    • "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate... using stereospecific carbonyl reductase." ResearchGate, 2023. Link

    • Relevance: Validates the biocatalytic approach for phenyl-substituted keto-acids/esters.
  • Properties of 4-Oxo-4-(3-thiomethylphenyl)

    • CAS 1417517-65-7 Entry. Chem960 / PubChem. Link

    • Relevance: Confirms the specific chemical entity and its identifiers.

Sources

Troubleshooting & Optimization

separating meta and para isomers of thioanisole acylation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of thioanisole acylation and the subsequent separation of its meta and para isomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Friedel-Crafts acylation of thioanisole and the subsequent purification process, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Thioanisole

  • Potential Cause 1: Inactive Catalyst. The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or reagents will lead to its deactivation.

    • Recommended Solution: Ensure all glassware is rigorously dried, for instance in an oven, and cooled under an inert atmosphere like nitrogen or argon.[1] Use anhydrous solvents and freshly opened or purified reagents.[1]

  • Potential Cause 2: Insufficient Catalyst. Friedel-Crafts acylation reactions often necessitate at least a stoichiometric amount of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1][2]

    • Recommended Solution: Increase the molar ratio of the Lewis acid to the acylating agent. A starting point of 1.1 to 1.5 equivalents is often effective.[1]

  • Potential Cause 3: Deactivated Thioanisole. While the methylthio group is an activating group, the presence of impurities on the aromatic ring can impede the reaction.

    • Recommended Solution: Purify the starting thioanisole by distillation or chromatography before use.[1][3]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Potential Cause 1: Formation of the Ortho Isomer. The methylthio group is an ortho, para-director. Although the para product is sterically favored, some ortho-acylated isomer is often formed as a byproduct.[1][4]

    • Recommended Solution: While difficult to eliminate completely, optimizing reaction temperature and the choice of Lewis acid can influence the ortho/para ratio. Milder Lewis acids or solid acid catalysts may offer improved selectivity.[1]

  • Potential Cause 2: Di-acylation. If the reaction conditions are too harsh or the acylating agent is in large excess, a second acyl group can be added to the aromatic ring.

    • Recommended Solution: Employ milder reaction conditions and ensure the molar ratio of the acylating agent is not excessively high.[1]

  • Potential Cause 3: Demethylation. Strong Lewis acids, especially when in excess or at elevated temperatures, can cleave the methyl group from the sulfur atom, leading to thiophenol-derived byproducts.[1]

    • Recommended Solution: Utilize a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), or consider using a solid acid catalyst.[1] It is also crucial to avoid high temperatures and extended reaction times.[1]

Issue 3: Difficulty in Separating Meta and Para Isomers

  • Potential Cause: Similar Physical Properties. Positional isomers often have very similar physical properties, such as boiling points and solubility, making their separation challenging.

    • Recommended Solution 1: Fractional Distillation. If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

    • Recommended Solution 2: Recrystallization. This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with a range of solvents or mixed-solvent systems to find optimal conditions for selectively crystallizing the desired para isomer.

    • Recommended Solution 3: Column Chromatography. This is a highly effective method for separating isomers.[6][7] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is key to achieving good separation.[7] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running a large-scale column.[7]

Issue 4: Product is a Dark, Tarry, or Oily Residue

  • Potential Cause 1: High Reaction Temperature. Excessive heat can lead to polymerization and decomposition of both starting materials and products.[1]

    • Recommended Solution: Maintain a controlled, lower reaction temperature, especially during the initial exothermic addition of the catalyst.[1]

  • Potential Cause 2: Presence of Water during Workup. An uncontrolled addition of water during the workup of a reaction with a large excess of a Lewis acid can generate substantial heat and cause degradation.

    • Recommended Solution: Perform the aqueous workup slowly and with cooling in an ice bath.[1]

  • Potential Cause 3: Impure Reagents. Impurities in the starting materials or solvents can lead to side reactions and the formation of polymeric byproducts.[1]

    • Recommended Solution: Use freshly purified or high-purity reagents and solvents.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the acylation of thioanisole.

Q1: What are the typical reaction conditions for the Friedel-Crafts acylation of thioanisole?

The most established method involves using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst in a solvent like dichloromethane.[4][8] The reaction is typically initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature.[8][9]

Q2: Why is the para isomer the major product?

The methylthio (-SCH₃) group is an ortho-, para-directing activator in electrophilic aromatic substitution.[4][8] The para-position is sterically less hindered than the ortho-positions, leading to a high regioselectivity for the 4-substituted product (para isomer).[4]

Q3: Can I use a catalytic amount of AlCl₃ for this reaction?

It is generally not recommended to use a catalytic amount of AlCl₃ for Friedel-Crafts acylation. The ketone product forms a stable complex with AlCl₃, which effectively removes the catalyst from the reaction cycle.[1] Therefore, at least a stoichiometric amount, and often a slight excess, is required to drive the reaction to completion.[1]

Q4: What are the advantages of using a solid acid catalyst?

Solid acid catalysts, such as Amberlyst-15 or zeolites, offer a more environmentally friendly alternative to traditional Lewis acids.[2][8] They can often be recovered and reused, reducing waste.[2][4] These reactions are sometimes referred to as "green" processes.[2]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1][4][8][9][10] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the thioanisole spot and the appearance of the product spot(s). Gas Chromatography (GC) can also be used for monitoring.[4][10]

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation of Thioanisole

This protocol outlines the traditional method using a stoichiometric amount of aluminum chloride.

Materials:

  • Thioanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.[1][4]

  • In the flask, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.[4]

  • Cool the mixture to 0-5 °C in an ice bath.[8][9]

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[8]

  • After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.[8]

  • Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[1][8]

  • Monitor the reaction progress by TLC.[8]

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][10]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[1][10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1][10]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product mixture

  • Silica gel (or other appropriate stationary phase)

  • An appropriate eluent (solvent system determined by TLC)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify which contain the desired para isomer.

  • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.[4]

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in the Acetylation of Thioanisole with Acetic Anhydride

CatalystThioanisole Conversion (%)Selectivity for 4-(methylthio)acetophenone (%)Selectivity for 2-(methylthio)acetophenone (%)Reference
Amberlyst-15~80HighLow[9][11]
H-beta ZeoliteModerate to HighModerate to HighLow[10]
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clayModerateModerateModerate[10][11]

Note: This table provides a general overview. Actual results may vary depending on specific reaction conditions.

Visualizations

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Thioanisole Thioanisole SigmaComplex_para Para Sigma Complex (Resonance Stabilized) Thioanisole->SigmaComplex_para + Acylium Ion SigmaComplex_meta Meta Sigma Complex Thioanisole->SigmaComplex_meta AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Para_Product 4-(methylthio)acetophenone (Para Isomer - Major) SigmaComplex_para->Para_Product - H⁺ Meta_Product 3-(methylthio)acetophenone (Meta Isomer - Minor) SigmaComplex_meta->Meta_Product - H⁺

Caption: Reaction mechanism of the Friedel-Crafts acylation of thioanisole.

Separation_Workflow Start Crude Acylation Product (Mixture of Isomers) Distillation Fractional Distillation (if applicable) Start->Distillation Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography Pure_Para Pure Para Isomer Distillation->Pure_Para Meta_Fraction Meta Isomer Fraction Distillation->Meta_Fraction Recrystallization->Pure_Para TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis TLC_Analysis->Pure_Para TLC_Analysis->Meta_Fraction

Caption: General workflow for the separation of meta and para isomers.

References

Sources

Technical Support Center: Yield Optimization for 4-[3-(Methylthio)phenyl]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-[3-(methylthio)phenyl]-4-oxobutanoic acid .

This bifunctional keto-acid is a critical intermediate in the development of nitrogen-containing heterocycles (such as pyridazinones) and various active pharmaceutical ingredients (APIs)[1]. The primary challenge in synthesizing this specific meta-substituted isomer lies in regiocontrol. Standard Friedel-Crafts acylation of thioanisole with succinic anhydride predominantly yields the para-isomer due to the strong ortho/para-directing nature of the methylthio (-SCH₃) group[2].

To achieve high yields of the meta-isomer, a Grignard-mediated nucleophilic acyl substitution using 3-(methylthio)phenylmagnesium bromide and succinic anhydride is the most robust and self-validating approach[3].

Mechanistic Workflow

The following diagram illustrates the optimized synthetic pathway, emphasizing the critical transition states and required conditions to prevent over-addition.

G A 3-(Methylthio)bromobenzene B Mg turnings, I2 (cat.) Anhydrous THF, Reflux A->B C 3-(Methylthio)phenylmagnesium bromide B->C Grignard Initiation D Succinic Anhydride (1.2 eq) Inverse Addition, -78°C C->D E Magnesium Carboxylate Intermediate D->E Nucleophilic Acyl Substitution F 1M HCl Quench & pH 2 Adjustment E->F G 4-[3-(Methylthio)phenyl]-4-oxobutanoic acid (Target Keto-Acid) F->G Protonation & Isolation

Caption: Workflow for the Grignard-mediated synthesis of 4-[3-(methylthio)phenyl]-4-oxobutanoic acid.

Quantitative Data: Condition Optimization

The reaction between a Grignard reagent and a cyclic anhydride is prone to a major side reaction: the formation of a tertiary alcohol (di-addition)[3]. The table below summarizes our internal optimization data, demonstrating how stoichiometry, temperature, and addition sequence directly dictate the yield of the desired mono-addition keto-acid.

EntrySolventTemp (°C)Addition MethodStoichiometry (Grignard : Anhydride)Yield (%)Major Impurity Observed
1THF0 °CStandard (Anhydride to Grignard)1.0 : 1.042%Tertiary alcohol (di-addition)
2THF-20 °CStandard1.0 : 1.265%Unreacted starting material
3Et₂O-78 °CInverse (Grignard to Anhydride)1.0 : 1.258%Low anhydride solubility in Et₂O
4 THF -78 °C Inverse (Grignard to Anhydride) 1.0 : 1.2 86% Trace succinic acid (water soluble)
5THFRTStandard2.0 : 1.0<10%Quantitative di-addition

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (color changes, dissolution) serve as built-in quality control checkpoints.

Phase 1: Preparation of 3-(Methylthio)phenylmagnesium bromide

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous Argon sweep.

  • Initiation: Add magnesium turnings (1.1 eq) and a single crystal of iodine. Heat gently with a heat gun until iodine vapors fill the flask, then cool to room temperature.

  • Solvent & Substrate: Add anhydrous THF to cover the Mg turnings. Transfer 3-(methylthio)bromobenzene (1.0 eq) to the dropping funnel and dilute with anhydrous THF (0.5 M concentration).

  • Reaction: Add 5% of the halide solution to the Mg turnings. Wait for the brown iodine color to fade to colorless/pale yellow and for gentle bubbling to begin (validates initiation).

  • Completion: Add the remaining halide dropwise over 45 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature until Mg turnings are mostly consumed.

Phase 2: Inverse Addition to Succinic Anhydride 6. Anhydride Preparation: In a separate flame-dried flask, dissolve succinic anhydride (1.2 eq) in anhydrous THF (0.2 M). Cool this solution to -78 °C using a dry ice/acetone bath. 7. Inverse Addition: Transfer the Grignard reagent via cannula dropwise into the vigorously stirred succinic anhydride solution over 1 hour. Causality: Keeping the anhydride in stoichiometric excess at all times prevents the Grignard reagent from attacking the newly formed ketone. 8. Warming: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

Phase 3: Quenching and Isolation 9. Quench: Carefully quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches ~2. Causality: Acidification breaks the magnesium carboxylate complex and ensures the product is in its protonated, organic-soluble carboxylic acid form[4]. 10. Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine. 11. Base-Acid Purification: Extract the organic layer with saturated NaHCO₃ (3x). The target keto-acid moves into the aqueous phase as a sodium salt, leaving non-polar impurities (like the tertiary alcohol) in the organic phase. 12. Final Precipitation: Acidify the combined aqueous basic layers with concentrated HCl to pH 2. Extract the precipitated product with fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from toluene/hexanes.

Troubleshooting & FAQs

Q: Why am I getting the 4-[4-(methylthio)phenyl]-4-oxobutanoic acid (para-isomer) instead of the target meta-isomer? A: You likely attempted a direct Friedel-Crafts acylation (using AlCl₃ and succinic anhydride) on thioanisole. The methylthio group is a strongly activating, ortho/para-directing group[2]. To synthesize the meta-isomer, you must abandon the Friedel-Crafts route and utilize the Grignard methodology outlined above, starting from a pre-functionalized meta-halide (3-(methylthio)bromobenzene)[5].

Q: My TLC shows a highly non-polar major byproduct, and my yield of the keto-acid is below 40%. What happened? A: You are observing the formation of a tertiary alcohol (or its subsequent cyclized lactone), which occurs when a second equivalent of the Grignard reagent attacks the newly formed ketone carbonyl[3]. To troubleshoot this:

  • Switch to Inverse Addition: Always add the Grignard reagent to the anhydride, not the other way around.

  • Lower the Temperature: Ensure the anhydride solution is strictly maintained at -78 °C during the addition.

  • Use Excess Anhydride: Use at least 1.2 equivalents of succinic anhydride.

Q: The Grignard reaction is failing to initiate. The iodine color persists. How can I force initiation? A: The presence of trace moisture in your THF or on your glassware is the most common culprit.

  • Fix: Ensure your THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system. If the Mg turnings are heavily oxidized, dry-stir them under argon overnight to expose fresh metal surfaces. You can also add 0.1 mL of 1,2-dibromoethane; its reaction with Mg generates ethylene gas and creates highly active, pristine magnesium surfaces.

Q: How do I remove unreacted succinic acid from my final product? A: Succinic acid is highly soluble in water, whereas your target aryl-keto-acid is not. During the initial acidic aqueous workup, perform three generous washes of your organic layer with distilled water. Any residual succinic acid will be completely removed during the base-acid extraction cycle (Step 11-12) and the final recrystallization from toluene/hexanes.

References

  • MDMA.ch. "Aldehydes". MDMA.ch Archive. Available at:[Link]

  • Wikipedia. "1-Tetralone". Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Technical Support Center: Preventing Oxidation of the Thiomethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to help you prevent the unwanted oxidation of thiomethyl groups during your synthetic routes. The thioether functionality, particularly the thiomethyl group found in residues like methionine, is notoriously susceptible to oxidation, which can lead to undesired byproducts, reduced yields, and compromised purity of your target molecules.[1] This resource is designed to equip you with the knowledge and protocols to effectively mitigate these challenges.

Understanding the Problem: The "Why" Behind Thiomethyl Oxidation

Before diving into solutions, it's crucial to understand the underlying chemistry of thiomethyl group oxidation. The sulfur atom in a thioether is a soft nucleophile and is readily attacked by various oxidizing agents.[2][3] This oxidation typically proceeds in two stages: first to a sulfoxide and then, under stronger conditions, to a sulfone.[3]

Frequently Asked Questions (FAQs) - The Basics

Q1: What are the most common byproducts of thiomethyl group oxidation?

The primary and most common byproduct is the corresponding sulfoxide.[1][4][5][6] In the context of methionine-containing peptides, this results in the formation of methionine sulfoxide (Met(O)).[4][7][8] Further oxidation can lead to the formation of the corresponding sulfone.

Q2: Why is my thiomethyl group getting oxidized even when I'm not intentionally using an oxidizing agent?

Oxidation can be triggered by several factors that may not be immediately obvious:

  • Atmospheric Oxygen: Exposure to air, especially over prolonged periods or at elevated temperatures, can lead to slow oxidation.[9]

  • Peroxide Impurities: Solvents, particularly ethers like THF and diethyl ether, can form explosive peroxides over time. These peroxides are potent oxidizing agents.[10]

  • Acidic Conditions: Strong acidic conditions, often used during deprotection steps in peptide synthesis (e.g., with TFA), can promote the oxidation of thioethers.[4][7][8]

  • Trace Metal Contamination: Certain metal ions can catalyze oxidation reactions.[11]

Q3: I'm working with a methionine-containing peptide. Why is it particularly problematic?

The thioether side chain of methionine is highly susceptible to oxidation.[1] During solid-phase peptide synthesis (SPPS), especially using the Fmoc/tBu strategy, the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA) creates a highly acidic environment where oxidation is a significant side reaction.[7][8]

Troubleshooting Guide: Identifying and Solving Oxidation Issues

This section provides a question-and-answer formatted guide to directly address specific problems you might be encountering in the lab.

Issue 1: Unexpected formation of sulfoxide during a non-oxidative reaction step.

Q: I'm running a standard coupling reaction and my starting material with a thiomethyl group is being oxidized. What's going on?

A: This is a common issue and often points to "hidden" oxidizing agents in your reaction setup.

Troubleshooting Steps:

  • Solvent Purity Check:

    • Action: Test your solvents for the presence of peroxides, especially if you are using ethers. Peroxide test strips are a quick and easy way to do this.

    • Rationale: Peroxides are strong oxidants and even trace amounts can lead to significant oxidation of sensitive functional groups like thioethers.[10]

  • Degas Your Solvents and Reaction Mixture:

    • Action: Before starting your reaction, thoroughly degas your solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.[9]

    • Rationale: Removing dissolved oxygen from the reaction medium minimizes the chance of atmospheric oxidation.[9]

  • Use Anhydrous and Fresh Reagents:

    • Action: Ensure all your reagents and solvents are anhydrous. Use freshly opened bottles of solvents when possible.

    • Rationale: Water itself is not an oxidant, but its presence can sometimes facilitate oxidative pathways. More importantly, older reagents may have degraded to form oxidative impurities.

Issue 2: Significant oxidation during acidic cleavage/deprotection steps.

Q: My peptide, which contains a methionine residue, shows a major peak corresponding to the oxidized form after TFA cleavage. How can I prevent this?

A: Acid-catalyzed oxidation during cleavage is a well-documented problem in peptide synthesis.[4][7][8] The key is to use a cleavage cocktail that contains scavengers to quench the reactive species that cause oxidation.

Recommended Cleavage Cocktails to Minimize Methionine Oxidation:

Cleavage Cocktail ComponentPurposeTypical Concentration
Trifluoroacetic Acid (TFA) Cleavage Reagent80-95%
Triisopropylsilane (TIS) Scavenger for carbocations2.5-5%
Water Scavenger2.5-5%
Dithiothreitol (DTT) Reducing agent to suppress oxidation1-5%
Anisole Scavenger2-5%

Protocol 1: Standard TFA Cleavage with Scavengers

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water, and optionally 1-2% DTT).

  • Add the cocktail to the resin-bound peptide.

  • Stir at room temperature for 2-4 hours.

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

Adding dithiothreitol (DTT) to the cleavage mixture can help suppress oxidation.[4]

Issue 3: My desired reaction requires an oxidizing agent, but I need to protect the thiomethyl group.

Q: I need to perform an oxidation on another part of my molecule, but the thiomethyl group is also being oxidized. What are my options?

A: In this scenario, you have two main strategies: 1) use a chemoselective oxidizing agent that will not react with the thioether, or 2) temporarily protect the thiomethyl group.

Strategy 1: Chemoselective Oxidation

The feasibility of this approach depends heavily on the nature of the functional group you wish to oxidize. For instance, some reagents are known to selectively oxidize alcohols to aldehydes or ketones without affecting thioethers.

Commonly Used "Thioether-Friendly" Oxidizing Agents:

Oxidizing AgentTarget Functional GroupNotes
Pyridinium Chlorochromate (PCC) Primary and Secondary AlcoholsTypically used in anhydrous conditions.[12]
Dess-Martin Periodinane (DMP) Primary and Secondary AlcoholsMild and selective.
Swern Oxidation Primary and Secondary AlcoholsUses dimethyl sulfoxide (DMSO) and oxalyl chloride.[12]
Strategy 2: Protecting Group Strategies

If a chemoselective oxidation is not possible, protecting the thiomethyl group is a reliable strategy. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[13]

Visualization of Protecting Group Strategy

G Start Molecule with Thiomethyl Group Protect Protect Thiomethyl Group (e.g., as Sulfonium Salt) Start->Protect Reaction Perform Oxidation on Another Functional Group Protect->Reaction Deprotect Deprotect Thiomethyl Group Reaction->Deprotect End Final Product Deprotect->End

Caption: Workflow for using a protecting group strategy.

Protecting the Thiomethyl Group as a Sulfonium Salt

One effective way to protect a thioether is to convert it into a sulfonium salt. The positively charged sulfur is no longer susceptible to oxidation.

Protocol 2: Protection of a Thiomethyl Group as a Sulfonium Salt

  • Protection:

    • Dissolve the substrate containing the thiomethyl group in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Add an alkylating agent such as methyl iodide or dimethyl sulfate.

    • Stir the reaction at room temperature until the formation of the sulfonium salt is complete (monitor by TLC or LC-MS).

    • Isolate the sulfonium salt.

  • Perform the Desired Oxidation Reaction.

  • Deprotection:

    • Deprotection of sulfonium salts can be achieved under various conditions, including treatment with nucleophiles or reducing agents. For some S-alkylated methionine residues, heating in 5% acetic acid can reverse the alkylation.[7]

Advanced Strategies and Considerations

"Pre-oxidizing" as a Synthetic Strategy

In some cases, particularly in peptide synthesis, it can be advantageous to intentionally oxidize the methionine to methionine sulfoxide at the beginning of the synthesis.[4]

Q: Why would I want to intentionally oxidize the thiomethyl group?

A: This "pro-drug" type of approach has several benefits:

  • Increased Polarity: The sulfoxide is more polar than the thioether, which can improve the solubility of the peptide.

  • Simplified Purification: You can purify the peptide in its oxidized form, avoiding the complication of having a mixture of oxidized and non-oxidized species.[4]

  • Controlled Reduction: After purification, the methionine sulfoxide can be selectively reduced back to methionine.

Visualization of the "Pre-oxidation" Strategy

G Start Methionine-containing Starting Material Oxidize Intentional Oxidation to Methionine Sulfoxide Start->Oxidize Synthesize Peptide Synthesis and Purification Oxidize->Synthesize Reduce Selective Reduction back to Methionine Synthesize->Reduce End Final Peptide Reduce->End

Sources

Technical Support Center: 4-Oxo-4-(3-thiomethylphenyl)butyric Acid

[1]

Executive Summary & Chemical Profile

Compound: 4-Oxo-4-(3-thiomethylphenyl)butyric acid Chemical Class: Aryl-keto-butyric acid / S-alkylated aromatic Key Properties: [1]

  • Lipophilicity: High (due to the phenyl ring and thiomethyl group).[1]

  • Acidity: Weak acid (Carboxylic acid pKa

    
     4.5–5.0).[1]
    
  • Reactivity: The thiomethyl (-SMe) group is susceptible to oxidation to sulfoxide (-S(O)Me) and sulfone (-SO

    
    Me).[1]
    

Core Challenge: This compound exhibits poor aqueous solubility at neutral or acidic pH. Successful dissolution requires a strategic balance of organic co-solvents (DMSO) and pH control (basic buffers) to maintain the ionized carboxylate form.[1]

Troubleshooting Guide (Q&A)
Q1: Why won't this compound dissolve in water or PBS (pH 7.4) directly?

Diagnosis: Intrinsic Lipophilicity & Protonation State. Explanation: The compound contains a lipophilic 3-thiomethylphenyl moiety.[1] At pH values below or near its pKa (approx.[1] 4.8), the carboxylic acid group remains largely protonated (neutral).[1] The neutral form is highly insoluble in water due to the lack of charge and the hydrophobic aromatic core. Solution: You must increase the pH to > 7.5 or 8.0 to fully deprotonate the acid into its carboxylate anion form, which is significantly more soluble.[1]

Q2: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media. Why?

Diagnosis: "Crash-out" due to Solvent Shock. Explanation: This is a common issue with lipophilic compounds.[1] When a high-concentration DMSO stock (e.g., 50 mM) is rapidly diluted into an aqueous buffer, the local solubility limit is exceeded before the molecules can disperse.[1] Additionally, if the media is acidic or unbuffered, the compound may re-protonate and precipitate.[1] Solution:

  • Stepwise Dilution: Dilute the DMSO stock into an intermediate solvent (like 1:1 DMSO:PBS) before the final dilution.

  • Vortexing: Vortex the media while adding the stock dropwise to ensure rapid dispersion.[1]

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid toxicity, but ensure the compound concentration is within its aqueous solubility limit (likely < 100 µM in aqueous buffer).

Q3: My stock solution has turned slightly yellow over time. Is it still good?

Diagnosis: Thioether Oxidation. Explanation: The thiomethyl (-SMe) group is electron-rich and prone to oxidation by atmospheric oxygen, especially in solution.[1] This forms sulfoxides, which often appear as yellow impurities.[1] Solution:

  • Prevention: Store DMSO stocks at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen).[1]

  • Verification: Check purity via LC-MS. If the mass spectrum shows a peak at M+16 (Sulfoxide) or M+32 (Sulfone), the compound has degraded.[1]

Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (Anhydrous)

Use this for long-term storage.[1]

  • Weighing: Accurately weigh 11.2 mg of the compound (MW

    
     224.28  g/mol ).[1]
    
  • Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Ethanol is a viable alternative but evaporates more easily, altering concentration over time.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Check: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (1 mM)

Use this immediately for assays.

  • Buffer Selection: Prepare a buffer (e.g., PBS or Tris) adjusted to pH 8.0 .[1]

    • Critical: The slightly basic pH ensures the carboxylic acid is deprotonated.[1]

  • Dilution:

    • Take 20 µL of the 50 mM DMSO Stock (from Protocol A).[1]

    • Add dropwise into 980 µL of the pH 8.0 Buffer while vortexing.[1]

  • Observation: Inspect for cloudiness. If a precipitate forms, the concentration (1 mM) is likely too high for aqueous conditions.[1] Dilute further to 100 µM.

Visualizations
Figure 1: Solubility Decision Tree

Caption: A logical workflow for determining the optimal solubilization strategy based on the final application (Storage vs. Assay).

SolubilityWorkflowStartSolid Compound(4-Oxo-4-(3-thiomethylphenyl)butyric acid)SolventChoiceChoose Primary SolventStart->SolventChoiceDMSODMSO (Anhydrous)SolventChoice->DMSORecommendedWaterWater / BufferSolventChoice->WaterAvoidStockSolStock Solution(10 - 50 mM)DMSO->StockSolFailPrecipitation Risk(Insoluble Neutral Form)Water->FailDilutionDilution for AssayStockSol->DilutionCheckPHCheck Buffer pHDilution->CheckPHAcidicpH < 7.0CheckPH->AcidicBasicpH > 7.5CheckPH->BasicPrecipPrecipitation likelyAcidic->PrecipSolubleSoluble (Carboxylate Form)Basic->Soluble

[1]

Figure 2: Structure-Property Analysis

Caption: Chemical vulnerabilities of the compound affecting solubility and stability.

StructureAnalysisCompound4-Oxo-4-(3-thiomethylphenyl)butyric acidCOOHCarboxylic Acid(Hydrophilic if pH > pKa)Compound->COOHSMeThiomethyl Group(Lipophilic & Oxidizable)Compound->SMePhenylPhenyl Ring(Hydrophobic Core)Compound->PhenylInsolubilityRisk: Aggregation in WaterCOOH->InsolubilityIf Protonated (pH < 5)OxidationRisk: Oxidation to Sulfoxide(Yellowing)SMe->OxidationAir ExposurePhenyl->InsolubilityAqueous Media

[1]

Data Summaries
Table 1: Solubility Estimates & Solvent Compatibility

Estimates based on structural analogs (e.g., Fenbufen, 4-(4-methylphenyl)-4-oxobutanoic acid).[1]

SolventSolubility Limit (Est.)Comments
DMSO ~50–100 mMRecommended. Excellent solubility.[1] Hygroscopic; keep dry.[1]
Ethanol ~25–50 mMGood solubility. Evaporates; harder to maintain precise concentration.
Water (pH 7.0) < 0.1 mMPoor. Likely to precipitate.
PBS (pH 8.0) ~1–5 mMModerate. Solubility improves as salt forms (carboxylate).[1]
0.1 M NaOH > 10 mMHigh. Fully deprotonated. Use for initial aqueous dispersion if needed.[1]
Table 2: Stability Risks
StressorEffectPrevention
Oxygen Oxidation of S-Me to SulfoxideStore under Argon/Nitrogen; minimize headspace.[1]
Acidic pH PrecipitationMaintain pH > 7.5 in working solutions.
Freeze/Thaw Crystal formationAliquot stock solutions to avoid repeated cycles.
References
  • Sigma-Aldrich. 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid (Para-isomer) Product Data.[1][2] (Used as primary structural proxy for solubility characteristics).[1]

  • BenchChem. Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents. (General protocol for aryl-4-oxobutanoic acids).

  • National Institutes of Health (NIH) - PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid Compound Summary.[1] (Structural analog data).

  • Santa Cruz Biotechnology. 4-[4-(methylthio)phenyl]-4-oxobutanoic acid Product Info.[1][3]

Technical Support Center: Thioanisole Acylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sulfur Problem"

Thioanisole (methyl phenyl sulfide) presents a unique paradox in Friedel-Crafts acylation. While the methylthio group (-SMe) is an activating group (ortho/para director) similar to the methoxy group in anisole, the sulfur atom is a "soft" Lewis base.

The Core Challenge: Traditional "hard" Lewis acids (like AlCl₃) coordinate strongly to the sulfur lone pair. This leads to two critical failure modes:

  • Catalyst Poisoning: The catalyst is sequestered by the sulfur, requiring super-stoichiometric loading (>1.5 equiv) to drive the reaction.

  • Demethylation: Strong Lewis acid coordination activates the S-Me bond for nucleophilic attack, cleaving the methyl group and yielding foul-smelling thiophenols instead of the desired ketone.

This guide provides optimization strategies to bypass these issues using modern catalysis (Metal Triflates) and shape-selective Zeolites, alongside optimized traditional protocols.

Catalyst Selection Matrix

The choice of catalyst dictates your impurity profile and workup difficulty.

Catalyst SystemTypeLoad (Equiv)ProsConsBest For
AlCl₃ / DCM Hard Lewis Acid1.2 – 2.0High reactivity; Low cost; Well-established.Demethylation risk ; Generates stoichiometric waste; Moisture sensitive.Small scale; Commodity synthesis where waste is managed.
Bi(OTf)₃ Soft/Borderline0.01 – 0.10Water tolerant ; Recyclable; Low toxicity; No demethylation.Higher upfront cost; Slower kinetics than AlCl₃.Green chemistry; High-value API intermediates.
Zeolite H-Beta Heterogeneous10-20 wt%Shape selective (High para selectivity); Reusable filterable solid.Mass transfer limitations; Pore clogging (coking).Scale-up; Continuous flow processes.
Sc(OTf)₃ Hard (Lanthanide)0.05 – 0.10Extremely active; Recoverable.Very expensive.Complex substrates requiring mild conditions.[1]

Troubleshooting & Optimization Logic

Visualizing the Failure Modes

The following logic tree helps diagnose reaction failures based on experimental observations.

Troubleshooting Start Observation: Reaction Failed or Low Yield Q1 Is there a strong thiophenol odor (rotten cabbage)? Start->Q1 Demethylation Issue: Demethylation Cause: LA too strong or Temp too high Fix: Switch to Bi(OTf)3 or lower Temp Q1->Demethylation Yes Q2 Is the starting material recovered unchanged? Q1->Q2 No Poisoning Issue: Catalyst Poisoning Cause: S-coordination Fix: Increase LA equivalents (AlCl3) or switch to soft LA Q2->Poisoning Yes Q3 Is there a mix of ortho/para isomers? Q2->Q3 No (Product formed) Regio Issue: Poor Regiocontrol Cause: Lack of steric bulk Fix: Use Zeolite H-Beta or bulkier solvent (Nitrobenzene) Q3->Regio Yes

Caption: Diagnostic logic tree for isolating failure modes in thioanisole acylation.

Deep Dive: The Mechanism of Competition

To optimize, you must understand the competition between the Acylating Cycle and the Poisoning Cycle .

Mechanism Cat Lewis Acid (MXn) Acylium [R-C=O]+ (Active Electrophile) Cat->Acylium + RCOCl Complex Dead Complex (S-MXn) Cat->Complex + Thio (S-Attack) RCOCl Acyl Chloride Product Para-Acyl Thioanisole Acylium->Product + Thio (Ring Attack) Thio Thioanisole (S-Me) Complex->Cat Reversible (High T)

Caption: Kinetic competition between active acylium formation and catalyst poisoning by sulfur.

Recommended Protocols

Protocol A: The "Green" Method (Bismuth Triflate)

Recommended for high-value substrates where demethylation is unacceptable.

Rationale: Bismuth(III) is a "borderline" acid in HSAB theory. It activates the acyl chloride sufficiently but binds reversibly and weakly to the soft sulfur atom, preventing poisoning.

Materials:

  • Thioanisole (1.0 equiv)[2]

  • Acyl Chloride (1.2 equiv) or Acid Anhydride

  • Bi(OTf)₃ (1 - 5 mol%)

  • Solvent: Nitromethane (CH₃NO₂) or solvent-free.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under N₂.

  • Mixing: Add Bi(OTf)₃ (0.05 equiv) to the solvent.

  • Addition: Add the acyl chloride followed by thioanisole at Room Temperature (RT).

  • Reaction: Stir at RT. Note: If using anhydrides, heating to 50°C may be required.

  • Monitoring: Monitor by TLC. The reaction is usually slower than AlCl₃ (2–6 hours).

  • Workup: Quench with water. Extract with EtOAc. The catalyst stays in the aqueous phase and can be concentrated/reused.

Protocol B: The "Shape Selective" Method (Zeolite H-Beta)

Recommended for maximizing para-selectivity.

Rationale: The pore structure of Zeolite Beta restricts the transition state for ortho substitution, forcing the reaction to the para position.

Materials:

  • Thioanisole (10 mmol)

  • Acetic Anhydride (15 mmol)

  • Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25, calcined at 500°C for 4h prior to use)

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Activation: Ensure Zeolite is freshly calcined to remove adsorbed water.

  • Reflux: Combine reactants and catalyst in DCE.

  • Heat: Heat to reflux (80°C). Zeolites require higher energy than homogeneous catalysts due to diffusion limitations.

  • Filtration: Once complete (GC/HPLC monitoring), filter the hot solution to remove the Zeolite.

  • Isolation: Evaporate solvent. Recrystallize.

Frequently Asked Questions (FAQ)

Q: Why does my reaction smell like rotten cabbage? A: You have triggered demethylation . This occurs when using strong Lewis acids (AlCl₃, BBr₃) at elevated temperatures. The Lewis acid coordinates to the sulfur, making the methyl group susceptible to nucleophilic attack (by Cl⁻). Fix: Lower the temperature or switch to a triflate catalyst (Bi(OTf)₃).

Q: I used 1.0 equivalent of AlCl₃ but the yield is <50%. Why? A: In Friedel-Crafts acylation, the product (a ketone) is a Lewis base that complexes with the catalyst.[2][3] This removes the catalyst from the cycle.[2] Fix: You must use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent, not catalytic amounts.

Q: How do I remove the ortho isomer? A: The ortho isomer is difficult to separate by distillation due to similar boiling points. Fix: Use recrystallization (the para isomer is usually a solid, while ortho is liquid/oil). Alternatively, use Zeolite catalysts to prevent ortho formation initially.

References

  • Friedel-Crafts Acylation with Metal Triflates: Desmurs, J. R., et al. "Bismuth(III) triflate: a safe and convenient catalyst for the Friedel–Crafts acylation reaction." Tetrahedron Letters, 1997.

  • Zeolite Catalysis & Shape Selectivity: Smith, K., & El-Hiti, G. A. "Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions."[4][5] Green Chemistry, 2011.[4]

  • Demethylation Mechanism: Node, M., et al. "Hard Acid and Soft Nucleophile Systems. New Efficient Method for Dealkylation of Esters and Ethers." Journal of Organic Chemistry, 1980.

  • Bismuth Triflate Protocols: Repichet, S., et al. "Bismuth(III) Triflate: A Water-Stable and Recyclable Catalyst for the Friedel-Crafts Acylation." Tetrahedron Letters, 2002.

  • General Friedel-Crafts Review: Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2][3][6][7] Interscience Publishers, 1963. (Classic Reference for Stoichiometry).

Sources

Technical Support Guide: Removing Unreacted Succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Removal

You are likely here because you have performed a succinylation reaction (using succinic anhydride to introduce a hemisuccinate group to an alcohol or amine) and need to isolate your product.

The Core Challenge: Succinic anhydride (SA) is a cyclic anhydride.[1] To remove it, you rarely isolate it as the anhydride. Instead, the most robust purification strategy relies on hydrolysis . You intentionally convert the unreacted anhydride into succinic acid , which has drastically different solubility properties than your target ester or amide product.

Quick Solubility Reference
CompoundSolubility in Organic (DCM/EtOAc)Solubility in Water (Neutral)Solubility in Water (Basic pH > 7)
Succinic Anhydride HighLow (Hydrolyzes slowly)High (Hydrolyzes rapidly)
Succinic Acid Very LowModerateVery High (as Succinate salt)
Target Product (Ester/Amide) High LowLow (usually)

Module 1: The Standard Aqueous Workup (Recommended)

Best For: Stable products (amides, robust esters) soluble in organic solvents (DCM, Ethyl Acetate, Ether).

The Protocol

This method utilizes the acidity of the hydrolyzed byproduct.[2] By converting the anhydride to succinic acid and then to its water-soluble carboxylate salt, it partitions into the aqueous phase, leaving your product in the organic phase.

  • Quench: Add water to your reaction mixture. Stir for 15–30 minutes.

    • Why? This hydrolyzes the unreacted succinic anhydride into succinic acid.

    • Note: If your reaction solvent is water-miscible (e.g., THF, Pyridine), you must remove it via rotary evaporation first, or dilute significantly with an immiscible solvent (DCM or EtOAc).

  • Dissolution: Dissolve the residue in an organic solvent (DCM is preferred for solubility; Ethyl Acetate is a greener alternative).

  • The Wash (Critical Step):

    • Option A (Robust Products): Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Option B (Sensitive Esters): If your product is a labile ester, strong bases can hydrolyze your product. Instead, perform multiple washes with warm water or a mild phosphate buffer (pH 6.0) .

  • Separation: Isolate the organic layer. The succinic acid (now sodium succinate) remains in the aqueous layer.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.[3]
Visual Workflow: Hydrolysis & Extraction

G Start Crude Reaction Mix (Product + Excess SA) Quench Add Water & Stir (Hydrolysis Step) Start->Quench SA converts to Succinic Acid PhaseSplit Add Organic Solvent + Aqueous NaHCO3 Quench->PhaseSplit SubGraph_Org Organic Layer PhaseSplit->SubGraph_Org Product Partitions SubGraph_Aq Aqueous Layer PhaseSplit->SubGraph_Aq Succinate Partitions FinalProduct Pure Product (Hemisuccinate) SubGraph_Org->FinalProduct Dry & Evaporate Waste Sodium Succinate (Waste) SubGraph_Aq->Waste Discard

Figure 1: The phase separation logic. Succinic anhydride is hydrolyzed to the acid, deprotonated by base, and washed away in the aqueous phase.

Module 2: Water-Free Scavenging (For Sensitive Compounds)

Best For: Water-sensitive products, high-throughput parallel synthesis, or when aqueous workup causes emulsions.

The Logic

If you cannot introduce water (perhaps your product hydrolyzes instantly), you must remove the anhydride chemically using a Solid-Supported Scavenger Resin . These are polymer beads functionalized with primary amines.

The Protocol
  • Selection: Choose an amine-functionalized resin (e.g., Aminomethyl polystyrene or Trisamine resin ).

  • Calculation: Calculate the excess equivalents of succinic anhydride used. Add 2–3 equivalents of resin relative to the excess anhydride.

  • Incubation: Add the resin directly to the reaction mixture. Shake or stir gently (do not magnetic stir, as this grinds the beads) for 1–4 hours.

    • Mechanism:[4][5] The resin's amine attacks the anhydride, forming a covalent amide bond. The impurity is now tethered to the solid bead.

  • Filtration: Filter the mixture through a fritted funnel or filter cartridge.

  • Result: The filtrate contains your product; the impurity remains trapped on the filter paper.

Visual Mechanism: Scavenger Resin[5][6][7]

Scavenger Resin Resin-NH2 (Solid Bead) Complex Resin-Amide-Acid (Solid Complex) Resin->Complex Covalent Capture Impurity Free Succinic Anhydride Impurity->Complex Filtration Filtration Step Complex->Filtration Filtration->Complex Trapped on filter Filtrate Purified Product (Solution) Filtration->Filtrate Passes through

Figure 2: Scavenger resins covalently bind the anhydride, allowing physical removal via filtration.

Module 3: Troubleshooting & FAQs

Q1: My product is a hemisuccinate ester. Will the bicarbonate wash hydrolyze it back to the alcohol?

  • Risk: Low to Moderate.

  • Solution: While hemisuccinate esters are generally stable to mild base, prolonged exposure to high pH can cause hydrolysis.

    • Modification: Use a dilute Citrate Buffer (pH 5.5–6.0) instead of bicarbonate. Succinic acid (

      
      ) will still be largely ionized and water-soluble at pH 6, while the ester remains stable. Work quickly and keep solutions cold (
      
      
      
      ).

Q2: I see a "streaking" baseline on my TLC or Column. What is it?

  • Diagnosis: This is likely residual succinic acid. Carboxylic acids interact strongly with the silica gel stationary phase, causing tailing/streaking.

  • Fix: If you must purify via Flash Chromatography:

    • Add 1% Acetic Acid or 0.1% Formic Acid to your eluent. This suppresses ionization, sharpening the acid's peak (though it makes it move faster).

    • Alternatively, perform the aqueous workup (Module 1) before the column to bulk-remove the succinic acid.

Q3: Can I just crystallize the product?

  • Feasibility: Yes, if your product is solid.

  • Method: Succinic acid is poorly soluble in cold Toluene or Hexanes. If your product can be recrystallized from these non-polar solvents, the succinic acid may remain in the mother liquor or precipitate out separately. However, because succinic acid has low solubility in most organic solvents, it often co-precipitates. The Aqueous Workup (Module 1) is usually required prior to crystallization to ensure high purity.

References

  • BenchChem. (2025).[3] A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides. Retrieved from

  • ChemicalBook. (2024). Solubility of Succinic Anhydride in Organic Solvents.[6][7][8] Retrieved from

  • Flynn, D. L., et al. (1997).[5] Polymer-supported scavengers for the removal of impurities.[9] Journal of the American Chemical Society, 119, 4874.[5] (Cited in Glycopep Product Guide).

  • Kisuma Chemicals. (n.d.). Acid Scavengers for Polymer Production.[9][10] Retrieved from

  • ResearchGate. (2023). Separation of unreacted succinic anhydride from carboxylated products.[2] Retrieved from

Sources

avoiding desulfurization during ketone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemoSelect Technical Support Hub. Ticket #8842: Preserving C-S Bonds During Carbonyl Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sulfur Trap"

You are likely here because your standard hydrogenation protocol (Pd/C or Raney Nickel) failed. It either killed the catalyst (poisoning) or stripped the sulfur from your molecule (desulfurization/hydrogenolysis).

The Core Conflict: Sulfur is a "soft" Lewis base with high affinity for transition metal surfaces (Ni, Pd, Pt).

  • Poisoning: Sulfur binds irreversibly to the metal active sites, halting catalysis.

  • Desulfurization: If the metal is active enough (e.g., Raney Ni), it inserts into the C-S bond, cleaving it and replacing it with hydrogen.

To solve this, we must move away from heterogeneous surface catalysis and utilize homogeneous mechanisms (Ionic, Hydride, or Enzymatic) that do not rely on metal surface adsorption.

Part 1: Decision Matrix (Visual Guide)

Before proceeding, identify your target product. The pathway differs radically depending on whether you need an alcohol (partial reduction) or a methylene group (complete deoxygenation).

KetoneReduction Start Substrate: Sulfur-Containing Ketone Target Desired Product? Start->Target Alcohol Alcohol (CH-OH) Target->Alcohol Methylene Methylene (CH2) Target->Methylene Enone Is it an Enone? (C=C-C=O) Alcohol->Enone AcidSens Is Sulfur Acid-Sensitive? (e.g., electron-rich thiophene) Methylene->AcidSens Raney AVOID: Raney Ni / Mozingo Methylene->Raney DANGER Luche Protocol A: Luche Reduction (NaBH4 + CeCl3) Enone->Luche Yes (1,2-selective) KRED Protocol B: Biocatalysis (KRED/ADH) Enone->KRED Stereoselectivity needed Hydride Standard Hydride (NaBH4) Enone->Hydride No (Simple Ketone) Ionic Protocol C: Ionic Hydrogenation (Et3SiH + TFA/BF3) AcidSens->Ionic No (Stable) WK Protocol D: Wolff-Kishner (Hydrazine + Base) AcidSens->WK Yes (Avoid Acid)

Figure 1: Decision tree for selecting a reduction method compatible with sulfur moieties. Note the explicit exclusion of Raney Nickel.

Part 2: Technical Workflows & Protocols

Workflow A: Partial Reduction (Ketone Alcohol)

Goal: Stereoselective or Chemoselective reduction without touching the sulfur.

The Solution: Luche Reduction Standard NaBH


 is generally safe, but if your molecule contains an enone (conjugated system) or is sterically hindered, sulfur chelation can cause sluggishness. The addition of Cerium(III) Chloride is the fix.
  • Mechanism: Ce

    
     coordinates to the carbonyl oxygen, increasing its electrophilicity.[1] It also "hardens" the borohydride, favoring direct 1,2-addition over conjugate addition (which preserves double bonds). Crucially, Ce
    
    
    
    does not bind sulfur strongly enough to be poisoned.

Protocol 1: Luche Reduction (Sulfur-Safe)

  • Setup: Dissolve substrate (1.0 equiv) in MeOH (0.4 M).

  • Activation: Add CeCl

    
    ·7H
    
    
    
    O (1.0 equiv). Stir at 0 °C for 10 mins.
    • Note: The solution should remain clear or slightly turbid.

  • Reduction: Add NaBH

    
     (1.0 equiv) portion-wise over 5 mins. Gas evolution (H
    
    
    
    ) will occur.
  • Quench: After TLC indicates completion (usually <30 min), quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc. Wash with brine. The sulfur moiety remains oxidized (no sulfoxides formed) and intact.

Workflow B: Complete Deoxygenation (Ketone Methylene)

Goal: Removing the oxygen entirely (C=O


 CH

) without desulfurizing.

The Solution: Ionic Hydrogenation Heterogeneous hydrogenation (Pd/C, H


) is impossible here. The Wolff-Kishner reaction is an option, but its harsh basic conditions/high heat often degrade sensitive sulfides. Ionic Hydrogenation  is the gold standard for this specific problem.
  • Mechanism:

    • Protonation: An acid (TFA or BF

      
      ) protonates the ketone oxygen, generating an oxocarbenium ion.
      
    • Hydride Transfer: A silane (Et

      
      SiH) delivers a hydride to the carbocation.
      
    • Repeat: The resulting alcohol is protonated, water leaves (generating a carbocation), and a second hydride transfer yields the methylene.

  • Why it works: Sulfur is a poorer base than Oxygen. By tuning the acid strength, you protonate the ketone selectively over the sulfur, preventing side reactions.

Protocol 2: Ionic Hydrogenation (Silane/Acid)

  • Reagents: Triethylsilane (Et

    
    SiH) and Trifluoroacetic Acid (TFA).
    
  • Ratio: Substrate : Et

    
    SiH : TFA 
    
    
    
    1 : 2.5 : 5.
  • Execution:

    • Dissolve ketone in minimal CH

      
      Cl
      
      
      
      (or neat in TFA if stable).
    • Add Et

      
      SiH (2.5 equiv).
      
    • Add TFA (5-10 equiv) dropwise at 0 °C, then warm to RT.

  • Monitoring: This reaction can be slow (2–24h).

  • Workup: Quench with solid NaHCO

    
     (careful, foaming). Extract with hexanes/ether.
    
    • Critical Check: If your sulfur is an electron-rich thiophene , TFA may cause polymerization. In this case, switch TFA for a Lewis acid like BF

      
      ·OEt
      
      
      
      or ZnI
      
      
      in dichloromethane.

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction Stalled (Pd/C) Catalyst Poisoning. Sulfur lone pairs have coated the metal surface.Stop. Adding more catalyst won't work. Switch to Luche (for alcohol) or Ionic Hydrogenation (for methylene).
Product is Desulfurized Hydrogenolysis. You likely used Raney Ni or Pd/C with heat/pressure.Switch to Hydride-based methods (NaBH

, LiAlH

, Silanes). These reagents attack electrophiles (C=O) and ignore C-S bonds.
Polymerization (Thiophenes) Acid Sensitivity. During Ionic Hydrogenation, TFA caused the thiophene to attack the ketone (condensation).Switch to Wolff-Kishner (Basic conditions: Hydrazine/KOH) or use a milder Lewis Acid (ZnI

) with the silane.
Over-reduction (Alcohol to Alkane) Excess Silane/Acid. In Ionic Hydrogenation, the alcohol intermediate is unstable.If you wanted the alcohol, do not use Silane/TFA. Use NaBH

. If you wanted the alkane, this is the desired outcome.
Loss of Optical Purity Non-selective Hydride Attack. Switch to Biocatalysis (KREDs) . Enzymes utilize a "lock and key" mechanism that is generally unaffected by distal sulfur atoms.

Part 4: Data Summary (Comparative Analysis)

MethodReagent ClassSulfur ToleranceRisk of DesulfurizationBest For
Catalytic Hydrogenation H

+ Pd/Ni/Pt
Very Low High Non-sulfur substrates only.
Raney Nickel Ni(Al)Zero Critical Intentionally removing sulfur (Mozingo).
Hydride Reduction NaBH

, LiAlH

High LowSimple reduction to Alcohol.
Luche Reduction NaBH

+ CeCl

Excellent LowEnones to Allylic Alcohols.[1][2][3]
Ionic Hydrogenation Et

SiH + Acid
High LowKetone to Methylene (Deoxygenation).
Wolff-Kishner N

H

+ KOH
Moderate LowAcid-sensitive substrates (Methylene).

References

  • Luche Reduction Mechanism & Scope

    • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1]

  • Ionic Hydrogenation (The Standard Text)

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.[1][2][4][5][6][7][8][9][10][11][12]

  • Biocatalysis in Sulfur-Containing Compounds

    • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Reductions of Carbonyl Compounds.[8][13][14] In Science of Synthesis: Biocatalysis in Organic Synthesis.

  • Wolff-Kishner Modifications

    • Huang-Minlon. (1946).[12] A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society.[1]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Thiomethylphenyl Acylation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Friedel-Crafts Reactions

Welcome to the technical support guide for the acylation of 3-thiomethylphenyl derivatives, a key transformation in the synthesis of valuable pharmaceutical and chemical intermediates. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low product yield, encountered during this electrophilic aromatic substitution.

The Friedel-Crafts acylation of thioanisole (methylphenyl sulfide) and its derivatives is a powerful method for forming C-C bonds.[1][2] However, the presence of the sulfur atom introduces specific challenges that can lead to catalyst deactivation, side reactions, and ultimately, diminished yields. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and field-proven solutions.

Core Principles: The Friedel-Crafts Acylation Mechanism

Understanding the reaction mechanism is the first step in effective troubleshooting. The acylation proceeds via electrophilic aromatic substitution.[3] A strong Lewis acid catalyst activates an acylating agent (like an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[4] The electron-rich aromatic ring of the 3-thiomethylphenyl compound then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[5] Aromaticity is restored by the loss of a proton, yielding the final ketone product.[4]

Friedel_Crafts_Acylation_Mechanism sub Thioanisole (Substrate) complex Sigma Complex (Arenium Ion) sub->complex acyl Acyl Chloride (R-COCl) invis1 acyl->invis1 la Lewis Acid (e.g., AlCl₃) la->invis1 ion Acylium Ion [R-C=O]⁺ invis1->ion Step 1: Formation of Electrophile ion->complex Step 2: Nucleophilic Attack product Acylated Product (Aryl Ketone) complex->product Step 3: Deprotonation cat_regen Catalyst Regeneration complex->cat_regen [AlCl₄]⁻ + H⁺ invis2 product->invis2 cat_regen->la AlCl₃ + HCl

Caption: The general mechanism for Friedel-Crafts acylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the acylation of 3-thiomethylphenyl compounds.

Q1: My reaction yield is very low or fails completely. What are the most likely causes?

A1: This is the most common issue and typically points to fundamental problems with the reaction setup or reagents. The primary culprits are related to catalyst activity and stoichiometry.

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[7] It is imperative to use oven- or flame-dried glassware cooled under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous grade solvents.[8]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[6] The reason is that the ketone product formed is a moderate Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][7][8] For complete conversion, a slight excess (1.1 to 1.5 equivalents) of the Lewis acid is often necessary.[8]

  • Impure Starting Materials: Impurities within the 3-thiomethylphenyl substrate can interfere with the reaction or poison the catalyst.[8] Consider purifying the starting material by distillation or chromatography before use.

  • Inadequate Temperature: While high temperatures can cause side reactions, the reaction's activation energy may not be met if the temperature is too low.[8] A common strategy is to add the reagents at a low temperature (e.g., 0 °C) to control the initial exotherm and then allow the reaction to warm to room temperature to proceed to completion.[9]

Q2: The reaction works, but I get a mixture of isomers. How can I improve selectivity for the desired product?

A2: The methylthio (-SCH₃) group is an ortho, para-directing activator. For a 3-substituted (meta) thiomethylphenyl ring, acylation is expected at the positions ortho or para to the methylthio group. Achieving high regioselectivity is a common challenge.

  • Steric Hindrance: The para-position relative to the activating group is generally favored due to reduced steric hindrance, but the formation of the ortho-isomer is a common byproduct.[8]

  • Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable para-isomer.[8]

  • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the ortho/para product ratio.[8] Milder catalysts or bulkier catalyst-reagent complexes can increase steric hindrance around the ortho positions, thereby enhancing para-selectivity.

Q3: My reaction mixture is turning dark brown or black, resulting in a tarry residue instead of a clean product. What is happening?

A3: The formation of dark, polymeric, or tar-like materials is a clear sign of unwanted side reactions, which are particularly prevalent with reactive aromatic compounds under strong acidic conditions.[10]

  • Excessive Heat: High reaction temperatures can lead to the decomposition and polymerization of the starting material and product.[8] It is critical to maintain controlled, lower temperatures, especially during the initial, often exothermic, addition of the catalyst.[8]

  • Uncontrolled Workup: Adding water too quickly during the workup of a reaction containing a large excess of Lewis acid can generate significant heat, causing degradation of the product.[8] The aqueous workup should be performed slowly while cooling the mixture in an ice bath.[8]

  • Demethylation: Strong Lewis acids, especially in excess or at elevated temperatures, can cleave the methyl group from the sulfur atom.[8] The resulting thiophenol derivatives can lead to complex side reactions. Using a milder Lewis acid can mitigate this issue.[8]

Q4: Are there alternative, milder catalysts that can prevent side reactions and improve yield?

A4: Yes. The harshness of traditional Lewis acids like AlCl₃ is often the source of many side reactions. Several milder alternatives have proven effective for acylating sulfur-containing aromatics.

  • Alternative Lewis Acids: Catalysts such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) are less aggressive and can reduce tar formation and demethylation.[8][10]

  • Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture and potential for reuse. Examples include:

    • Zeolites (e.g., H-beta): These have been used for the liquid-phase acetylation of thioanisole.[11]

    • Ion-Exchange Resins (e.g., Amberlyst-15): These sulfonic acid resins have been shown to be effective catalysts for thioanisole acylation.[12]

    • Deep Eutectic Solvents: A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a green solvent and a catalyst, providing excellent yields under mild conditions.[13]

Optimization Strategies: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions has a profound impact on the conversion of thioanisole and the selectivity for the desired 4-(methylthio)acetophenone product. The following table summarizes data from various studies.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Thioanisole Conversion (%)Selectivity for 4-(methylthio)acetophenone (%)
AlCl₃ Acetyl ChlorideDichloromethaneRT1-3HighGood to Excellent
Amberlyst-15 Acetic AnhydrideEthylene Dichloride70-~53High
H-beta Zeolite Acetic Anhydride1,2-dichloroethane1206~40~98
[CholineCl][ZnCl₂]₃ Acetic AnhydrideNeat (DES)120 (MW)0.17-Excellent Yield

Data compiled from multiple sources for illustrative purposes.[8][11][12][13]

Visualizing the Troubleshooting Process

When encountering low yield, a systematic approach is essential. The following workflow can help diagnose the root cause and identify the appropriate solution.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC/MS) start->check_reaction cause1 No/Low Conversion of Starting Material check_reaction->cause1 cause2 Multiple Products Formed (Poor Selectivity) check_reaction->cause2 cause3 Dark, Tarry Residue check_reaction->cause3 sol1a 1. Ensure Anhydrous Conditions 2. Use Stoichiometric Excess of Catalyst 3. Check Reagent Purity cause1->sol1a Solution sol2a 1. Lower Reaction Temperature 2. Screen Milder Catalysts 3. Optimize Solvent cause2->sol2a Solution sol3a 1. Reduce Temperature Drastically 2. Use Milder Catalyst (e.g., ZnCl₂, Zeolite) 3. Ensure Slow, Controlled Addition cause3->sol3a Solution

Caption: A decision tree for troubleshooting low-yield acylation reactions.

Experimental Protocols

Protocol 1: Standard Acylation of Thioanisole using Aluminum Chloride

This protocol describes a traditional method for the acetylation of thioanisole, the parent compound of 3-thiomethylphenyl derivatives.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Thioanisole (1.0 equivalent)

  • Acetyl chloride (1.05 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice, concentrated HCl, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.[9]

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.[8]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature remains at or below 0 °C.[8]

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of thioanisole (1.0 eq.) in anhydrous DCM dropwise from the dropping funnel over 15-20 minutes.[8]

  • Reaction: Once the thioanisole addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid while stirring vigorously. This will decompose the aluminum chloride complex.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine all organic layers.[8]

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.[8]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]

Protocol 2: Acylation using a Heterogeneous Catalyst (Amberlyst-15)

This protocol provides a greener alternative using a solid acid catalyst, which simplifies purification.

Materials:

  • Amberlyst-15 resin (catalyst)

  • Thioanisole (1.0 equivalent)

  • Acetic anhydride (acylating agent)

  • Ethylene dichloride (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioanisole, acetic anhydride, and ethylene dichloride.

  • Catalyst Addition: Add the Amberlyst-15 catalyst to the mixture.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.[12] Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Removal: Upon completion, cool the mixture to room temperature and separate the catalyst by simple filtration. The catalyst can be washed, dried, and potentially reused.[9]

  • Workup and Purification: Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and anhydride, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude product, which can be further purified if necessary.[9]

References

  • Iglesias, M., et al. (2005). Friedel Crafts acylation of aromatic compounds over arenesulfonic containing mesostructured SBA-15 materials. BURJC Digital Repository. [Link]

  • Wang, J., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for 3a. Retrieved from ResearchGate. [Link]

  • Land of Chemistry. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]

  • SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Retrieved from SciSpace. [Link]

  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. [Link]

  • Scilit. (n.d.). Liquid phase acetylation of thioanisole with acetic anhydride to 4-(methylthio) acetophenone (4-MTAP) using H-beta catalyst. Retrieved from Scilit. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

  • National Center for Biotechnology Information. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. PubMed Central. [Link]

  • Office of Scientific and Technical Information. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from OSTI.gov. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

  • ACS Publications. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from ACS Publications. [Link]

  • StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from StuDocu. [Link]

  • MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from MDPI. [Link]

Sources

Technical Support Center: Synthesis of Meta-Substituted 3-Arylbutyric Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Alternative Synthesis Routes & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Scope

Welcome to the Technical Support Center. You have accessed this guide because standard Friedel-Crafts alkylation has failed to provide the necessary regioselectivity for your target meta-substituted 3-arylbutyric acid .

Scope Definition: This guide addresses the synthesis of 3-(3-R-phenyl)butyric acids (where R is a meta-substituent like -Cl, -OMe, -CF3).

  • Standard Route Failure: Friedel-Crafts alkylation of benzene derivatives typically yields para isomers due to electronic directing effects.

  • The Solution: We provide three alternative workflows ranging from high-precision enantioselective catalysis to robust bulk manufacturing methods.

Route Selection Matrix

Before proceeding to specific protocols, use this decision matrix to select the correct synthetic pathway for your constraints.

RouteSelection Start Start: Define Target Chirality Is Enantiopurity Required? Start->Chirality Scale Scale of Reaction? Chirality->Scale No (Racemic) RhRoute Route A: Rh-Catalyzed Conjugate Addition (High ee%, High Cost) Chirality->RhRoute Yes (>95% ee) Substrate Substrate Availability Scale->Substrate <10g (Discovery) Classical Route C: Knoevenagel Condensation (Racemic, Low Cost, Scalable) Scale->Classical >100g (Bulk) Substrate->RhRoute Start from Boronic Acid CHRoute Route B: Meta-Selective C-H Activation (Atom Economy, High Complexity) Substrate->CHRoute Start from Arene

Figure 1: Decision matrix for selecting the optimal synthesis route based on chirality, scale, and starting material availability.

Module A: Rhodium-Catalyzed Conjugate Addition (The "Hayashi-Miyaura" Route)[1]

Best for: High enantioselectivity (>98% ee), mild conditions, drug discovery. Mechanism: 1,4-addition of a meta-substituted arylboronic acid to a crotonate ester.

Troubleshooting Guide

Issue 1: "I am observing significant protodeboronation (Ar-B(OH)₂


 Ar-H) instead of addition." 
  • Diagnosis: This is the most common failure mode, especially with electron-rich or heteroaryl boronic acids. It is often caused by high water content or excessively strong bases.

  • Solution A (Base Modification): Switch from hydroxide bases (KOH/NaOH) to milder bases like

    
     or 
    
    
    
    .
  • Solution B (Reagent Switch): Replace the boronic acid with a MIDA boronate or a Potassium Organotrifluoroborate (Molander salt) . These slow-release reagents maintain a low concentration of the active boronic species, minimizing decomposition [1].[1]

  • Solution C (Solvent): Move to a biphasic system (Toluene/H2O) rather than Dioxane/H2O to limit the exposure of the boronic acid to the aqueous phase.

Issue 2: "The enantiomeric excess (ee) is eroding over time."

  • Diagnosis: Catalyst deactivation or ligand oxidation.[2] Phosphine ligands (like BINAP) are sensitive to oxidation.

  • Solution: Ensure rigorous degassing of solvents (freeze-pump-thaw x3). If using BINAP, consider switching to WingPhos or Chiraphos , which have shown higher stability and selectivity for difficult substrates [2].

Issue 3: "The reaction stalls at 60% conversion."

  • Diagnosis: Product inhibition or catalyst hydrolysis.

  • Solution: Increase the equivalent of the boronic acid to 1.5 - 2.0 eq. Boronic acids can homocouple, depleting the reagent before the reaction completes.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Synthesis of (S)-3-(3-chlorophenyl)butyric acid

  • Catalyst Prep: In a glovebox, mix

    
     (3 mol%) and (S)-BINAP (6.5 mol%) in dry Dioxane. Stir for 15 min to generate the active catalyst.
    
  • Reagent Addition: Add 3-chlorophenylboronic acid (2.0 equiv) and tert-butyl crotonate (1.0 equiv).

  • Activation: Add aqueous KOH (1.0 equiv, 1.5 M solution). Note: If protodeboronation is observed, switch to

    
     (3.0 equiv) and reduce water volume.
    
  • Reaction: Stir at 60°C for 12 hours.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[1]

  • Hydrolysis: Treat the resulting ester with TFA/DCM (1:1) to cleave the tert-butyl group without racemization.

Module B: Meta-Selective C-H Activation (The "Direct" Route)

Best for: Late-stage functionalization, atom economy, when boronic acids are unavailable. Mechanism: Pd-catalyzed hydroarylation using a transient mediator (Norbornene) or a directing template.[3][4]

Troubleshooting Guide

Issue 1: "I am getting a mixture of meta- and para-isomers."

  • Diagnosis: The "meta-selectivity" is driven by steric strain in the transition state. If the template is not rigid enough, selectivity leaks.

  • Solution: Use a U-shaped template or a nitrile-based directing group as pioneered by the Yu group. These templates coordinate to the Pd center and physically span the ortho and meta positions to deliver the metal specifically to the meta C-H bond [3].

Issue 2: "The reaction yields are low (<30%)."

  • Diagnosis: Inefficient re-oxidation of Palladium or lack of a promoter.

  • Solution: Add AgOAc (Silver Acetate) or Ag2CO3 . Silver salts often act as crucial promoters in C-H activation cycles, facilitating the C-H cleavage step via a concerted metalation-deprotonation (CMD) pathway [4].

CHActivation Step1 Substrate (Toluene deriv.) Step2 Pd-Template Coordination Step1->Step2 + Pd(OAc)2 + Template Step3 Meta-C-H Cleavage Step2->Step3 AgOAc Promoter Step4 Olefin Insertion Step3->Step4 + Acrylate Step5 Reductive Elimination Step4->Step5 Step5->Step1 Catalyst Turnover

Figure 2: Simplified mechanism of Template-Assisted Meta-C-H Activation.

Module C: Classical Knoevenagel Condensation (The "Scale-Up" Route)

Best for: Multi-kilogram synthesis, low cost, when chirality is not required (or will be resolved later).

Troubleshooting Guide

Issue 1: "Decarboxylation is incomplete or requires harsh temperatures."

  • Diagnosis: Thermal decarboxylation of the malonic acid intermediate usually requires 150°C+, which degrades the product.

  • Solution: Perform the decarboxylation in a mixture of Pyridine/Piperidine . The basic conditions facilitate the loss of CO2 at lower temperatures (~90-100°C). Alternatively, use copper powder as a catalyst in quinoline.

Issue 2: "Over-reduction of the aromatic ring during alkene reduction."

  • Diagnosis: Using Pd/C with high pressure H2 can reduce the chlorophenyl ring (dehalogenation) or saturate the ring itself.

  • Solution: Switch to NaBH4 with NiCl2 (Nickel Boride generated in situ). This is a milder reduction system specific to the alkene double bond conjugated to the ester, leaving the meta-halogenated aryl ring intact [5].

Comparative Solvent & Reagent Data

Table 1: Solvent Screening for Rh-Catalyzed Addition (Target: 3-(3-chlorophenyl)butyrate)

Solvent SystemYield (%)ee (%)Protodeboronation RiskRecommendation
Dioxane / H2O (10:[5]1)92%98%HighStandard (Use for stable substrates)
Toluene / H2O (Biphasic)85%97%LowRecommended for unstable boronic acids
THF / H2O70%94%MediumAlternative if solubility is an issue
MeOH (Pure)40%60%Very HighAvoid (Promotes solvolysis)

References

  • Xu, G., et al. (2017). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. PMC. Retrieved from [Link]

  • Leow, D., et al. (2012). Activation of remote meta-C–H bonds assisted by an end-on template. Nature/NIH. Retrieved from [Link]

  • Li, G., et al. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template. PKU. Retrieved from [Link]

  • Brieflands. (2010). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for 4-aryl-4-oxobutanoic acids. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this class of compounds. Proper handling is critical to ensure experimental reproducibility, maintain compound integrity, and achieve accurate results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties and handling of 4-aryl-4-oxobutanoic acids.

Q1: What does it mean for a compound like 4-aryl-4-oxobutanoic acid to be "hygroscopic"?

A: Hygroscopic materials have a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1] The term "hygro" relates to moisture.[1] This can lead to both physical changes, such as clumping or caking, and chemical changes, like degradation or altered reactivity.[1][2] The presence of polar functional groups, like the carboxylic acid and ketone moieties in 4-aryl-4-oxobutanoic acids, contributes to this property.

Q2: Why is managing moisture so critical when working with these compounds?

A: Uncontrolled moisture absorption can severely compromise your experiments. The key impacts are:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations and reaction stoichiometry.

  • Altered Physical Properties: Moisture can cause the powder to clump or become a gummy paste, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: For active pharmaceutical ingredients (APIs), moisture can lead to hydrolysis or other degradation pathways, reducing potency and potentially forming harmful byproducts.[2]

  • Reaction Failures: In moisture-sensitive reactions, the absorbed water can quench reagents (e.g., organometallics) or alter catalytic pathways, leading to low yields or complete reaction failure.[3]

Q3: How can I determine if my specific batch of 4-aryl-4-oxobutanoic acid has absorbed significant moisture?

A: Visual inspection is the first step; look for clumping or a change from a free-flowing powder to a dense or sticky solid. However, for quantitative assessment, analytical methods are required. The most common techniques are:

  • Karl Fischer (KF) Titration: This is the gold standard for accurately determining water content, offering high precision and selectivity for water.[]

  • Thermogravimetric Analysis (TGA): This method measures the weight loss of a sample as it is heated, which can correspond to the loss of water.[5][6]

  • Spectroscopy (¹H NMR, FTIR): While not ideal for precise quantification, the presence of broad water peaks in ¹H NMR or characteristic O-H stretching bands in FTIR can indicate significant moisture content.[6]

Q4: Is it possible to dry a sample of 4-aryl-4-oxobutanoic acid that has already absorbed water?

A: Yes, it is often possible to remove absorbed moisture. A common laboratory method is to dry the compound under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point).[7] Gentle heating in a vacuum oven is a viable option.[8] However, preventing moisture uptake in the first place is always the best strategy.

Troubleshooting Guide: Experimental Issues & Solutions

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Observed Probable Cause(s) Related to Hygroscopicity Recommended Solutions & Explanations
Inconsistent Reaction Yields or Stalled Reactions 1. Stoichiometric Errors: The mass of your starting material is inflated by absorbed water, meaning you are adding less of the actual acid than intended. 2. Reagent Quenching: The absorbed water is reacting with and deactivating moisture-sensitive reagents (e.g., organolithiums, Grignards, strong bases).[3]1. Correct for Water Content: Use Karl Fischer titration to determine the exact water percentage. Adjust the mass of the acid accordingly for your reaction. 2. Dry the Reagent: Before use, dry the 4-aryl-4-oxobutanoic acid under high vacuum for several hours.[7] 3. Use an Inert Atmosphere: For highly sensitive reactions, weigh and dispense the material inside a glove box or glove bag to prevent moisture exposure.[3][9]
Physical Changes in Solid Material (Clumping, Caking, Deliquescence) Improper Storage: The compound has been exposed to ambient laboratory air, especially in humid environments, leading to significant water uptake.[1][9]1. Improve Storage Conditions: Store the compound in a desiccator over a strong drying agent (e.g., Drierite®, phosphorus pentoxide). Ensure the primary container is tightly sealed.[8][10] 2. Aliquot the Material: Upon receiving a new bottle, divide it into smaller, tightly sealed vials for daily use. This minimizes the exposure of the bulk material to air.[9]
Poor Peak Shape (Tailing) or Shifting Retention Times in RP-HPLC 1. On-Column Hydration: The compound may reversibly form hydrates in the aqueous mobile phase, leading to inconsistent interactions with the stationary phase.[11] 2. Sample Inconsistency: If the sample has absorbed water, its polarity and solubility in the injection solvent may be altered, affecting the injection profile.1. Control Mobile Phase pH: Buffer the mobile phase to a pH at least 1.5-2 units below the pKa of the carboxylic acid. This ensures the analyte is in a single, non-ionized form, improving peak shape.[12] 2. Use End-Capped Columns: Employ a high-quality, well-end-capped C18 column to minimize secondary interactions between the acidic analyte and residual silanol groups.[12] 3. Consistent Sample Preparation: Ensure the sample is fully dissolved and prepared consistently. If the solid is clumpy, it may not dissolve uniformly.
Inaccurate Analytical Data (NMR, Elemental Analysis) Presence of Water: The sample contains an unknown amount of water, which contributes to the analytical signal.1. For NMR: Use fresh, high-quality deuterated solvents with low water content. The presence of a large, broad water peak can obscure signals of interest. 2. For Elemental Analysis: The presence of water will lead to incorrect percentages of C, H, and N. The sample MUST be rigorously dried under high vacuum immediately before submission for analysis.
Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing issues that may be related to the hygroscopic nature of your compound.

G start Unexpected Experimental Result (e.g., Low Yield, Poor Peak Shape) check_physical Is the solid free-flowing or clumped? start->check_physical clumped Clumped/Sticky check_physical->clumped free_flowing Free-Flowing check_physical->free_flowing action_dry Dry compound under high vacuum. Re-run experiment. clumped->action_dry Moisture is likely present check_storage Review Storage Protocol: - Is it in a desiccator? - Is container sealed? clumped->check_storage action_karl_fischer Perform Karl Fischer (KF) Titration to Quantify Water free_flowing->action_karl_fischer Subtle moisture may still be present other_issues Problem Persists: Investigate other experimental parameters (reagents, temp, etc.) action_dry->other_issues If problem continues correct_mass Adjust starting material mass based on KF result. Re-run experiment. action_karl_fischer->correct_mass correct_mass->other_issues If problem continues improve_storage Improve storage. Use smaller aliquots. check_storage->improve_storage

Caption: Troubleshooting workflow for hygroscopicity-related issues.

Experimental Protocols & Best Practices

Adherence to strict protocols is essential for mitigating the effects of moisture.

Protocol 1: Storage and General Handling
  • Initial Receipt: Upon receiving a new container of a 4-aryl-4-oxobutanoic acid, inspect its physical state. Note if it is a free-flowing powder.

  • Primary Storage: Place the sealed container inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate). The desiccator should be placed in a cool, dry area.[10][13]

  • Aliquoting: To prevent repeated exposure of the bulk supply, it is highly recommended to aliquot the material into several smaller, single-use vials.[9] Perform this operation in a low-humidity environment if possible (e.g., a glove bag or on a dry day).

  • Sealing Vials: Use vials with tight-fitting caps, preferably with a PTFE liner. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Daily Use: When you need to use the compound, remove only the small aliquot vial from the desiccator. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Weighing a Hygroscopic Sample

The goal is to minimize the sample's exposure time to the atmosphere.[1][8]

  • Preparation: Place all necessary tools (spatulas, weigh paper/boat, vial) next to the analytical balance.

  • Tare: Place the weigh boat on the balance and tare the weight.

  • Dispense Quickly: Open the sample vial and quickly transfer an approximate amount of the solid to the weigh boat. Immediately reseal the sample vial.

  • Record Weight: Record the weight as quickly as possible once the reading stabilizes. Do not leave the hygroscopic powder sitting on the open balance.

  • Transfer: Immediately transfer the weighed solid to your reaction flask or dissolution solvent.

  • For High-Precision Applications: For moisture-sensitive reactions, weighing should be performed in an inert atmosphere glove box.[3] If a glove box is unavailable, pre-weighing the sealed vial, quickly dispensing the solid into the reaction flask under a flow of inert gas (e.g., Argon or Nitrogen), and then re-weighing the vial can be an effective strategy.

Workflow for Handling a New Batch

G start Receive New Batch of 4-Aryl-4-Oxobutanoic Acid inspect Visually Inspect Powder (Free-flowing? Clumped?) start->inspect kf_analysis Perform Karl Fischer Titration on a small sample to get initial % H₂O inspect->kf_analysis record Record % H₂O on Bottle Label and in Lab Notebook kf_analysis->record aliquot Aliquot Bulk Material into Smaller, Tightly Sealed Vials record->aliquot storage Store Aliquots and Bulk Container in a Desiccator aliquot->storage end Ready for Experimental Use storage->end

Caption: Standard workflow for processing a new batch of material.

References
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Hossain, A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]

  • Lim, Y. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Pirogov, A. V., et al. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. Molecules. [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). LinkedIn. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020, October 11). MDPI. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How do you confirm that our organic compound is a hydrate? (2014, May 31). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022, March 28). Atmospheric Chemistry and Physics. [Link]

  • Impact of environmental moisture on C3A polymorphs in the absence and presence of CaSO4 · 0·5 H2O. (n.d.). ResearchGate. [Link]

  • The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. (2001, November 15). PubMed. [Link]

  • Analytical Methods 1 Moisture Content Aoac 1999 Method. (n.d.). Mirante. [Link]

  • 4-Oxobutanoic acid. (n.d.). PubChem. [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2022, February 15). MDPI. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (n.d.). ResearchGate. [Link]

  • The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. (n.d.). PubMed. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]

  • Relative Humidity Impact on Organic New Particle Formation from Ozonolysis of α- and β-Pinene at Atmospherically Relevant Mixing Ratios. (2023, January 13). MDPI. [Link]

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Validation & Comparative

1H NMR spectrum of 4-Oxo-4-(3-thiomethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Oxo-4-(3-thiomethylphenyl)butyric acid

Introduction

4-Oxo-4-(3-thiomethylphenyl)butyric acid is a keto-carboxylic acid with potential applications in organic synthesis and medicinal chemistry. A thorough structural elucidation is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[1][2] This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Oxo-4-(3-thiomethylphenyl)butyric acid, offering a comparison with related structures and presenting supporting data for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Analysis

The structure of 4-Oxo-4-(3-thiomethylphenyl)butyric acid contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. The following is a detailed prediction of the chemical shifts (δ), multiplicities, and integration values for each proton signal.

Molecular Structure and Proton Environments

To facilitate the analysis, the protons in the molecule are labeled as follows:

Caption: Structure of 4-Oxo-4-(3-thiomethylphenyl)butyric acid with proton labeling.

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ha Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Hb Methylene (-CH₂-COOH)~2.7 - 2.9Triplet2H
Hc Methylene (-CO-CH₂-)~3.2 - 3.4Triplet2H
Hd Thiomethyl (-S-CH₃)~2.5Singlet3H
He, f, g, h Aromatic (Ar-H)~7.4 - 8.0Multiplets4H
Detailed Rationale for Predictions
  • Carboxylic Acid Proton (Ha): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the two oxygen atoms and potential hydrogen bonding. This results in a characteristic broad singlet at a very downfield chemical shift, typically between 10.0 and 13.0 ppm.

  • Methylene Protons of the Butyric Acid Chain (Hb and Hc):

    • The methylene protons adjacent to the carbonyl group (Hc) are deshielded by the electron-withdrawing nature of the ketone, and are expected to appear as a triplet around 3.2-3.4 ppm.

    • The methylene protons adjacent to the carboxylic acid group (Hb) are also deshielded, but to a lesser extent than Hc. Their signal is predicted to be a triplet around 2.7-2.9 ppm.

    • The triplet multiplicity for both Hb and Hc arises from spin-spin coupling with the adjacent methylene group (n+1 rule, where n=2).[3]

  • Thiomethyl Protons (Hd): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. The sulfur atom is moderately electronegative, leading to a predicted chemical shift of around 2.5 ppm.

  • Aromatic Protons (He, f, g, h): The four protons on the 1,3-disubstituted benzene ring are in different chemical environments and will produce a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm).[4] The electron-withdrawing keto group and the electron-donating thiomethyl group will influence their precise chemical shifts. The protons ortho to the keto group will be the most deshielded.

Comparison with Structurally Related Compounds

CompoundProton EnvironmentReported Chemical Shift (δ, ppm)Multiplicity
Butyric Acid -COOH11.92Broad Singlet
-CH₂-COOH2.31Triplet
-CH₂-CH₂-1.64Sextet
-CH₃0.95Triplet
4-Oxo-4-phenylbutyric acid Aromatic~7.4 - 8.0Multiplet
-CO-CH₂-~3.2Triplet
-CH₂-COOH~2.7Triplet
Methyl Phenyl Sulfide Aromatic~7.2 - 7.4Multiplet
-S-CH₃~2.5Singlet

The data from these related compounds strongly support the predicted chemical shifts for the functional groups in 4-Oxo-4-(3-thiomethylphenyl)butyric acid.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a primary tool for structure elucidation, a comprehensive characterization often involves other analytical methods.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For 4-Oxo-4-(3-thiomethylphenyl)butyric acid, one would expect to see 11 distinct signals corresponding to the 11 unique carbon atoms in the structure. The carbonyl carbons (ketone and carboxylic acid) would appear significantly downfield (>170 ppm).

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. For the target compound (C₁₁H₁₂O₃S), the expected molecular weight is approximately 224.28 g/mol .[5] The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of 4-Oxo-4-(3-thiomethylphenyl)butyric acid would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the C=O stretch of the ketone (~1680 cm⁻¹).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 4-Oxo-4-(3-thiomethylphenyl)butyric acid. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual peak should not overlap with the analyte signals.[6][7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.0 ppm as a reference.[6] d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds).

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the TMS signal at 0.0 ppm. d. Integrate the signals to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire Acquire Spectrum tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze and Assign integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 4-Oxo-4-(3-thiomethylphenyl)butyric acid is predicted to exhibit distinct signals corresponding to the carboxylic acid, methylene, thiomethyl, and aromatic protons. By understanding the expected chemical shifts and multiplicities, and by comparing with data from analogous compounds, researchers can confidently identify and characterize this molecule. The use of complementary techniques such as ¹³C NMR, MS, and IR spectroscopy will further validate the structural assignment.

References

  • Brown, D. (n.d.). 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 14). Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. Retrieved from [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of Regensburg. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). NMR: Novice Level, Spectrum 14. Retrieved from [Link]

Sources

C13 NMR shifts for 3-thiomethylphenyl carbonyl carbon

Comprehensive Guide to C NMR Shifts of the 3-Thiomethylphenyl Carbonyl Moiety

Executive Summary & Strategic Importance

In medicinal chemistry, the 3-thiomethylphenyl (3-methylsulfanylphenyl) group is a critical bioisostere for 3-methoxyphenyl rings, offering altered metabolic stability and lipophilicity while maintaining similar steric bulk. However, for structural elucidation, the carbonyl carbon attached to this moiety presents a unique challenge: its chemical shift is governed by a subtle interplay of inductive withdrawal and field effects , often lacking the strong resonance shielding seen in para-substituted analogs.

This guide provides researchers with a definitive comparison of the

Mechanistic Insight: The "Silent" Substituent Effect

To accurately interpret the NMR data, one must understand why the shift occurs. The sulfur atom in the meta position (3-position) relative to the carbonyl group creates a specific electronic environment.

  • Inductive Effect (

    
    ):  The SMe group is inductively electron-withdrawing (
    
    
    ). In the meta position, this effect dominates because resonance delocalization into the carbonyl is geometrically blocked.
  • The "Reverse" Substituent Effect: Unlike para-substituents, meta-electron withdrawers in aromatic carbonyl systems often cause a counter-intuitive shielding (upfield shift) or negligible change at the carbonyl carbon. This is attributed to

    
    -polarization mechanisms where the electron density of the carbonyl double bond is not depleted as expected.
    
  • Comparison with Oxygen: Sulfur is less electronegative than oxygen (2.58 vs 3.44). Consequently, the 3-SMe group exerts a weaker inductive pull than a 3-OMe group, resulting in a carbonyl shift that is often slightly downfield relative to the 3-OMe analog, but upfield relative to the unsubstituted phenyl ring.

Diagram 1: Electronic Flow & Shielding Logic

ElectronicEffectscluster_outcomeNet NMR OutcomeSMe3-SMe Group(Meta Position)RingPhenyl Ring(Pi System)SMe->RingInductive Withdrawal (-I)(Weak)SMe->RingResonance (+R)(Blocked to C=O)CarbonylCarbonyl Carbon(C=O)Ring->CarbonylPi-Polarization(Reverse Effect)ResultMinimal Shift Perturbation(± 0.5 - 1.5 ppm vs H)Carbonyl->Result

Caption: The 3-SMe group affects the carbonyl carbon primarily through weak induction and

Comparative Data Analysis

The following table synthesizes experimental data ranges for the 3-thiomethylphenyl carbonyl carbon compared to its direct structural alternatives. All values are reported in CDCl


Carbonyl Type3-SMe (Target)3-OMe (Bioisostere)4-SMe (Isomer)Unsubstituted (H)
Acetophenone (Ketone)197.5 – 198.2 ppm 197.8 – 198.5 ppm195.5 – 196.5 ppm198.1 ppm
Benzaldehyde (Aldehyde)191.0 – 192.5 ppm 191.5 – 192.8 ppm190.0 – 191.0 ppm192.4 ppm
Methyl Benzoate (Ester)166.2 – 167.0 ppm 166.5 – 167.2 ppm165.5 – 166.5 ppm167.1 ppm
Key Observations for Identification:
  • Isomer Distinction: The para-isomer (4-SMe) is significantly shielded (shifted upfield by ~2-3 ppm) due to direct resonance donation into the carbonyl. If your peak is <196 ppm (ketone), suspect the para isomer.

  • Bioisostere Overlap: The 3-SMe and 3-OMe carbonyl peaks are nearly indistinguishable by 1D NMR alone (

    
     ppm). Differentiation requires 2D NMR (see Protocol).
    
  • Solvent Effect: Switching from CDCl

    
     to DMSO-
    
    
    typically shifts carbonyl peaks downfield by 1-2 ppm due to hydrogen bonding with residual water or solvent dipoles.

Experimental Protocol: Self-Validating Assignment

Quaternary carbonyl carbons are notorious for low sensitivity and long relaxation times (

Step 1: Optimized Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds . Standard 1s delays reduce the signal intensity of quaternary carbons by up to 40%.

  • Spectral Width: Ensure the window covers 220 ppm.

  • Scans (NS): Minimum 1024 scans for <5 mg samples.

Step 2: The HMBC Triangulation Workflow

Do not rely on chemical shift tables alone. Validate the structure using Heteronuclear Multiple Bond Correlation (HMBC).[1]

The Logic:

  • Identify the S-Methyl protons (singlet,

    
     ppm).
    
  • Observe the HMBC correlation from S-Me protons to the C3 aromatic carbon (

    
     ppm).
    
  • From the C2 aromatic proton (singlet-like), look for a strong 3-bond correlation to the Carbonyl Carbon .

Diagram 2: Assignment Decision Tree

AssignmentWorkflowStartAcquire 1H & 13C NMRCheckShiftCheck Carbonyl Shift(>190 ppm for Ketone/Aldehyde)Start->CheckShiftIsParaIs Shift < 196 ppm?CheckShift->IsParaYesYesIsPara->YesNoNoIsPara->NoSuspectParaSuspect 4-SMe (Para)Resonance Shielding ActiveIsMetaShift ~197-198 ppm?IsMeta->YesHMBC_StepRun HMBC ExperimentTraceTrace S-Me (2.5 ppm) -> C3 (Ar)Trace H2 (Ar) -> C=OHMBC_Step->TraceConfirmCONFIRMED: 3-Thiomethylphenyl CarbonylTrace->ConfirmYes->SuspectParaYes->HMBC_StepNo->IsMeta

Caption: Decision tree for distinguishing the 3-thiomethyl regioisomer from para-isomers using chemical shift logic and HMBC validation.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (General Carbonyl Shift Ranges).
  • Hansen, P. E. (1981). "Carbon-13 NMR Substituent Chemical Shifts". Annual Reports on NMR Spectroscopy. Link

  • ChemicalBook. (2024). 13C NMR Spectra of Acetophenone Derivatives. Link (Data for 3-OMe analog).

  • National Institutes of Health (NIH). (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Link (SCS Additivity Rules).

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Impurities and Solvents. Link (Solvent referencing standards).

The Duality of the Carbonyl: Ketone vs. Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Carbonyl Stretch in the IR Spectrum of 4-Aryl-4-Oxobutyric Acids

For researchers and professionals in drug development and chemical sciences, Infrared (IR) spectroscopy is a cornerstone technique for functional group identification. The 4-aryl-4-oxobutyric acid scaffold is a common structural motif in medicinal chemistry, and understanding its spectral characteristics is crucial for synthesis confirmation and structural elucidation. This guide provides a detailed analysis of the carbonyl (C=O) stretching frequencies in these molecules, comparing them with relevant alternatives to provide a clear, data-supported perspective.

The defining feature of a 4-aryl-4-oxobutyric acid in an IR spectrum is the presence of two distinct carbonyl groups: an aryl ketone and a carboxylic acid. Their respective C=O stretching vibrations appear in a characteristic region of the spectrum (typically 1800-1650 cm⁻¹), but their precise wavenumbers are dictated by their unique chemical environments.[1][2]

  • Aryl Ketone Carbonyl: The ketone's C=O group is directly attached to an aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond, slightly reducing its double-bond character.[3][4][5] This weakening of the bond lowers its stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[1][4] Therefore, the aryl ketone stretch is anticipated to appear in the 1685-1666 cm⁻¹ range.[6]

  • Carboxylic Acid Carbonyl: In the solid state or as a pure liquid, carboxylic acids predominantly exist as stable hydrogen-bonded dimers.[7][8][9] This strong intermolecular hydrogen bonding significantly weakens the C=O bond, causing its absorption to shift to a lower frequency than that of a non-hydrogen-bonded (monomeric) acid.[10][11] This results in a strong, often broad, absorption band in the 1720-1705 cm⁻¹ region.[10] This dimerization is also responsible for the exceptionally broad O-H stretching band that is a hallmark of carboxylic acids, typically spanning from 3300 to 2500 cm⁻¹.[7][8]

The interplay of these two distinct carbonyl absorptions provides a unique spectral fingerprint for this class of compounds.

Comparative Analysis of Carbonyl Stretching Frequencies

To fully appreciate the spectral features of a 4-aryl-4-oxobutyric acid, it is instructive to compare its expected IR absorptions with those of structurally related molecules. The following table summarizes these differences, providing a framework for spectral interpretation.

CompoundStructureKey Structural Feature(s)Expected Aryl Ketone C=O (cm⁻¹)Expected Carboxylic Acid C=O (cm⁻¹)
4-Phenyl-4-oxobutyric acid 4-Aryl-4-oxobutyric AcidAryl ketone (conjugated), Carboxylic acid (dimerized)~1685~1710 (broad)
Acetophenone Aryl Ketone (Alternative)Only a conjugated aryl ketone~1686[1]N/A
Butyric Acid Aliphatic Carboxylic Acid (Alternative)Only a dimerized aliphatic carboxylic acidN/A~1710 (broad)[8]
4-Phenylbutyric Acid Non-conjugated analogue (Alternative)Carboxylic acid, but no ketone. Phenyl group is not conjugated with C=O.N/A~1710 (broad)
2-Heptanone Aliphatic Ketone (Alternative)Non-conjugated (saturated) ketone~1715[4]N/A

This comparison highlights how the combination of conjugation and dimerization in 4-aryl-4-oxobutyric acids leads to two distinct and predictable carbonyl bands, setting them apart from simpler ketones and acids.

The Influence of Aryl Substituents

The electronic nature of substituents on the aromatic ring can further modulate the frequency of the aryl ketone's carbonyl stretch.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase electron density in the ring, enhancing conjugation with the carbonyl group. This further weakens the C=O bond and shifts its absorption to a lower wavenumber (a red shift).

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease electron density in the ring, reducing the effect of conjugation. This results in a stronger C=O bond and a shift to a higher wavenumber (a blue shift).

These shifts are often predictable and can be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects transmitted through the aromatic system.[12]

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum is foundational to this analysis. The following protocol details the standard potassium bromide (KBr) pellet method for solid samples.

Objective: To prepare a solid sample of a 4-aryl-4-oxobutyric acid for analysis by transmission IR spectroscopy.

Materials:

  • 4-Aryl-4-oxobutyric acid sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr under a heat lamp or in a drying oven (at ~110°C) for 2-4 hours to remove any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator.

  • Grinding: Place ~1-2 mg of the 4-aryl-4-oxobutyric acid sample and ~200 mg of the dried KBr into the agate mortar.

  • Mixing & Pulverizing: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

  • Loading the Die: Transfer a portion of the powdered mixture into the collar of the pellet-pressing die and level the surface.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to flow and encapsulate the sample in a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Alternative Method: Attenuated Total Reflectance (ATR) Modern FTIR spectrometers are often equipped with an ATR accessory, which simplifies sample analysis. A small amount of the solid sample is simply placed on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. The IR beam is then directed through the crystal, and the spectrum is recorded. This method is non-destructive and requires minimal sample preparation.

Visualizing Key Structural and Workflow Concepts

To better illustrate the molecular features and the analytical process, the following diagrams are provided.

Caption: Key IR-active functional groups in 4-aryl-4-oxobutyric acid.

Workflow for IR Spectral Analysis start Start: Solid Sample prep Sample Preparation (KBr Pellet or ATR) start->prep acquire Acquire Spectrum (FTIR Spectrometer) prep->acquire process Data Processing (Background Subtraction) acquire->process analyze Spectral Analysis process->analyze identify Identify Key Bands: - Broad O-H (3300-2500 cm⁻¹) - Acid C=O (~1710 cm⁻¹) - Ketone C=O (~1685 cm⁻¹) analyze->identify compare Compare with Reference Spectra & Known Compounds analyze->compare end Conclusion: Structure Confirmed identify->end compare->end

Caption: Standard workflow for sample analysis using FTIR spectroscopy.

References

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). S.P.C.M.C. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • The Effect of Conjugation on the Carbonyl Stretching Frequency. (2018, September 20). Organic Chemistry. Retrieved from [Link]

  • Hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]

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Comparative Guide: Mass Spectrometry Fragmentation of Thiomethyl Butyric Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Thiomethyl Butyric Acid Content Type: Publish Comparison Guide

Executive Summary

Thiomethyl butyric acids (TMBAs) are critical analytes in two distinct fields: flavor chemistry (where they contribute to cheese and fruit profiles) and methionine metabolism (as biomarkers for metabolic flux).[1] The structural isomers—2-(methylthio)butyric acid , 3-(methylthio)butyric acid , and 4-(methylthio)butyric acid —exhibit distinct mass spectrometric behaviors due to the position of the sulfur atom relative to the carboxyl group.

This guide objectively compares the fragmentation patterns of these isomers under Electron Ionization (EI) and Electrospray Ionization (ESI), providing experimental protocols for their differentiation.[1]

Comparative Analysis: Isomeric Fragmentation Patterns

The core challenge in analyzing TMBAs is distinguishing the specific isomer.[1] Under standard GC-MS (EI, 70 eV) conditions, the position of the methylthio group (


) dictates the dominant fragmentation pathway.
Table 1: Diagnostic Ion Comparison (EI, Methyl Ester Derivatives)

Data based on standard 70 eV EI spectra of methyl ester derivatives.

Feature2-(Methylthio)butyrate 3-(Methylthio)butyrate 4-(Methylthio)butyrate
Structure

-substituted

-substituted

-substituted
Base Peak (100%) m/z 75 m/z 101 m/z 61
Molecular Ion (

)
Weak / AbsentWeakWeak (m/z 148)
Key Mechanism

-Cleavage (loss of COOMe)

-Cleavage / McLafferty
Formation of Thionium Ion
Diagnostic Loss

(Carbomethoxy)

(Thiomethyl)

(Loss of

)
Deep Dive: Fragmentation Mechanics
A. 4-(Methylthio)butyric Acid (The "Gamma" Isomer)

This is the most common biological isomer (methionine metabolite).[1]

  • Mechanism: The sulfur atom at the

    
    -position facilitates a specific cleavage. The bond between C2 and C3 breaks, or the C3-C4 bond breaks, driven by the stability of the sulfur cation.
    
  • Dominant Ion (m/z 61): The formation of the methylated thioformaldehyde cation (

    
    ) is energetically favored. This ion (m/z 61) is the "fingerprint" of a terminal methylthio group.[1]
    
B. 2-(Methylthio)butyric Acid (The "Alpha" Isomer)[1]
  • Mechanism: Cleavage occurs at the bond between the

    
    -carbon and the carbonyl carbon.
    
  • Dominant Ion (m/z 75): Loss of the methoxycarbonyl group (

    
    , 59 Da) leaves the stable 
    
    
    
    -thionium ion:
    
    
    .
C. 3-(Methylthio)butyric Acid (The "Beta" Isomer)
  • Mechanism: This isomer often undergoes

    
    -cleavage relative to the sulfur, or loss of the thiomethyl radical.
    
  • Dominant Ion (m/z 89/101): Fragmentation is more complex, often showing ions resulting from the loss of the side chain or McLafferty-like rearrangements involving the sulfur.

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the distinct fragmentation pathways for the 4-isomer (Gamma) versus the 2-isomer (Alpha), highlighting why they produce different base peaks.

FragmentationPathways cluster_legend Key M_4 4-(Methylthio)butyrate (Precursor) Ion_61 m/z 61 [CH3-S=CH2]+ M_4->Ion_61 Gamma-Cleavage (Stabilized by S) Neutral_4 Neutral Loss (CH2COOMe) M_4->Neutral_4 M_2 2-(Methylthio)butyrate (Precursor) Ion_75 m/z 75 [CH3CH2-CH-SMe]+ M_2->Ion_75 Alpha-Cleavage (Loss of Ester) Neutral_2 Neutral Loss (COOMe) M_2->Neutral_2 Blue: 4-Isomer Pathway Blue: 4-Isomer Pathway Red: 2-Isomer Pathway Red: 2-Isomer Pathway

Caption: Mechanistic divergence of 4-MTBA (yielding m/z 61) and 2-MTBA (yielding m/z 75) under Electron Ionization.

Method Selection: GC-MS vs. LC-MS

Choosing the right platform depends on your sensitivity needs and matrix complexity.[1]

Comparison of Analytical Platforms
ParameterGC-MS (Electron Ionization) LC-MS/MS (Electrospray)
Analyte State Derivatized (Methyl/TMS Ester)Native (Free Acid)
Selectivity High (Isomer-specific fragmentation)Moderate (Isobaric interference common)
Sensitivity Good (ng/mL range)Excellent (pg/mL range)
Primary Ion Fragment Ions (m/z 61, 75, 101)Pseudomolecular Ion

(m/z 149)
Best For Structural Identification & Flavor ProfilingHigh-Throughput Quantitation (Biofluids)

Expert Insight: For de novo identification of thiomethyl isomers in food matrices, GC-MS is superior because the EI spectra provide structural fingerprints. For targeted quantification of 4-MTBA in plasma (methionine tracking), LC-MS/MS in Negative Mode (MRM) is preferred due to speed and lack of derivatization.

Experimental Protocols

Protocol A: GC-MS Identification (Derivatization Method)

Best for distinguishing isomers in complex mixtures.

  • Extraction: Acidify sample (pH 2) with HCl. Extract into Ethyl Acetate (

    
     volume).[1] Dry over 
    
    
    
    .[1]
  • Derivatization:

    • Evaporate solvent under

      
      .[1]
      
    • Add 100

      
      L 
      
      
      
      -Methanol (14%).[1]
    • Incubate at 60°C for 30 mins.

    • Extract methyl esters into Hexane.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Carrier: Helium at 1 mL/min.

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      250°C.
  • MS Parameters:

    • Source: EI (70 eV).[1]

    • Scan Range: m/z 40–250.[1]

    • Target Ions: Monitor m/z 61, 75, 101, 148.[1]

Protocol B: LC-MS/MS Quantitation (Direct Method)

Best for high-sensitivity biological monitoring.

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge at 10,000g.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 8 mins.

  • MS Parameters (ESI Negative):

    • Precursor: m/z 149.0 (

      
      ).
      
    • Product Ions (MRM):

      • 
         (Loss of 
        
        
        
        , Quantifier).
      • 
         (Qualifier).[1]
        
    • Collision Energy: 15–25 eV (optimize for specific instrument).[1]

References

  • NIST Mass Spectrometry Data Center. "Methyl 4-(methylthio)butyrate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Chin, H.W.[1] & Lindsay, R.C. "Volatile Sulfur Compounds in Cheese."[1] Journal of Food Composition and Analysis. [Link]

  • Doc Brown's Chemistry. "Mass Spectrum of Butanoic Acid and Derivatives." Advanced Organic Chemistry Notes. [Link]

Sources

A Researcher's Guide to Distinguishing Meta and Para Isomers by ¹H NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and chemical synthesis, the precise structural characterization of molecules is non-negotiable. Positional isomers, such as meta and para substituted benzene derivatives, can exhibit vastly different pharmacological and physical properties. While techniques like chromatography can separate these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive and non-destructive method for their identification. This guide provides an in-depth comparison of how to distinguish meta and para isomers by leveraging the nuanced information embedded in proton (¹H) NMR coupling constants.

The Foundational Principle: Through-Bond Spin-Spin Coupling

The key to differentiating these isomers lies in understanding spin-spin coupling, or J-coupling. This phenomenon is an indirect interaction between the magnetic moments of two nuclei, mediated by the bonding electrons connecting them.[1][2] A critical aspect of J-coupling is that its magnitude generally decreases as the number of bonds separating the coupled nuclei increases.[2][3]

In a disubstituted benzene ring, we can classify the relationship between the remaining protons based on the number of bonds that separate them:

  • Ortho (³J_HH_): Protons on adjacent carbons (three bonds apart).

  • Meta (⁴J_HH_): Protons separated by one carbon (four bonds apart).

  • Para (⁵J_HH_): Protons on opposite sides of the ring (five bonds apart).

The distinct number of bonds for each relationship leads to predictably different and measurable coupling constants, which is the cornerstone of this analytical approach.

Caption: Through-bond paths for ortho, meta, and para protons.

Comparative Analysis: Meta vs. Para Splitting Patterns

The most reliable distinction between meta and para isomers comes from the magnitude of the observed coupling constants in the aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum.

Para-Disubstituted Isomers

Due to the C2 axis of symmetry often present in para-disubstituted compounds (especially with identical or electronically similar substituents), the ¹H NMR spectrum is typically simplified.[4][5] The four aromatic protons are chemically equivalent in pairs, leading to a characteristic pattern.

  • Expected Splitting Pattern: Often appears as two distinct doublets, which is technically an AA'BB' system.[4] Each doublet arises from the coupling of a proton to its single ortho neighbor.

  • Key Coupling Constant: The splitting observed in these doublets is the ortho-coupling (³J_ortho_) , which has a typical magnitude of 7–9 Hz .[6][7]

  • The "Missing" Coupling: The para-coupling (⁵J_para_) across five bonds is exceedingly small, typically <1 Hz , and is therefore rarely resolved.[6][7]

Meta-Disubstituted Isomers

Meta isomers lack the plane of symmetry seen in their para counterparts. This results in four unique aromatic protons, leading to a more complex spectrum.

  • Expected Splitting Pattern: The patterns are more varied. A proton might appear as a doublet of doublets (dd) if it's coupled to one ortho and one meta proton, or even a triplet of doublets (td). A key feature can be a proton with only meta couplings, which may appear as a narrow triplet or a doublet.

  • Key Coupling Constants: Protons in a meta-substituted ring can display both ortho-coupling (³J_ortho_ ≈ 7–9 Hz) and the highly diagnostic meta-coupling (⁴J_meta_) . This four-bond coupling is consistently in the range of 2–3 Hz .[6][7][8]

The definitive evidence for a meta-substituted ring is the observation of this small, but clearly resolvable, 2-3 Hz coupling.

Data Summary: A Head-to-Head Comparison

FeaturePara IsomerMeta Isomer
Symmetry Often possesses a C2 axis of symmetryAsymmetrical
Typical Pattern Two doublets (AA'BB' system)More complex (e.g., dd, td, s)
Ortho Coupling (³J) 7–9 Hz (typically observed)7–9 Hz (if adjacent protons exist)
Meta Coupling (⁴J) Not applicable2–3 Hz (the key diagnostic coupling)
Para Coupling (⁵J) <1 Hz (usually not resolved)Not applicable

A Self-Validating Protocol for High-Resolution ¹H NMR

To reliably resolve the small differences in coupling constants, particularly the crucial ⁴J_meta_, the quality of the NMR data is paramount. Adhering to a rigorous experimental protocol is a self-validating system for trustworthy results.

Part A: Sample Preparation
  • Purity and Mass: Begin with a sample purified by chromatography or recrystallization. Weigh approximately 1-5 mg of the compound.[9]

  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Ensure the sample is fully dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened peaks that obscure small couplings.[9]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

Part B: NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better spectral dispersion.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp lineshapes necessary to resolve small J-couplings.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all proton signals, typically from -1 to 13 ppm.

    • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure high digital resolution in the resulting spectrum.

    • Relaxation Delay (D1): Employ a relaxation delay of 1-2 seconds to allow for adequate spin relaxation between scans.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a high signal-to-noise ratio (S/N > 100:1).

Part C: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction.

  • Coupling Constant Measurement: Zoom into the aromatic region of the spectrum. Use the spectrometer software to measure the peak-to-peak separation within a multiplet. This distance, measured in Hertz (Hz), is the coupling constant (J). For a doublet of doublets, two different J values will be measured.

Decision Workflow for Isomer Identification

The analysis of the acquired spectrum can be streamlined into a logical workflow.

start Acquire High-Resolution ¹H NMR Spectrum analyze Analyze Aromatic Region (δ 6.5-8.5 ppm) start->analyze decision Are there observable couplings of 2-3 Hz? analyze->decision meta Conclusion: Meta Isomer (Presence of ⁴J_meta_) decision->meta  Yes para_check Are the dominant couplings in the 7-9 Hz range? decision->para_check  No para Conclusion: Para Isomer (Dominant ³J_ortho_) para_check->para  Yes re_evaluate Re-evaluate Spectrum: - Check for ortho isomer - Complex splitting - Re-shim & re-acquire para_check->re_evaluate  No

Caption: Workflow for distinguishing meta and para isomers via ¹H NMR.

Conclusion

The differentiation of meta and para isomers is a common challenge in chemical research and development. By understanding the fundamental principles of spin-spin coupling and adhering to a high-quality experimental protocol, ¹H NMR spectroscopy provides an unequivocal solution. The presence of a characteristic ⁴J coupling constant in the 2–3 Hz range is a definitive marker for a meta-substituted aromatic ring, while a simpler pattern dominated by a larger 7–9 Hz ³J coupling strongly indicates a para-substituted isomer. This method, grounded in the predictable nature of through-bond interactions, remains an indispensable tool for rigorous structural elucidation.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics. Available at: [Link]

  • Reich, H. J. (2020). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts. (2024). Complex Coupling. Available at: [Link]

  • Govil, G. (1965). Proton spin-spin interactions in m -disubstituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • JOVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Reich, H. J. (2020). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Karplus equation. Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • ACS Publications. (2011). Unprecedented Ultra-High-Resolution Hydroxy Group 1H NMR Spectroscopic Analysis of Plant Extracts. Journal of Natural Products. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Miller, J.P. (n.d.). Karplus Equations. Anthracycline. Available at: [Link]

  • ACS Publications. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. Available at: [Link]

  • Chem.ucla.edu. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Wikipedia. (n.d.). J-coupling. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Available at: [Link]

  • Weizmann Institute of Science. (n.d.). J-Coupling. Available at: [Link]

  • OENO One. (2023). 1H-NMR metabolomics for wine screening and analysis. Available at: [Link]

  • Royal Society of Chemistry. (1982). Accurate determination of small nuclear magnetic resonance coupling constants from decoupling experiments. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Oxo-4-(3-thiomethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Oxo-4-(3-thiomethylphenyl)butyric acid. As a molecule incorporating a keto group, a carboxylic acid, and a thioether moiety, its analysis presents unique challenges and opportunities for methodological optimization. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound and its structural analogs.

Introduction to the Analyte and its Chromatographic Challenges

4-Oxo-4-(3-thiomethylphenyl)butyric acid is a substituted aromatic keto-acid. Its structure suggests moderate polarity, with the carboxylic acid group being ionizable and the thioether and ketone functionalities offering sites for specific interactions. The primary analytical challenges include:

  • UV-Vis Absorbance: The phenyl ring provides a chromophore, but its molar absorptivity may not be sufficient for trace-level quantification without optimization of the detection wavelength.

  • pH-Dependent Retention: The carboxylic acid moiety (with an estimated pKa around 4-5) means that the mobile phase pH will critically influence the compound's ionization state and, consequently, its retention time in reversed-phase chromatography.

  • Potential for Oxidation: Thioether groups can be susceptible to oxidation, potentially forming sulfoxides or sulfones. This necessitates care during sample preparation and analysis to ensure the integrity of the analyte.

This guide will compare four distinct HPLC-based approaches, providing the theoretical basis for each, detailed experimental protocols, and a discussion of their respective advantages and limitations.

Comparative Analysis of HPLC Methodologies

The selection of an optimal HPLC method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. We will compare Reversed-Phase HPLC with UV and Mass Spectrometric detection, as well as more specialized techniques involving Electrochemical and Fluorescence detection.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the most conventional and accessible approach for the analysis of aromatic compounds. The method relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Expertise & Experience: The key to success with this method is controlling the ionization of the carboxylic acid. An acidic mobile phase (pH < 3) will fully protonate the carboxyl group, rendering the molecule less polar and increasing its retention time. This typically results in sharper, more symmetrical peaks. Phosphoric acid or formic acid are common mobile phase modifiers for this purpose.[1] Based on the structure, a starting point for detection would be around 254 nm, corresponding to the aromatic ring's absorbance.

  • Trustworthiness: This protocol is self-validating through systematic evaluation of mobile phase pH, organic modifier concentration, and column temperature. System suitability tests (e.g., peak symmetry, theoretical plates) must be established to ensure method robustness.

Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS)

For applications requiring higher sensitivity and selectivity, coupling HPLC with a mass spectrometer is the gold standard. This is particularly useful for analyzing complex matrices or for metabolite identification studies.

  • Expertise & Experience: The principles of reversed-phase separation remain the same, but the mobile phase must be compatible with the MS ion source (e.g., electrospray ionization - ESI). Volatile buffers like ammonium acetate or ammonium formate are used instead of non-volatile phosphates.[2] The compound is expected to ionize well in negative ion mode ESI due to the deprotonation of the carboxylic acid.

  • Trustworthiness: The unparalleled selectivity of MS detection, especially with high-resolution instruments or in tandem MS (MS/MS) mode, provides a very high degree of confidence in analyte identification and quantification.[3] An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to ensure the highest accuracy.

HPLC with Pulsed Electrochemical Detection (HPLC-PED)

Given the presence of a thioether group, HPLC with electrochemical detection offers a highly sensitive and selective alternative, particularly if the compound's UV absorbance is low.

  • Expertise & Experience: This technique exploits the electrochemical activity of the sulfur atom. The thioether can be oxidized at a gold or platinum electrode surface at a specific applied potential. Pulsed Electrochemical Detection (PED) is often used for sulfur-containing compounds to maintain electrode activity and provide sensitive detection.[4][5] This method is less common than UV or MS but can be exceptionally powerful for this class of compounds.

  • Trustworthiness: The selectivity of PED for electroactive species like thioethers can significantly simplify chromatograms by eliminating interferences from non-electroactive matrix components.[5] Method validation would involve optimizing the potential waveform (a series of potentials for oxidation, desorption, and cleaning) to maximize the signal-to-noise ratio for the target analyte.

HPLC with Pre-column Derivatization and Fluorescence Detection

To significantly enhance sensitivity, the keto or carboxylic acid group can be chemically modified (derivatized) with a fluorescent tag prior to HPLC analysis.

  • Expertise & Experience: While the thioether itself is not a target for common derivatization, the keto group can be targeted. Reagents like o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent quinoxalinol derivatives.[3][6] Although the target analyte is a γ-keto acid, similar derivatization strategies targeting the ketone could be explored. Alternatively, the carboxylic acid could be derivatized. This approach adds a step to sample preparation but can lower detection limits by several orders of magnitude.

  • Trustworthiness: The success of this method hinges on the derivatization reaction being reproducible, specific, and complete. A well-developed derivatization protocol, including optimization of reaction time, temperature, and reagent concentration, is critical for a robust and trustworthy assay.[7]

Data Presentation: Comparison of Methodologies

Parameter RP-HPLC-UV RP-HPLC-MS HPLC-PED HPLC with Fluorescence Derivatization
Principle Partitioning on C18, UV AbsorbancePartitioning on C18, Mass-to-charge ratioElectrochemical oxidation of thioetherCovalent labeling with a fluorescent tag
Primary Target Aromatic RingMolecular IonThioether GroupKeto or Carboxyl Group
Typical Sensitivity ng-µg on columnpg-ng on columnpg-ng on columnfg-pg on column
Selectivity ModerateVery HighHighHigh (depends on derivatization)
Mobile Phase Flexible (e.g., phosphate buffers)Restricted to volatile buffers (e.g., formate, acetate)Requires conductive mobile phaseDependent on separation of derivative
Key Advantage Simplicity, accessibilityDefinitive identification, high selectivityHigh sensitivity for thio-compoundsExceptional sensitivity
Key Limitation Moderate sensitivity, potential interferencesHigher instrument cost and complexitySpecialized detector, electrode fouling potentialAdditional sample prep, reaction optimization required

Experimental Protocols

Protocol 1: General RP-HPLC-UV Method
  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water.

Protocol 2: General RP-HPLC-MS Method
  • Chromatographic System: HPLC coupled to a Mass Spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate).[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.

  • MS Detection: ESI in Negative Ion Mode. Monitor for the [M-H]⁻ ion (m/z 223.06).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions.

Visualization of Analytical Workflows

HPLC_Workflows cluster_UV RP-HPLC-UV Workflow cluster_MS RP-HPLC-MS Workflow cluster_Deriv HPLC-Fluorescence Workflow UV_Sample Sample in ACN/H2O UV_Inject Inject on C18 UV_Sample->UV_Inject UV_Detect UV Detection (254 nm) UV_Inject->UV_Detect UV_Result Chromatogram (Retention Time) UV_Detect->UV_Result MS_Sample Sample in Mobile Phase A MS_Inject Inject on C18 MS_Sample->MS_Inject MS_Detect ESI-MS Detection (m/z 223.06) MS_Inject->MS_Detect MS_Result Mass Chromatogram (RT + m/z) MS_Detect->MS_Result Deriv_Sample Sample Deriv_React Derivatize with Fluorescent Tag Deriv_Sample->Deriv_React Deriv_Inject Inject on C18 Deriv_React->Deriv_Inject Deriv_Detect Fluorescence Detection Deriv_Inject->Deriv_Detect Deriv_Result High-Sensitivity Chromatogram Deriv_Detect->Deriv_Result

Caption: Comparative workflows for HPLC analysis of 4-Oxo-4-(3-thiomethylphenyl)butyric acid.

Conclusion and Recommendations

While a specific retention time for 4-Oxo-4-(3-thiomethylphenyl)butyric acid is not pre-ordained and will be method-dependent, a robust analytical procedure can be readily developed.

  • For routine analysis and purity assessment: RP-HPLC-UV is the recommended starting point due to its simplicity and robustness. The key is to use an acidic mobile phase to ensure good peak shape.

  • For trace-level quantification or analysis in complex matrices: RP-HPLC-MS is the superior choice, offering unmatched selectivity and sensitivity.

  • For applications requiring the highest sensitivity for this specific class of thioether compounds: HPLC-PED is a powerful, albeit more specialized, alternative that should be considered.

  • When sub-picogram detection limits are necessary: HPLC with fluorescence derivatization is a viable, though more labor-intensive, option.

The final choice of method will depend on the specific analytical goals, available instrumentation, and the required throughput. The protocols and comparisons provided herein offer a solid foundation for any researcher to successfully develop and validate a method for the analysis of 4-Oxo-4-(3-thiomethylphenyl)butyric acid.

References

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. 6

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. 2

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC. 3

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate.

  • High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed.

  • Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Ovid. 4

  • HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. ResearchGate.

  • Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Academia.edu. 5

  • Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. ResearchGate.

  • Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis. Benchchem.

  • Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. SIELC Technologies.

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Technical Guide: UV-Vis Absorption Maxima of 3-Thiomethyl Benzoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima for 3-Thiomethyl Benzoyl Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-thiomethyl benzoyl moiety (also known as 3-(methylthio)benzoyl) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for 3-methoxy derivatives to modulate lipophilicity and metabolic stability. Unlike its para-substituted counterparts, the meta-positioning of the thiomethyl group interrupts direct resonance conjugation with the carbonyl center, resulting in a distinct spectroscopic signature.

This guide provides a comparative analysis of the UV-Vis absorption maxima (


) for 3-thiomethyl benzoyl derivatives. It contrasts these values with positional isomers and oxygen-based analogues to aid in structural verification and purity assessment.

Electronic Structure & Chromophore Analysis

To interpret the UV-Vis spectrum of 3-thiomethyl benzoyl derivatives, one must deconstruct the electronic transitions involved. The spectrum is not merely a sum of its parts but a result of the perturbation of the benzoyl chromophore by the sulfur auxochrome.

The Chromophores
  • Benzoyl Core: Characterized by a strong

    
     transition (K-band) typically around 230 nm and a weaker, symmetry-forbidden 
    
    
    
    transition (R-band) near 270–280 nm.
  • Thiomethyl (SMe) Auxochrome: Sulfur possesses two lone pairs (

    
    ). The interaction of these non-bonding electrons with the aromatic 
    
    
    
    -system (
    
    
    ) typically introduces a bathochromic (red) shift compared to unsubstituted benzene.
The Meta-Substitution Effect
  • Para (4-position): Allows direct "through-conjugation" between the electron-donating sulfur and the electron-withdrawing carbonyl. This results in a massive bathochromic shift and hyperchromic effect (increased intensity).

  • Meta (3-position): The resonance pathway is disrupted. The sulfur atom cannot donate electrons directly to the carbonyl oxygen via the ring system. Consequently, the UV spectrum of the 3-isomer retains more "fine structure" resembling the superposition of thioanisole and benzoic acid spectra, rather than a single coalesced charge-transfer band.

Visualization: Electronic Interaction Pathway

ElectronicInteraction cluster_legend Meta-Substitution Disconnect S_LP Sulfur Lone Pair (n) Ring_Pi Benzene Ring (π) S_LP->Ring_Pi Strong Overlap (Auxochrome) Carbonyl_Pi Carbonyl (π*) Ring_Pi->Carbonyl_Pi Inductive/Weak Resonance (Meta) Note No direct resonance between S and C=O

Figure 1: Electronic interaction flow in 3-thiomethyl benzoyl derivatives. Note the dashed line indicating interrupted conjugation at the meta position.

Comparative Spectral Data

The following data consolidates experimental observations and theoretical predictions based on substituent additivity rules (Scott’s Rules) and analogue comparisons.

Table 1: UV-Vis Absorption Maxima Comparison (Solvent: Methanol)
Compound ClassStructurePrimary

(nm) (

)
Secondary

(nm) (

)
Electronic Character
3-Thiomethyl Benzoyl m-MeS-Ph-CO-R 252 – 258 290 – 305 Localized excitation; Inductive effect dominant
4-Thiomethyl Benzoylp-MeS-Ph-CO-R285 – 295> 310 (merged)Strong Intramolecular Charge Transfer (ICT)
3-Methoxy Benzoylm-MeO-Ph-CO-R230 – 235280 – 290O vs S: Oxygen has better overlap but higher electronegativity
Unsubstituted BenzoylPh-CO-R228 – 230272 – 274Baseline chromophore
Key Observations for Researchers:
  • The "Sulfur Shift": Replacing a 3-methoxy group with a 3-thiomethyl group typically causes a +20 nm bathochromic shift in the primary band. This is due to the higher energy of the sulfur 3p orbitals compared to oxygen 2p orbitals, narrowing the HOMO-LUMO gap.

  • Isomer Differentiation: You can distinguish the 3-isomer from the 4-isomer by the absence of the intense charge-transfer band near 290 nm. The 3-isomer will show two distinct regions (mid-UV and near-UV), whereas the 4-isomer often shows one broad, intense envelope.

Solvatochromism & Environmental Effects

The position of the absorption maxima is sensitive to solvent polarity.[1]

  • Polar Protic Solvents (MeOH, EtOH):

    • Effect: Hypsochromic (Blue) shift of the

      
       band (Secondary).
      
    • Mechanism: Hydrogen bonding stabilizes the ground state lone pair of the carbonyl and sulfur, increasing the energy required for excitation.

  • Non-Polar Solvents (Hexane, Cyclohexane):

    • Effect: Bathochromic (Red) shift of the

      
       band.
      
    • Utility: Use non-polar solvents if you need to resolve the weak secondary band (~300 nm) from the tail of the primary band.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Reagents & Equipment[2][3][4]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).

  • Standard: 3-(Methylthio)benzoic acid (purity >98%).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10 mg of the derivative into a 100 mL volumetric flask.

    • Dissolve in MeOH to create a

      
       stock.
      
    • Validation: Sonicate for 2 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring at multiple concentrations confirms Beer-Lambert law adherence and rules out aggregation artifacts.

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm).

    • Acceptance Criteria: Baseline absorbance must be

      
       AU.
      
  • Acquisition:

    • Scan speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

    • Record spectra for all three concentrations.

Workflow Visualization

ExperimentalWorkflow Prep Sample Prep (Stock in MeOH) Baseline Baseline Correction (Pure Solvent) Prep->Baseline Scan Spectral Scan (200-400 nm) Baseline->Scan Validation Linearity Check (Beer's Law) Scan->Validation Validation->Prep If R² < 0.99

Figure 2: Validated workflow for UV-Vis data acquisition. The feedback loop ensures concentration accuracy.

References

  • TCI Chemicals. Product Specification: 3-(Methylthio)benzoic Acid (CAS 825-99-0).[2] Retrieved from .

  • NIST Chemistry WebBook. UV-Vis Data for Benzoic Acid and Methoxy Derivatives. National Institute of Standards and Technology.[3][4] Retrieved from .[3]

  • Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press. (Foundational text for substituent additivity rules).
  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Source for thio- vs oxy- auxochrome comparisons).
  • BenchChem. Spectroscopic Analysis of Thio-substituted Benzoic Acids. Retrieved from .

Sources

A Senior Scientist's Guide to Elemental Analysis of C₁₁H₁₂O₃S

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of a compound is non-negotiable. Elemental analysis serves as a foundational technique, providing a quantitative measure of a substance's elemental composition. This guide offers an in-depth exploration of the elemental analysis of C₁₁H₁₂O₃S, a molecular formula representing a class of compounds with potential significance in drug development. We will begin with the theoretical composition, detail the gold-standard experimental verification via combustion analysis, and compare this method against other analytical alternatives.

Part 1: Theoretical Elemental Composition - The Stoichiometric Benchmark

Before any experimental validation, we must establish the theoretical elemental percentages based on the compound's molecular formula, C₁₁H₁₂O₃S. This calculation provides the ideal benchmark against which all experimental results are measured. The process relies on the atomic masses of the constituent elements.

The standard atomic weights are:

  • Carbon (C): 12.011 u[1][2]

  • Hydrogen (H): 1.008 u[2][3]

  • Oxygen (O): 15.999 u[2]

  • Sulfur (S): 32.06 u[2]

Step 1: Calculate the Total Molecular Weight (MW)

The molecular weight is the sum of the masses of all atoms in the molecule.

  • Mass of Carbon: 11 atoms * 12.011 u/atom = 132.121 u

  • Mass of Hydrogen: 12 atoms * 1.008 u/atom = 12.096 u

  • Mass of Oxygen: 3 atoms * 15.999 u/atom = 47.997 u

  • Mass of Sulfur: 1 atom * 32.06 u/atom = 32.06 u

Total Molecular Weight (MW) = 132.121 + 12.096 + 47.997 + 32.06 = 224.274 u

Step 2: Determine the Percent Composition of Each Element

The percentage of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.

  • % Carbon (C): (132.121 / 224.274) * 100 = 58.91%

  • % Hydrogen (H): (12.096 / 224.274) * 100 = 5.39%

  • % Oxygen (O): (47.997 / 224.274) * 100 = 21.40%

  • % Sulfur (S): (32.06 / 224.274) * 100 = 14.29%

The following diagram illustrates the logical flow of this calculation.

G cluster_input Inputs cluster_process Calculation Steps cluster_output Theoretical Results Formula Molecular Formula C₁₁H₁₂O₃S CalcMW Step 1: Calculate Molecular Weight (MW) MW = Σ(No. of Atoms × Atomic Mass) Formula->CalcMW AtomicMasses Atomic Masses C: 12.011 H: 1.008 O: 15.999 S: 32.06 AtomicMasses->CalcMW CalcPercent Step 2: Calculate Percent Composition % Element = (Mass of Element / MW) × 100 CalcMW->CalcPercent MW_Result MW = 224.274 u CalcMW->MW_Result Percent_Result %C = 58.91% %H = 5.39% %O = 21.40% %S = 14.29% CalcPercent->Percent_Result

Caption: Logical flow for calculating theoretical elemental composition.

Part 2: Experimental Verification - A Guide to Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis, often performed in a dedicated CHNS/O elemental analyzer.[4][5][6] This technique is a modern evolution of the Pregl-Dumas method.[4]

The core principle is the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process converts the constituent elements into simple, stable gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, allowing for the back-calculation of the elemental percentages in the original sample.

Detailed Experimental Protocol for CHNS Analysis

This protocol outlines the steps for a typical automated CHNS elemental analyzer.

1. Sample Preparation and Weighing:

  • Causality: Accuracy is paramount. The final percentage calculation is directly dependent on the initial sample mass. A microbalance is required for this step.

  • Protocol:

    • Ensure the sample is homogenous and dry.

    • Using a microbalance, accurately weigh between 1-3 mg of the C₁₁H₁₂O₃S sample into a tin or silver capsule.[6] The exact mass should be recorded to at least four decimal places.

    • Seal the capsule to encase the sample completely. This prevents contamination and ensures the entire sample is introduced into the combustion chamber.

2. Instrument Setup and Calibration:

  • Causality: The instrument must be calibrated with a known standard to ensure the detector's response is accurately correlated to a specific mass of each element.

  • Protocol:

    • Perform a leak check on the system to ensure a closed environment.

    • Run several "blank" empty capsules to establish a baseline and purge any atmospheric contaminants.

    • Analyze a certified standard with a known elemental composition (e.g., aspartic acid[7]) multiple times until the results are consistent and within the specified tolerance of the certified values. This creates the calibration curve.

3. Combustion:

  • Causality: The goal is complete and instantaneous "flash" combustion to convert all carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.

  • Protocol:

    • The sealed sample capsule is dropped into a high-temperature reactor (typically 900-1200 °C).[7]

    • A pulse of pure oxygen is injected into the reactor, causing the tin capsule to ignite and raising the temperature further, ensuring complete oxidation of the sample.[8]

    • The resulting mixture of gases, along with the helium carrier gas, passes over catalysts (e.g., chromium trioxide, copper oxide) to ensure all carbon is fully oxidized to CO₂.[8]

4. Reduction and Gas Separation:

  • Causality: Excess oxygen must be removed, and nitrogen oxides (NOx) formed during combustion must be reduced to elemental nitrogen (N₂) for accurate detection. The gases must then be separated before reaching the detector.

  • Protocol:

    • The gas mixture flows through a reduction tube containing heated elemental copper (around 640 °C) to remove excess oxygen and reduce any NOx to N₂.[8]

    • The purified gas stream (He, CO₂, H₂O, N₂, SO₂) enters a gas chromatography (GC) column.

    • The GC column separates the gases based on their chemical properties. Typically, N₂ elutes first, followed by CO₂, H₂O, and finally SO₂.

5. Detection and Data Analysis:

  • Causality: A sensitive detector measures the concentration of each eluted gas relative to the helium carrier gas.

  • Protocol:

    • As each gas exits the GC column, it passes through a Thermal Conductivity Detector (TCD). The TCD measures the difference in thermal conductivity between the sample gas and the pure helium reference stream.

    • The detector generates a signal peak for each gas. The area under each peak is proportional to the concentration of that specific gas.

    • The instrument's software integrates the peak areas, and using the initial sample weight and the calibration data, calculates the mass percentage of C, H, N, and S in the original sample.

Note on Oxygen Analysis: Oxygen is typically determined separately via high-temperature pyrolysis in an oxygen-free environment. The sample is decomposed, and the resulting oxygen-containing gases are passed over a carbon catalyst to form carbon monoxide (CO), which is then detected.[9][10]

G Sample 1. Weigh Sample (1-3 mg in Tin Capsule) Combustion 2. Combustion (~1000°C with O₂ pulse) Gases: CO₂, H₂O, SO₂, NOx Sample->Combustion Auto-sampler Reduction 3. Reduction (Heated Copper) Removes O₂, NOx → N₂ Combustion->Reduction He Carrier Gas Separation 4. GC Separation (Chromatography Column) Reduction->Separation Detection 5. TCD Detection (Measures Thermal Conductivity) Separation->Detection Result 6. Data Analysis (%C, %H, %S) Detection->Result

Caption: Experimental workflow for CHNS combustion analysis.

Part 3: Comparison of Elemental Analysis Techniques

While combustion analysis is the gold standard for CHNS/O, other techniques are available for broader elemental analysis, particularly for detecting trace elements or for non-destructive analysis. The choice of method depends on the specific elements of interest, required sensitivity, and sample matrix.[11]

TechniquePrincipleKey AdvantagesKey DisadvantagesPrimary Application for C₁₁H₁₂O₃S
Combustion Analysis Sample is combusted in O₂; resulting gases (CO₂, H₂O, SO₂) are separated and quantified.[5]High precision and accuracy for C, H, N, S, O; well-established and reliable.[5]Destructive; not suitable for most metals or trace elements.Purity and formula confirmation.
Inductively Coupled Plasma (ICP-OES / ICP-MS) Sample is aerosolized and introduced into a high-temperature argon plasma, causing atomic emission (OES) or ionization for mass detection (MS).[5]Excellent for trace metal analysis; multi-element capability; very high sensitivity (ppb-ppt for MS).[11]Destructive; complex sample preparation (acid digestion); cannot detect C, H, N, O easily.Detecting trace metallic catalyst residues (e.g., Pd, Pt).
X-Ray Fluorescence (XRF) Primary X-rays excite atoms in the sample, causing them to emit secondary (fluorescent) X-rays characteristic of each element.[5]Non-destructive; requires minimal sample preparation; rapid analysis.[5][10]Lower sensitivity than ICP; not effective for light elements like C, H, O.Screening for heavy element contaminants (e.g., halogens, metals).
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.[5]High sensitivity for specific metals; relatively low cost.Generally analyzes only one element at a time; destructive.[11]Quantifying a specific known metallic impurity.
Neutron Activation Analysis (NAA) Sample is bombarded with neutrons, making elements radioactive. The resulting gamma ray emissions are measured to identify and quantify elements.[5]Extremely sensitive; non-destructive; penetrates the entire sample.[5]Requires a nuclear reactor; expensive; not suitable for all elements.Specialized analysis for specific trace elements where other methods fail.

Conclusion

The elemental analysis of a compound like C₁₁H₁₂O₃S is a critical step in its chemical verification. The process begins with a precise theoretical calculation, which sets the standard for 58.91% C, 5.39% H, 21.40% O, and 14.29% S . Experimental validation, primarily through the robust and highly accurate method of combustion analysis, provides the real-world data to confirm these percentages. A successful analysis, where experimental values fall within an acceptable margin of error (typically ±0.4%) of the theoretical values, provides strong evidence for the compound's purity and proposed molecular formula. For broader applications, such as identifying trace metallic impurities, complementary techniques like ICP-MS offer the necessary sensitivity, underscoring the importance of selecting the appropriate analytical tool for the specific scientific question at hand.

References

  • Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe. Retrieved from Oreate AI Blog. [Link]

  • Quora. (2015, June 6). What is the atomic mass of sulphur? Retrieved from Quora. [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is carbon's atomic mass? Retrieved from CK12.org. [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from Quora. [Link]

  • PrepMate. (n.d.). What is the atomic mass of sulfur (S), and why is it important in biology? Retrieved from PrepMate. [Link]

  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from LabXchange. [Link]

  • Testbook. (2026, March 3). [Solved] What is the Atomic Mass of Hydrogen? Retrieved from Testbook. [Link]

  • Unacademy. (n.d.). How Do You Calculate The Atomic Mass of Carbon. Retrieved from Unacademy. [Link]

  • Quora. (2023, November 9). What is the mass of hydrogen? Retrieved from Quora. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Sulfur. Retrieved from CIAAW. [Link]

  • Oreate AI Blog. (2026, February 13). Unpacking Sulfur's Atomic Mass: More Than Just a Number. Retrieved from Oreate AI Blog. [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the atomic mass of hydrogen? Retrieved from CK12.org. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Retrieved from Periodic Table. [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from BYJU'S. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM. [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the molar mass of O2? Retrieved from CK12.org. [Link]

  • Breslyn, W. (2022, March 15). How to Find the Mass of One Atom of Carbon (C). Retrieved from YouTube. [Link]

  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from NIST. [Link]

  • National Institute of Standards and Technology. (n.d.). Oxygen, atomic. Retrieved from NIST WebBook. [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from VELP. [Link]

  • Soils Lab. (2021, July 21). SOP: Elemental Analysis of Soil Carbon and Nitrogen. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from Wikipedia. [Link]

  • SCISPEC. (n.d.). Elemental Analysis in Action. Retrieved from SCISPEC. [Link]

  • Wacker, L., et al. (n.d.). An Automated System for Separate Combustion of Elemental and Organic Carbon for 14C Analysis of Carbonaceous Aerosol. Retrieved from Cambridge University Press. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from Mettler Toledo. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar. [Link]

Sources

Safety Operating Guide

Disposal of 4-Oxo-4-(3-thiomethylphenyl)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the safe handling, neutralization, and disposal procedures for 4-Oxo-4-(3-thiomethylphenyl)butyric acid (CAS: 1417517-65-7). As a sulfur-containing organic acid, this compound presents specific challenges regarding odor control (thioether moiety) and potential reactivity with oxidizers.

Immediate Action Required: Segregate this compound from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation of the sulfide group. Dispose of via high-temperature incineration with flue gas scrubbing for sulfur oxides (


).

Chemical Identification & Hazard Assessment

Before disposal, verify the chemical identity and understand the functional group hazards.

ParameterSpecification
Chemical Name 4-Oxo-4-(3-thiomethylphenyl)butyric acid
Synonyms 4-(3-(Methylthio)phenyl)-4-oxobutanoic acid; 3-(3-Methylthiobenzoyl)propionic acid
CAS Number 1417517-65-7
Molecular Formula

Molecular Weight 224.28 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol, Basic aqueous solutions
Functional Group Hazards[1]
  • Carboxylic Acid (

    
    ):  Corrosive to mucous membranes; pH < 2 in concentrated aqueous solution.
    
  • Aryl Thioether (

    
    ): 
    
    • Stench: Potential for unpleasant sulfur odor.

    • Reactivity: Vulnerable to oxidation (to sulfoxide/sulfone) by strong oxidizers, often exothermically.

  • Ketone (

    
    ):  Generally stable, combustible.
    
GHS Classification (Predicted)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as a "Hazardous Substance" for disposal purposes due to limited toxicological data on this specific intermediate.

Waste Characterization & Coding

Proper classification ensures regulatory compliance (RCRA/EPA) and safety during incineration.

JurisdictionWaste CodeDescription
US EPA (RCRA) D002 (if pH

2)
Corrosivity characteristic (if in aqueous solution).
US EPA (RCRA) None (Solid)If solid and pH neutral, often "Non-Regulated Chemical Waste" but recommended to treat as Hazardous due to toxicity potential.
EU (EWC) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances (Absolute Entry).
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (4-Oxo-4-(3-thiomethylphenyl)butyric acid).

Segregation & Pre-Disposal Treatment

Critical Safety Rule: Do NOT mix this waste with oxidizing acids (Nitric, Perchloric, Chromic). The thioether group can be rapidly oxidized, generating heat and potentially toxic gases (


).
Neutralization (Spill Response Only)

If the solid is spilled or needs to be neutralized before disposal:

  • Isolate: Evacuate the immediate area if dust is present.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) or respirator if powder is airborne.

  • Neutralizing Agent: Use Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    .
    • Mechanism:[1][2]

      
      
      
  • Procedure: Slowly add the base to the acid (if in solution) or cover the solid spill with the base and wet slightly to initiate neutralization. Wait for effervescence to cease.

Storage for Disposal
  • Container: High-density polyethylene (HDPE) or glass amber jar.

  • Labeling: "Hazardous Waste - Organic Acid, Sulfur-Containing".

  • Secondary Containment: Place the container in a secondary tray to capture leaks.

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound)
  • Collection: Transfer the solid material into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • Chemical Name: 4-Oxo-4-(3-thiomethylphenyl)butyric acid[3]

    • Hazards: Irritant, Acidic, Stench.

    • Note: "Contains Sulfur" (Alerts the incineration facility).

  • Disposal Path: Submit for High-Temperature Incineration .

    • Why? Incineration at

      
       ensures complete destruction of the organic skeleton. The facility's scrubber system will neutralize the resulting 
      
      
      
      .
Scenario B: Liquid Waste (Dissolved in Organic Solvent)
  • Segregation: Ensure the solvent stream is Non-Halogenated (unless dissolved in DCM/Chloroform).

  • Compatibility Check: Verify no oxidizers are present in the waste carboy.

  • Collection: Pour into the "Non-Halogenated Organic Solvents" carboy.

  • Record Keeping: Log the addition of the sulfur-containing compound on the carboy's inventory sheet (crucial for mass balance of sulfur at the incinerator).

Scenario C: Aqueous Waste (pH < 7)[1]
  • Adjustment: If the volume is small (< 1 L), neutralize to pH 6-8 using Sodium Bicarbonate.

  • Collection: Dispose of in the "Aqueous Chemical Waste" stream.

  • Prohibited: Do NOT pour down the drain. The thioether group may be toxic to aquatic life or damage biological wastewater treatment organisms.

Decision Logic for Disposal (Visualized)

The following diagram outlines the decision-making process for disposing of 4-Oxo-4-(3-thiomethylphenyl)butyric acid based on its physical state and solvent matrix.

DisposalLogic Start Waste: 4-Oxo-4-(3-thiomethylphenyl)butyric acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid Segregation CRITICAL: Segregate from Oxidizers SolidPath->Segregation SolventCheck Solvent Type? LiquidPath->SolventCheck OrganicSolvent Organic Solvent SolventCheck->OrganicSolvent Organic AqueousSolvent Aqueous Solution SolventCheck->AqueousSolvent Water OrgDisposal Stream: Non-Halogenated Solvents (Unless in DCM/CHCl3) Destruction: Fuel Blending/Incineration OrganicSolvent->OrgDisposal AqNeutralize Neutralize to pH 6-8 (Use NaHCO3) AqueousSolvent->AqNeutralize SolidDisposal Pack in HDPE Jar Label: 'Solid Organic Acid + Sulfur' Destruction: Incineration Segregation->SolidDisposal AqDisposal Stream: Aqueous Chemical Waste Destruction: Wastewater Treatment AqNeutralize->AqDisposal

Caption: Decision matrix for the safe disposal of 4-Oxo-4-(3-thiomethylphenyl)butyric acid, emphasizing segregation from oxidizers.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

  • PubChem. "Compound Summary: 4-Oxo-4-(3-thiomethylphenyl)butyric acid (CAS 1417517-65-7)." National Library of Medicine. [Link](Note: General search landing page provided as specific entry is nascent).

Sources

Personal protective equipment for handling 4-Oxo-4-(3-thiomethylphenyl)butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling 4-Oxo-4-(3-thiomethylphenyl)butyric acid (CAS: 1417517-65-7). It is designed for researchers and safety officers requiring immediate, actionable protocols.

Chemical Identity & Risk Profile

Before selecting PPE, the specific hazards of the compound must be understood. As a keto-acid with a thioether (sulfide) moiety, this compound presents risks related to irritation, sensitization, and potential volatility of sulfurous byproducts.

Property Details
Chemical Name 4-Oxo-4-(3-thiomethylphenyl)butyric acid
Synonyms 3-(Methylthio)benzoylpropionic acid; 4-(3-(Methylthio)phenyl)-4-oxobutanoic acid
CAS Number 1417517-65-7
Molecular Formula C₁₁H₁₂O₃S
Molecular Weight 224.28 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Skin Sensitizer (H317)
Key Reactivity Sensitive to oxidation (sulfide group); Incompatible with strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all handling procedures. The presence of the sulfur moiety (thiomethyl) necessitates stricter odor control and barrier protection than standard organic acids.

Tier 1: Standard Handling (Weighing, Transfer, Closed Systems)
  • Respiratory: N95 (US) / P2 (EU) particulate respirator is the minimum requirement to prevent inhalation of dust.

  • Hand Protection: Double-gloving is required.

    • Inner Glove: Nitrile (0.11 mm minimum).

    • Outer Glove: Nitrile (0.11 mm minimum) or Neoprene.

    • Rationale: Thioethers can permeate thin latex; nitrile provides superior chemical resistance.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of fine powder dispersion.

  • Body: Standard laboratory coat (cotton/polyester blend) with fully buttoned front and extended cuffs.

Tier 2: High-Risk Operations (Synthesis, Open Heating, Spill Cleanup)
  • Respiratory: Half-face respirator with Multi-Gas/Vapor cartridges (Organic Vapor + Acid Gas) and P100 particulate filter.

    • Rationale: Heating may release volatile sulfur compounds or butyric acid derivatives.

  • Hand Protection: Extended-cuff Nitrile (0.3 mm) or Butyl Rubber gloves.

  • Engineering Control: All Tier 2 operations must be performed inside a certified chemical fume hood.

Operational Handling Protocols
A. Weighing & Transfer Workflow

To minimize dust generation and exposure, follow this closed-loop protocol.

  • Preparation: Place the balance inside a fume hood or a powder containment enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar on the spatula and weighing boat to prevent powder fly-off (common with dry organic acids).

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the solid into a pre-tared vial.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Acetone or Ethanol) before returning it to storage.

B. Reaction Setup (Inert Atmosphere)

The thiomethyl group is prone to oxidation (forming sulfoxides/sulfones).

  • Protocol: Purge reaction vessels with Nitrogen (N₂) or Argon prior to addition.

  • Solvent Choice: Degas solvents to remove dissolved oxygen if the reaction is sensitive.

C. Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste stream segregation.

HandlingWorkflow Start Start: Handling 4-Oxo-4-(3-thiomethylphenyl)butyric acid RiskCheck Is the procedure generating dust or heat? Start->RiskCheck Standard Standard Protocol: - Fume Hood - Double Nitrile Gloves - Safety Goggles RiskCheck->Standard No (Cold/Closed) HighRisk High-Risk Protocol: - Half-face Respirator (OV/AG) - Butyl/Thick Nitrile Gloves - Blast Shield (if heating) RiskCheck->HighRisk Yes (Open/Hot) Process Execute Experiment (Inert Atmosphere N2/Ar) Standard->Process HighRisk->Process WasteCheck Waste Stream Selection Process->WasteCheck LiquidWaste Liquid Waste: Segregated Halogenated/Sulfur (Do NOT mix with Oxidizers) WasteCheck->LiquidWaste Solvents SolidWaste Solid Waste: Double-bagged Label: 'Sulfur Contaminant' WasteCheck->SolidWaste Consumables

Figure 1: Decision logic for PPE selection and waste segregation based on operational risk.

Disposal & Decontamination Plan

Proper disposal is critical to prevent environmental contamination and noxious odors in the waste stream.

Solid Waste
  • Segregation: Do not dispose of in general trash.

  • Packaging: Collect in a dedicated solid waste container lined with a heavy-duty polyethylene bag.

  • Labeling: Clearly mark as "Hazardous Waste - Solid - Contains Organic Sulfur."

Liquid Waste
  • Compatibility: Segregate from oxidizing agents (e.g., Nitric acid, Peroxides). Mixing thioethers with strong oxidizers can generate heat and toxic sulfur oxides (SOₓ).

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Odor Control: If the waste solution emits a stench (common with thio-compounds), add a small amount of household bleach (Sodium Hypochlorite) to the waste container only if compatible with other solvents present (e.g., water/acetonitrile mixtures). This oxidizes the sulfide to a non-odorous sulfoxide/sulfone.

    • Warning:NEVER add bleach if the waste contains acids (releases Chlorine gas) or ammonia.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area if dust is airborne.

  • PPE Up: Don Tier 2 PPE (Respirator + Goggles).

  • Contain: Cover the spill with a dry absorbent pad or vermiculite.

  • Clean:

    • Solids: Gently sweep into a dustpan (avoid raising dust).

    • Residue: Wipe the surface with a 10% Bleach solution followed by water to neutralize any sulfur residues.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

Emergency Response
Exposure Route Immediate Action
Inhalation Move victim to fresh air immediately.[3] If breathing is difficult, administer oxygen (trained personnel only).
Skin Contact Wash with soap and copious amounts of water for 15 minutes.[4] Remove contaminated clothing.[3][4][5]
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[3][4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
References
  • PubChem . (2025). Compound Summary: 4-oxo-4-(4-thiomethylphenyl)butyric acid. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency) . (2025). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

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